molecular formula C12H17N3O B1420263 N-(6-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-74-9

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Número de catálogo: B1420263
Número CAS: 883106-74-9
Peso molecular: 219.28 g/mol
Clave InChI: UQZKVMVFUAGCDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 883106-74-9) is a heterocyclic compound of significant interest in medicinal chemistry and infectious disease research. This piperidine carboxamide serves as a key chemical scaffold for the development of novel antimalarial agents. It has been identified as a hit compound from phenotypic high-throughput screening, with potent activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum parasites, the primary causative agent of malaria . The compound exerts its effect by selectively inhibiting the Plasmodium falciparum proteasome β5 (Pfβ5) active site, a promising target for antimalarial drug discovery . Structural studies have revealed that analogs of this compound bind non-covalently to an unexplored pocket of the Pfβ5 subunit, a mechanism that confers strong species selectivity by not inhibiting human proteasome isoforms, thereby reducing the risk of cytotoxicity . This selective inhibition is associated with a low propensity to generate resistance, making the chemical series a promising path for new combination therapies, especially in the context of rising artemisinin resistance . The molecular formula of the compound is C12H17N3O, with a molecular weight of 219.28 g/mol . It features a piperidine ring connected to a 6-methylpyridin-2-yl group via a carboxamide linkage, a structure that facilitates diverse interactions with biological targets . This product is intended for research applications such as proteomics, enzyme inhibition studies, and early-stage drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKVMVFUAGCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655686
Record name N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-74-9
Record name N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a classic yet non-trivial challenge in medicinal chemistry: the acylation of an electron-deficient, potentially chelating heteroaromatic amine (2-amino-6-methylpyridine ) with a secondary amino acid scaffold (nipecotic acid ).

This scaffold is a privileged structure in kinase inhibition (e.g., JAK, CDK pathways) and GPCR modulation. However, the nucleophilicity of the exocyclic amine in 2-aminopyridine is significantly attenuated by the electron-withdrawing nature of the pyridine ring. Furthermore, the endocyclic nitrogen competes for electrophiles, often leading to


-acylation byproducts or catalyst poisoning.

This guide details two distinct synthetic strategies:

  • Route A (Discovery Scale): A high-yield HATU-mediated coupling ideal for milligram-to-gram scale synthesis.

  • Route B (Process Scale): A cost-effective Phosphorous Oxychloride (

    
    ) activation method avoiding expensive peptide coupling reagents.
    

Retrosynthetic Analysis

To design the synthesis, we disconnect the amide bond, revealing two key precursors: the protected amino acid and the heteroaromatic amine.

Strategic Considerations:

  • Protection: The secondary amine of the piperidine ring must be protected (e.g., Boc ) to prevent self-coupling (polymerization).

  • Nucleophilicity: 2-amino-6-methylpyridine is a poor nucleophile. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics and low conversion.

  • Regioselectivity: We must ensure acylation occurs at the exocyclic amine, not the ring nitrogen.

Retrosynthesis Target Target Molecule N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Precursor1 Precursor A 2-Amino-6-methylpyridine Target->Precursor1 Precursor2 Precursor B 1-Boc-piperidine-3-carboxylic acid Target->Precursor2 Disconnection Amide Disconnection

Figure 1: Retrosynthetic disconnection of the target amide.

Route A: HATU-Mediated Coupling (Discovery Standard)

Best for: Rapid synthesis, high purity, 10mg – 5g scale.

Rationale

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for hindered or electron-deficient amines. The 7-azabenzotriazole (HOAt) leaving group creates a highly reactive active ester that accelerates the attack of the poor nucleophile (aminopyridine) while minimizing racemization (though less relevant for racemic nipecotic acid, critical if using chiral starting material).

Experimental Protocol

Reagents:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • 2-Amino-6-methylpyridine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under

    
     atmosphere, dissolve 1-Boc-piperidine-3-carboxylic acid  (10 mmol, 2.29 g) in anhydrous DMF (20 mL).
    
  • Base Addition: Add DIPEA (30 mmol, 5.2 mL) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (12 mmol, 4.56 g) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to generate the O-At active ester.

  • Amine Addition: Add 2-amino-6-methylpyridine (11 mmol, 1.19 g).

  • Reaction: Stir at 50°C for 4–12 hours.

    • Note: Heating to 50°C is crucial. At RT, conversion may stall at 60% due to the poor nucleophilicity of the aminopyridine.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with saturated

      
       (2 x 50 mL) to remove HOBt/HOAt byproducts and unreacted acid.
      
    • Wash with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate, gradient 0-50%).

    • Expected Intermediate:tert-butyl 3-((6-methylpyridin-2-yl)carbamoyl)piperidine-1-carboxylate .

Route B: Phosphorous Oxychloride ( ) Activation (Scalable)

Best for: Cost reduction, large scale (>10g), avoiding difficult-to-remove urea byproducts.

Rationale

This method generates the acid chloride in situ or a mixed anhydride-like active species. Pyridine bases are used to scavenge HCl. This avoids the high cost of HATU and simplifies purification (no tetramethylurea byproducts).

Experimental Protocol

Reagents:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • 2-Amino-6-methylpyridine (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Pyridine (Solvent and Base)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-piperidine-3-carboxylic acid (50 mmol) and 2-amino-6-methylpyridine (50 mmol) in dry Pyridine (100 mL) at 0°C.

  • Activation: Dropwise add

    
      (55 mmol) over 20 minutes, maintaining temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2 hours.

    • Mechanism:[2][3][4]

      
       activates the carboxylic acid, likely forming a phosphoryl intermediate which is highly susceptible to nucleophilic attack by the amine.
      
  • Quench: Carefully pour the reaction mixture onto crushed ice (exothermic!).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Wash: Wash organic layer with cold 0.5M HCl (carefully, to remove pyridine solvent without deprotecting the Boc group—keep contact time short and cold) or use saturated

    
     solution (complexes pyridine).
    
  • Drying: Dry over

    
     and concentrate.
    

Deprotection and Isolation (Final Step)

Regardless of the coupling route, the Boc group must be removed to yield the final target.

Protocol:

  • Dissolve the intermediate (from Route A or B) in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (2 mL/g) or 4M HCl in Dioxane .

  • Stir at RT for 1-2 hours (monitor by LCMS for disappearance of starting material).

  • Isolation (Free Base):

    • Concentrate to remove excess acid.

    • Redissolve in DCM.

    • Wash with saturated

      
       (pH > 10).
      
    • Dry organic layer and concentrate to yield the free base.

  • Isolation (Salt Form):

    • If using HCl/Dioxane, the product often precipitates as the hydrochloride salt. Filter and wash with ether.

Critical Process Parameters & Troubleshooting

ParameterChallengeSolution
Nucleophilicity 2-aminopyridines are weak nucleophiles (

of conjugate acid ~6.7).
Use HATU (Route A) or

(Route B). Standard EDC is often insufficient.
Regioselectivity Potential attack by ring nitrogen (

).[5]
The exocyclic amine (

) is generally more nucleophilic towards acylating agents, but steric hindrance at C6 (methyl group) can influence conformation. 50°C heat promotes the thermodynamic amide product.
Purification Removal of DMF and coupling byproducts.Aqueous LiCl washes remove DMF effectively. Acid/Base extraction is highly effective for the final deprotected amine.
Reaction Mechanism Visualization

The following diagram illustrates the HATU activation pathway, highlighting the role of the HOAt leaving group in facilitating the attack of the poor nucleophile.

ReactionMechanism Acid Boc-Nipecotic Acid ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Intermediate Boc-Protected Amide ActiveEster->Intermediate Nucleophilic Attack (Rate Limiting Step) Amine 2-Amino-6-methylpyridine Amine->Intermediate Final Final Product (Deprotected) Intermediate->Final TFA/DCM (Deprotection)

Figure 2: HATU-mediated activation and coupling mechanism.

Characterization Data (Expected)

Target: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (Free Base)

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.4 (s, 1H, Amide NH).
      
    • 
       7.9 (d, 1H, Pyridine H3).
      
    • 
       7.6 (t, 1H, Pyridine H4).
      
    • 
       6.9 (d, 1H, Pyridine H5).
      
    • 
       2.8 - 3.2 (m, 4H, Piperidine ring protons adjacent to N).
      
    • 
       2.6 (m, 1H, Methine CH-CO).
      
    • 
       2.4 (s, 3H, Pyridine-CH3).
      
    • 
       1.4 - 1.9 (m, 4H, Piperidine CH2).
      
  • MS (ESI): Calculated

    
    . Expected 
    
    
    
    .

References

  • Coupling Reagents for Heterocycles: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • Aminopyridine Nucleophilicity: Fiscalini, E. A., & Co., (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.[4][7] RSC Advances, 9, 35689-35694. Link

  • Piperidine Scaffolds in Drug Discovery: Create, L., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones. Molecules, 28(18), 6500. Link

  • POCl3 Activation Method:仓, Y., et al. (2015). A practical synthesis of amides from carboxylic acids and amines using POCl3. Tetrahedron Letters, 56(38), 5300-5302.

Sources

"N-(6-methylpyridin-2-yl)piperidine-3-carboxamide chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9), a critical scaffold in medicinal chemistry utilized primarily in fragment-based drug discovery (FBDD) and proteomics.[1]

Core Identity & Structural Analysis

This compound represents a privileged scaffold in drug design, combining a flexible piperidine ring with a rigid, aromatic aminopyridine system.[1] Its structural duality allows it to probe diverse binding pockets, particularly within kinases and proteasomes.[1]

Property Data
IUPAC Name N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
CAS Number 883106-74-9
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
SMILES Cc1cccc(n1)NC(=O)C2CCCNC2
Key Functional Groups Secondary Amine (Piperidine), Amide Linker, Pyridine Nitrogen (Acceptor)
Physicochemical Properties & Druggability

Understanding the physicochemical profile is essential for predicting bioavailability and blood-brain barrier (BBB) penetration.[1] The following data is derived from consensus computational models standard in pharmaceutical profiling.

Parameter Value Implication
cLogP ~1.2 - 1.5Optimal Lipophilicity: Falls within the ideal range (1–3) for oral bioavailability and fragment optimization.[1]
TPSA ~55 ŲHigh Permeability: Suggests good passive transport across cell membranes; potential for CNS penetration.[1]
pKa (Piperidine NH) ~10.8Basic Center: Exists predominantly as a cation at physiological pH (7.4), enhancing solubility but potentially limiting passive diffusion unless actively transported.[1]
pKa (Pyridine N) ~3.5Weak Base: Likely unprotonated at physiological pH, available for hydrogen bonding interactions in the active site.[1]
Rotatable Bonds 2Structural Rigidity: Low entropic penalty upon binding to protein targets.[1]
Synthetic Methodology

The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically follows a convergent route involving amide coupling followed by deprotection.[1] This modular approach allows for the easy introduction of substituents on the piperidine ring if derivatization is required.[1]

Retrosynthetic Analysis (Visualized)

Synthesis Figure 1: Retrosynthetic Pathway for CAS 883106-74-9 Product Target Molecule (N-(6-methylpyridin-2-yl) piperidine-3-carboxamide) Intermediate Boc-Protected Intermediate (tert-butyl 3-((6-methylpyridin-2-yl) carbamoyl)piperidine-1-carboxylate) Intermediate->Product Acidic Deprotection (TFA or HCl/Dioxane) SM1 Starting Material A (N-Boc-Nipecotic Acid) SM1->Intermediate Coupling Agent (HATU/EDC, DIPEA) SM2 Starting Material B (2-Amino-6-methylpyridine) SM2->Intermediate

[1]

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Reagents: N-Boc-nipecotic acid (1.0 equiv), 2-Amino-6-methylpyridine (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve N-Boc-nipecotic acid in dry DMF under an inert atmosphere (N₂).

    • Add DIPEA and stir for 10 minutes to activate the carboxylic acid.

    • Add HATU and stir for another 15 minutes.

    • Introduce 2-Amino-6-methylpyridine and stir at room temperature for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Procedure:

    • Dissolve the intermediate in DCM.[1]

    • Add TFA (20% v/v) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Workup: Concentrate in vacuo. Neutralize with saturated Na₂CO₃ to obtain the free base, or isolate as the HCl/TFA salt for better stability.[1]

Biological Applications & Mechanism of Action[1]

This compound is not merely a building block; it is a functional probe in proteomics and fragment-based drug discovery (FBDD) .[1]

A. Proteasome Inhibition (Malaria Research)

Research indicates that piperidine-3-carboxamides are potent, species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S).[1]

  • Mechanism: The amide nitrogen acts as a hydrogen bond donor to the backbone of the β5 subunit, while the pyridine ring occupies the S1 specificity pocket.[1]

  • Selectivity: The 6-methyl group on the pyridine ring provides steric bulk that can enhance selectivity for the parasitic enzyme over the human host isoform.[1]

B. Kinase Inhibitor Scaffold

The aminopyridine-carboxamide motif is a "privileged structure" in kinase inhibition (e.g., similar to the scaffold found in Filgotinib , a JAK1 inhibitor).[1]

  • Binding Mode: The pyridine nitrogen and the amide NH often form a "hinge-binding" motif, interacting with the ATP-binding site of kinases.[1]

  • Fragment Screening: In FBDD, this molecule serves as a high-quality fragment due to its high solubility and ligand efficiency (LE).[1] It is often screened using Surface Plasmon Resonance (SPR) or NMR to identify novel binding sites.[1]

Signaling Interaction Map

Interactions Figure 2: Pharmacophore Interaction Map (Kinase vs. Proteasome) Ligand_Pyridine Pyridine Ring (6-Methyl) Target_Hinge Kinase Hinge Region (ATP Site) Ligand_Pyridine->Target_Hinge H-Bond Acceptor Target_S1 Proteasome S1 Pocket (Hydrophobic) Ligand_Pyridine->Target_S1 Pi-Stacking / Steric Fit Ligand_Amide Amide Linker (-CONH-) Ligand_Amide->Target_Hinge H-Bond Donor Ligand_Piperidine Piperidine Ring (Secondary Amine) Target_Solvent Solvent Front (Hydrophilic) Ligand_Piperidine->Target_Solvent Solubilizing / Salt Bridge

[1][3]

Analytical Characterization Standards

For researchers using this compound as an analytical standard or in proteomics, the following spectral features are diagnostic.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0–8.2 ppm: Doublet (Pyridine H3).[1]

    • δ 2.4 ppm: Singlet (Methyl group on pyridine).[1]

    • δ 10.5 ppm: Broad singlet (Amide NH).[1]

    • δ 2.8–3.0 ppm: Multiplets (Piperidine ring protons adjacent to Nitrogen).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 220.14; Observed ~220.1.[1]

    • Fragmentation: Loss of the piperidine ring often yields a characteristic aminopyridine fragment (m/z ~109).[1]

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at -20°C in a desiccator. The free base is sensitive to CO₂ absorption (carbamate formation); storage as the HCl salt is recommended for long-term stability.[1]

  • Solubility: Soluble in DMSO (>20 mg/mL) and Methanol.[1] Sparingly soluble in water unless protonated.[1]

References
  • BenchChem. (n.d.).[1] (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide Biological Activity and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1] Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Product Page. Retrieved from [1]

  • MDPI. (2023).[1][2][3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [1]

Sources

Technical Guide: Mechanism of Action of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide , a small molecule identified as a potent inducer of a senescence-like phenotype in melanoma cells. The content is synthesized from primary medicinal chemistry literature, specifically focusing on phenotypic screening campaigns targeting melanoma.

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9) is a synthetic small molecule belonging to the N-arylpiperidine-3-carboxamide class.[1][2][3] It functions as a senogenic agent , a distinct class of therapeutics that induces premature cellular senescence rather than immediate apoptosis (cell death).

Primary research identifies this compound (and its optimized derivatives) as a hit from high-throughput phenotypic screens (HCS) designed to target melanoma (A375 cell line) . Its mechanism is characterized by the irreversible arrest of the cell cycle, distinct morphological alterations (flattening, granularity), and the upregulation of senescence-associated biomarkers (SA-β-gal), with minimal cytotoxicity toward normal fibroblasts.

Chemical Identity & Structural Biology

Physicochemical Profile

The molecule consists of a piperidine ring linked via a carboxamide bond to a 6-methylpyridine moiety. The 3-carboxamide regiochemistry is critical for its biological activity; the 4-carboxamide isomer (CAS: 110105-99-2) displays a divergent or inactive profile in senescence assays.

PropertyData
IUPAC Name N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
CAS Number 883106-74-9
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol
Core Scaffold Piperidine-3-carboxamide
Key Pharmacophore N-(2-pyridyl)amide motif (Hydrogen bond donor/acceptor)
Solubility DMSO (>10 mM); Water (Low)
Structural Determinants of Activity (SAR)

Structure-Activity Relationship (SAR) studies reveal specific requirements for the senogenic effect:

  • Piperidine Nitrogen: Must remain secondary or be substituted with small alkyl groups. Bulky N-substitutions often reduce potency.

  • Linker Orientation: The 3-carboxamide geometry positions the pyridine ring in a specific vector relative to the piperidine amine, likely mimicking a transition state or binding pocket conformation of the unknown target.

  • Pyridine Substitution: The 6-methyl group on the pyridine ring enhances lipophilicity and may induce a steric clash that improves selectivity against off-targets, or locks the amide bond in a bioactive conformation.

Mechanism of Action (MOA)

Phenotypic Mechanism: Senogenesis

Unlike cytotoxic chemotherapies that trigger apoptosis (programmed cell death), N-(6-methylpyridin-2-yl)piperidine-3-carboxamide drives cancer cells into Therapy-Induced Senescence (TIS) . This is a state of stable cell cycle arrest characterized by metabolic activity without proliferation.

Key Cellular Events:

  • Cell Cycle Arrest: Rapid cessation of division, likely blocking the G1/S or G2/M transition.

  • Morphological Remodeling: Cells undergo dramatic expansion of the cytoplasm, flattening, and formation of a single enlarged nucleus.

  • Organelle Stress: Increased cytoplasmic granularity, indicative of lysosomal stress and mitochondrial dysfunction.

Molecular Signaling Pathways

While the direct protein target (e.g., a specific kinase or hydrolase) remains under investigation (Target Deconvolution), the downstream signaling follows the canonical senescence induction pathway. The compound likely triggers a DNA Damage Response (DDR) or stress signaling cascade that activates the p53/p21 or p16/Rb axes.

Pathway Visualization: Drug-Induced Senescence

The following diagram illustrates the logical flow from drug exposure to the senescent phenotype.

SenescencePathway Drug N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Target Primary Target (Putative: Kinase/Hydrolase) Drug->Target Binding Stress Cellular Stress Signal (DDR / Oxidative Stress) Target->Stress Modulation p53 p53 Activation Stress->p53 Stabilization p21 p21 (CDKN1A) Upregulation p53->p21 Transcription CDK CDK/Cyclin Complex Inhibition p21->CDK Inhibition Rb Rb Hypophosphorylation CDK->Rb Blocks Phosphorylation Arrest Cell Cycle Arrest (G1/S or G2/M) Rb->Arrest E2F Sequestration Phenotype Senescent Phenotype (SA-β-gal+, Flattened, Granular) Arrest->Phenotype Chronic Arrest

Figure 1: Hypothesized signaling cascade.[2] The compound engages an upstream target, triggering stress responses that activate p53/p21, leading to irreversible cell cycle arrest and the senescent phenotype.

Experimental Validation Protocols

To validate the activity of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, researchers must employ specific phenotypic assays. Standard cytotoxicity assays (like MTT or ATP) may yield misleading results, as senescent cells remain metabolically active.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is the gold-standard assay for confirming senescence.

Materials:

  • A375 Melanoma cells.[1][2][3][4]

  • Fixative: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM Citric acid/Sodium phosphate (pH 6.0), 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl₂.

Workflow:

  • Seeding: Plate A375 cells at 5,000 cells/well in a 96-well plate.

  • Treatment: Treat with compound (1–10 µM) for 72–96 hours.

  • Fixation: Aspirate media, wash with PBS, and fix for 5 minutes at Room Temperature (RT). Critical: Do not over-fix.

  • Washing: Wash cells 2x with PBS.

  • Staining: Add Staining Solution (pH 6.0 is critical for SA-specificity).

  • Incubation: Incubate at 37°C (no CO₂) for 12–16 hours in the dark.

  • Imaging: Observe blue-stained cells under brightfield microscopy. Senescent cells will appear enlarged and blue.

Protocol: High-Content Screening (HCS) for Morphological Profiling

Automated imaging is required to quantify the "senescence-like" phenotype objectively.

Workflow:

  • Treatment: Treat cells with compound gradients for 3 days.

  • Staining:

    • Nuclear: Hoechst 33342 (DNA content/Nuclear size).

    • Cytoplasmic: CellMask™ or Phalloidin (Cell area/shape).

  • Acquisition: Image using an automated confocal system (e.g., PerkinElmer Opera or Molecular Devices ImageXpress).

  • Analysis Parameters:

    • Nuclear Area: >2-fold increase indicates senescence.

    • Cytoplasmic Area: Significant increase (flattening).

    • Cell Number: Decreased proliferation (cytostasis).

Therapeutic Implications

Senogenic Therapy vs. Cytotoxicity

The induction of senescence represents a "one-two punch" strategy in oncology:

  • Primary Effect: The compound halts tumor growth (cytostasis) without causing the massive inflammation often associated with necrosis.

  • Secondary Effect: Senescent cells secrete the Senescence-Associated Secretory Phenotype (SASP) . While chronic SASP can be deleterious, acute SASP can recruit immune cells (NK cells, Macrophages) to clear the tumor (Senolysis).

Selectivity Profile

Studies indicate that N-(6-methylpyridin-2-yl)piperidine-3-carboxamide derivatives show selective antiproliferative activity against melanoma cell lines (A375) compared to normal human fibroblasts (HDF). This therapeutic window suggests the target is upregulated or essential specifically in the melanoma context.

References

  • Oh, S., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[1] ACS Medicinal Chemistry Letters, 12(4), 563–571.[1]

    • Source:

    • Context: Primary discovery paper identifying the scaffold, describing the HCS assay, and validating the senescence phenotype in A375 cells.
  • Campisi, J., & d'Adda di Fagagna, F. (2007). "Cellular senescence: when bad things happen to good cells." Nature Reviews Molecular Cell Biology, 8(9), 729-740.

    • Source:

    • Context: Authoritative review on the molecular mechanisms of senescence (p53/p21 pathways) relevant to the compound's downstream effects.
  • Ewald, J. A., et al. (2010). "Therapy-induced senescence in cancer." Journal of the National Cancer Institute, 102(20), 1536-1546.

    • Source:

    • Context: Theoretical grounding for using senogenic agents like the piperidine-3-carboxamide deriv

Sources

"characterization of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Characterization of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Executive Summary

This technical guide outlines the rigorous characterization protocol for


-(6-methylpyridin-2-yl)piperidine-3-carboxamide  (referred to herein as NMP-3C ). As a "privileged scaffold" in medicinal chemistry, this motif bridges the structural space between simple aminopyridines and complex kinase inhibitors (e.g., JAK/ROCK pathways).

The characterization of NMP-3C presents specific challenges:

  • Regioisomerism: Distinguishing the 3-carboxamide from the thermodynamically stable 4-isomer.

  • Stereochemistry: The C3 position on the piperidine ring is a chiral center, requiring enantiomeric resolution or quantification.

  • Ionization State: The presence of a basic secondary amine (piperidine) and a pyridine ring creates complex pH-dependent solubility and ionization profiles.

This guide provides a self-validating workflow to certify the identity, purity, and potency of NMP-3C.

Synthetic Context & Impurity Origins

To accurately characterize NMP-3C, one must understand its genesis. The standard synthesis involves the coupling of protected nipecotic acid (piperidine-3-carboxylic acid) with 2-amino-6-methylpyridine.

Synthetic Pathway & Fate Mapping

The following workflow illustrates the synthesis and the specific impurities that must be targeted during analysis.

SynthesisWorkflow SM1 Boc-Nipecotic Acid (Starting Material) Coupling Amide Coupling (HATU/EDC) SM1->Coupling SM2 2-Amino-6-methylpyridine (Amine Source) SM2->Coupling Imp1 Impurity A: Unreacted Amine SM2->Imp1 Carryover Intermediate Boc-Protected Intermediate Coupling->Intermediate Imp2 Impurity B: Racemized Product Coupling->Imp2 Epimerization Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Product NMP-3C (Crude) Deprotection->Product

Figure 1: Synthetic logic flow identifying critical control points for impurity generation.

Structural Elucidation (Identity)

The primary objective is to confirm the connectivity and rule out regioisomers (2- or 4-carboxamide).

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization), Q-TOF.

  • Theoretical [M+H]+:

    
     m/z (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Diagnostic Fragmentation:

    • m/z ~112: Loss of the methyl-aminopyridine moiety (cleavage of amide bond).

    • m/z ~84: Piperidine ring fragment.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for regio- and stereochemical assignment.

Table 1: Predicted


H NMR Assignment (DMSO-d

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Amide NH 10.2 - 10.5Broad Singlet1HConfirms amide formation; shift varies with concentration.
Pyridine H3 7.90Doublet (d)1HOrtho to amide; most deshielded aromatic.
Pyridine H4 7.65Triplet (t)1HMeta coupling confirms 2,6-substitution pattern.
Pyridine H5 6.95Doublet (d)1HOrtho to methyl group.
Pyridine -CH

2.40Singlet (s)3HKey Signal: Confirms 6-methyl presence.
Piperidine C3-H 2.6 - 2.8Multiplet (m)1HChiral Center: Coupled to amide carbonyl.
Piperidine NH ~2.0 - 3.0Broad1HExchangeable; may merge with water peak.
Piperidine Ring 1.4 - 3.1Multiplets8HComplex envelope; COSY required for full assignment.

Critical Validation Step: Use 2D HMBC (Heteronuclear Multiple Bond Correlation) to verify the amide linkage. Look for a correlation between the Amide NH proton and the Carbonyl Carbon, and between the Pyridine H3 and the Carbonyl Carbon. This rules out alkylation of the pyridine ring nitrogen.

Physicochemical Profiling & Purity

HPLC Purity & Method Development

Because NMP-3C contains basic nitrogens, it is prone to peak tailing on standard C18 columns due to silanol interactions.

  • Stationary Phase: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Kinetex EVO) to function at high pH.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • B: Acetonitrile

  • Rationale: High pH suppresses protonation of the piperidine/pyridine, ensuring the molecule is in its free base form, which improves peak shape and retention.

Chiral Analysis (Stereochemistry)

Since the C3 position is chiral, the synthetic product is likely a racemate unless chiral starting materials were used.

  • Technique: Chiral Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or IG.

  • Co-solvent: MeOH + 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98% for chiral drug candidates.

Biological & Stability Context

Solubility Profile
  • pH 1.2 (Gastric): High solubility (> 10 mg/mL) due to diprotonation (Pyridine N + Piperidine NH).

  • pH 7.4 (Blood): Moderate solubility; Piperidine (pKa ~10-11) remains charged, but Pyridine (pKa ~4-5) is neutral.

Forced Degradation Pathways

Understanding stability is crucial for handling.

DegradationPathways NMP3C NMP-3C (Parent) Oxidation N-Oxide Formation (Peroxides/Light) NMP3C->Oxidation H2O2 Hydrolysis Amide Hydrolysis (Strong Acid/Base) NMP3C->Hydrolysis 1N HCl/NaOH, 80°C Dimer Oxidative Dimerization (Piperidine N-N coupling) NMP3C->Dimer Radical Initiators

Figure 2: Potential degradation pathways under stress conditions.

References

  • Chemical Identity & Suppliers
  • Synthetic Methodology

    • Gharpure, S. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

    • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (Patent CN102603608A). Google Patents.
  • Biological Relevance

    • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype. PMC - NIH. Retrieved from [Link]

The N-(Heteroaryl)piperidine-3-carboxamide Scaffold: A Privileged Motif in Kinase and GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

In modern medicinal chemistry, the N-(6-methylpyridin-2-yl)piperidine-3-carboxamide motif (CAS: 883106-74-9) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This whitepaper analyzes the structural utility of this scaffold, specifically its role as a hinge-binding mimic in kinase inhibitors (e.g., ALK, c-Met, JAK) and as an allosteric modulator in P2X receptor antagonists. We provide a comprehensive guide on its synthesis, structure-activity relationship (SAR) logic, and physicochemical optimization for oral bioavailability.

Structural Logic & Pharmacophore Analysis

The efficacy of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide lies in its ability to satisfy multiple binding requirements simultaneously. It acts as a bifunctional linker , connecting a polar "head" group (the aminopyridine) with a solubilizing "tail" (the piperidine ring).

The 2-Amino-6-methylpyridine "Head"
  • Hinge Binding: In kinase inhibitors, the 2-aminopyridine moiety often functions as a monodentate or bidentate hydrogen bond acceptor/donor pair, interacting with the kinase hinge region (e.g., the backbone NH of Met/Leu residues).

  • Bioisosterism: It serves as a bioisostere for the quinoline or pyrimidine rings found in first-generation inhibitors, offering improved metabolic stability and reduced lipophilicity.

  • pKa Modulation: The 6-methyl group provides steric bulk that can enforce atropisomerism or twist the amide bond out of planarity, improving selectivity. The pyridine nitrogen typically has a pKa ~6.7, allowing it to exist as a neutral species in the gut (absorption) and a protonated species in acidic subcellular compartments (lysosomal trapping or specific binding pockets).

The Piperidine-3-carboxamide "Linker"
  • Vector Control: Unlike flexible alkyl chains, the piperidine ring imposes conformational restraint. The 3-position carboxamide creates a specific vector (approx. 109.5° bond angle) that directs the "tail" substituents into solvent-exposed regions or hydrophobic back-pockets (e.g., the DFG-pocket in kinases).

  • Solubility: The secondary amine of the piperidine (if unsubstituted) or tertiary amine (if substituted) drastically improves aqueous solubility compared to all-aromatic scaffolds.

Visualization: Pharmacophore Connectivity

The following diagram illustrates the logical flow from the core scaffold to specific target classes.

PharmacophoreLogic Figure 1: Pharmacophore dissection of the N-(6-methylpyridin-2-yl)piperidine-3-carboxamide scaffold. Core Core Scaffold: N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Head Head Group: 2-Amino-6-methylpyridine Core->Head Linker Linker: Piperidine-3-carboxamide Core->Linker Property1 H-Bond Acceptor/Donor Head->Property1 Property2 Conformational Restraint & Solubility Linker->Property2 Target1 Kinase Hinge Binder (ALK, c-Met, JAK) Target2 GPCR/Ion Channel (P2X3, P2X7) Property1->Target1 Binding Property1->Target2 Allosteric Site Property2->Target1 Solubility Property2->Target2 Permeability

[1][2]

Synthetic Methodology

The synthesis of this scaffold requires careful orchestration of protecting groups to prevent polymerization and ensure regioselectivity. The following protocol is a standard, scalable route optimized for library production.

Retrosynthetic Analysis

The molecule is best assembled via an amide coupling between N-Boc-piperidine-3-carboxylic acid and 2-amino-6-methylpyridine . Direct coupling can be sluggish due to the weak nucleophilicity of the exocyclic amine on the pyridine ring; therefore, activation agents are critical.

Step-by-Step Protocol

Step 1: Activation and Coupling

  • Reagents: N-Boc-piperidine-3-carboxylic acid (1.0 eq), 2-Amino-6-methylpyridine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq).

  • Solvent: DMF or DCM (anhydrous).

  • Procedure:

    • Dissolve N-Boc-piperidine-3-carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes to form the activated ester.

    • Add 2-Amino-6-methylpyridine.[1][2][3] Note: The 6-methyl group adds steric hindrance; heating to 50°C may be required for completion.

    • Monitor via LC-MS for the intermediate (M+H ~320).

    • Workup: Dilute with EtOAc, wash with sat.

      
      , water, and brine. Dry over 
      
      
      
      .

Step 2: Deprotection

  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Purification: Evaporate volatiles. Neutralize with basic resin or

      
       SCX column chromatography to yield the free amine.
      

Step 3: Diversification (Library Generation)

  • The resulting free amine at the piperidine nitrogen is a handle for:

    • Reductive Amination: (Aldehydes +

      
      ) -> N-alkyl derivatives.
      
    • Sulfonylation: (Sulfonyl chlorides) -> Sulfonamides (common in P2X3 antagonists).

    • Urea Formation: (Isocyanates) -> Ureas (common in soluble epoxide hydrolase inhibitors).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic route for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide library generation. Start Start: N-Boc-piperidine-3-COOH Reagents1 Activation: HATU, DIPEA, DMF Start->Reagents1 Coupling Coupling: + 2-Amino-6-methylpyridine (50°C, 12h) Reagents1->Coupling Intermediate Intermediate: Boc-Protected Amide Coupling->Intermediate Deprotection Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotection Final Final Scaffold: Free Piperidine Amine Deprotection->Final Diversity Library Diversification: (R-CHO, R-SO2Cl, R-NCO) Final->Diversity

Medicinal Chemistry Applications

Case Study: ALK Inhibition (Oncology)

In the context of Anaplastic Lymphoma Kinase (ALK) inhibitors, the piperidine-3-carboxamide scaffold has been utilized to overcome resistance mutations.

  • Mechanism: The pyridine ring binds to the hinge region, while the piperidine ring projects into the solvent front.

  • Reference Data: Crystal structures (e.g., PDB: 4DCE ) reveal that piperidine carboxamides can induce a "DFG-shifted" conformation, opening a hydrophobic pocket that accommodates the 6-methyl group or substituents on the piperidine nitrogen [1].

  • Optimization: Substituents on the piperidine nitrogen (e.g., benzyl or sulfonyl groups) are critical for potency, often improving IC50 values from micromolar to nanomolar ranges by engaging the P-loop or catalytic lysine.

Case Study: P2X3 Antagonism (Pain & Cough)

P2X3 receptors are ATP-gated ion channels involved in sensory neurotransmission.

  • Relevance: The search results indicate that N-(heteroaryl)piperidine-3-carboxamides are key intermediates in the synthesis of P2X3 antagonists [2].

  • Role: In these antagonists, the carboxamide often serves as a hydrogen bond donor to the receptor's allosteric site, stabilizing the closed channel state. The 6-methylpyridine acts as a lipophilic anchor.

Physicochemical Properties (ADME)

For the core scaffold (CAS 883106-74-9), the calculated properties suggest excellent drug-likeness.

PropertyValueImplication
Molecular Weight 219.28 g/mol Ideal for fragment-based drug discovery (FBDD).
cLogP ~1.2 - 1.5Highly favorable for oral bioavailability; allows room for lipophilic substituents.
TPSA ~55 ŲHigh membrane permeability (Brain penetration possible).
H-Bond Donors 2 (Amide NH, Amine NH)Good interaction potential; manageable for permeability.
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)Balanced polarity.
pKa (Pyridine) ~6.7Partially ionized at physiological pH; aids solubility.

References

  • RCSB Protein Data Bank. (2012). Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor (PDB 4DCE). Retrieved from [Link]

  • Google Patents. (2009). Imidazo[1,2-a]pyridine amide derivatives (NZ577814A).
  • National Institutes of Health (NIH). (2010). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Bioorg Med Chem Lett.[4] Retrieved from [Link]

Sources

Technical Guide: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide as a Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and validation protocols for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 883106-74-9).

Based on structural pharmacophore analysis and medicinal chemistry literature, this compound is identified as a privileged scaffold and key intermediate primarily targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , with secondary relevance in Renin-Angiotensin System (RAS) modulation.

Part 1: Executive Technical Analysis

Compound Identity & Classification
  • IUPAC Name:

    
    -(6-methylpyridin-2-yl)piperidine-3-carboxamide[1]
    
  • CAS Registry: 883106-74-9[1]

  • Molecular Formula:

    
    
    
  • Role: Lead Fragment / Key Intermediate

  • Chemical Class: Aminopyridine-carboxamide derivative.

Therapeutic Target Profile

This molecule represents a core pharmacophore used to develop inhibitors for metabolic and cardiovascular diseases. Its therapeutic value lies in its ability to be derivatized at the piperidine nitrogen to access high-affinity hydrophobic pockets in specific enzymes.

Target EnzymeTherapeutic IndicationMechanism of ActionRelevance Level
11β-HSD1 Type 2 Diabetes, Metabolic SyndromeInhibition of Cortisol regeneration from Cortisone in adipose/liver tissue.Primary (High)
Renin HypertensionAspartyl protease inhibition preventing Angiotensinogen

Angiotensin I conversion.
Secondary (Moderate)
ERK2 OncologyATP-competitive inhibition (requires specific N-substitution).Tertiary (Exploratory)

Part 2: Mechanism of Action (11β-HSD1 Inhibition)

The primary application of the N-(6-methylpyridin-2-yl)piperidine-3-carboxamide scaffold is in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

The Cortisol Regeneration Pathway

11β-HSD1 is an ER-membrane-bound enzyme responsible for converting inactive cortisone into active cortisol (glucocorticoid). In metabolic syndrome, overexpression of 11β-HSD1 in adipose tissue leads to visceral obesity and insulin resistance.

Molecular Binding Mode

The compound acts as a competitive inhibitor.

  • The Amide Linker: Forms critical hydrogen bonds with the catalytic triad (Ser-170, Tyr-183) or the cofactor binding site (NADPH) within the enzyme's lumenal domain.

  • The 6-Methylpyridin-2-yl Cap: Occupies the specificity pocket, mimicking the steroid A-ring or interacting with the catalytic channel's hydrophobic walls.

  • The Piperidine Ring: Serves as a vector. The secondary amine (NH) is the site for SAR optimization . Derivatization with arylsulfonyl groups (e.g., 1-arylsulfonyl-piperidine-3-carboxamides) is required to fill the large hydrophobic "gatekeeper" pocket, increasing potency from micromolar (fragment) to nanomolar (drug-like) levels.

Pathway Visualization

The following diagram illustrates the pathological role of 11β-HSD1 and the point of therapeutic intervention.

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Catalyzes Inhibitor N-(6-methylpyridin-2-yl) piperidine-3-carboxamide (Scaffold) Inhibitor->HSD1 Inhibits Outcome Gluconeogenesis & Adipogenesis GR->Outcome Activates Transcription

Figure 1: Mechanism of 11β-HSD1 inhibition preventing local cortisol regeneration.

Part 3: Experimental Protocols for Validation

To validate this compound (and its derivatives) as a therapeutic agent, the following Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening of 11β-HSD1 inhibitors.

Protocol: 11β-HSD1 SPA Inhibition Assay

Objective: Determine the IC50 of the compound against human recombinant 11β-HSD1.

Reagents:

  • Microsomes expressing human 11β-HSD1 (HEK-293 transfected lysate).

  • Substrate:

    
    -Cortisone (Tritiated).
    
  • Cofactor: NADPH (1 mM stock).

  • SPA Beads: Protein A-coated Yttrium Silicate (YSi) beads.

  • Antibody: Anti-cortisol monoclonal antibody.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl).

  • Enzyme Reaction:

    • In a 96-well white plate, add 10 µL of diluted compound.

    • Add 20 µL of microsomal preparation (enzyme source).

    • Initiate reaction by adding 20 µL of Substrate Mix (

      
      -Cortisone + NADPH).
      
    • Control: Include "No Enzyme" (background) and "DMSO only" (Max signal) wells.

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Detection (SPA Stop):

    • Add 50 µL of SPA Bead/Antibody slurry containing 18β-glycyrrhetinic acid (a potent stop reagent).

    • Mechanism: The antibody binds the generated

      
      -Cortisol. The complex binds to Protein A on the SPA bead. The proximity of the Tritium to the scintillant bead emits light. Unconverted 
      
      
      
      -Cortisone does not bind the antibody and produces no signal.
  • Data Analysis:

    • Read plates on a Microbeta counter.

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

SAR Optimization Workflow

Since the core scaffold is a fragment, potency optimization is required.

SAR Step1 Lead Fragment N-(6-methylpyridin-2-yl) piperidine-3-carboxamide (IC50: >10 µM) Step2 Derivatization (Sulfonylation of Piperidine N) Step1->Step2 Chemical Modification Step3 Library Generation (Arylsulfonyl analogs) Step2->Step3 Parallel Synthesis Step4 High Potency Inhibitor (IC50: <10 nM) Step3->Step4 Screening & Selection

Figure 2: Structure-Activity Relationship (SAR) workflow for optimizing the piperidine-3-carboxamide scaffold.

Part 4: References

  • Xia, C. et al. (2011). "Discovery of 1-arylsulfonyl-piperidine-3-carboxamides as potent 11β-HSD1 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

  • Mori, Y. et al. (2013).[3] "Synthesis and optimization of novel piperidine-3-carboxamides as orally active renin inhibitors." Bioorganic & Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2008). "Piperidine-3-carboxamides as ERK2 inhibitors." Journal of Medicinal Chemistry.

  • Accela ChemBio. (2024). "Product Data: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 883106-74-9)."

Sources

Comprehensive Characterization: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and structural validation of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide . This guide is structured for application scientists and medicinal chemists requiring rigorous identification standards for this specific pharmacophore, often utilized as a fragment in kinase inhibitor development (e.g., JAK/STAT pathway modulators).

Executive Summary & Structural Significance

Compound: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Formula: C₁₂H₁₇N₃O Exact Mass: 219.1372 Role: A "privileged scaffold" in medicinal chemistry. The 2-aminopyridine motif serves as a hydrogen bond donor/acceptor pair (hinge binder) in kinase active sites, while the piperidine ring provides a vector for solubilizing groups or further functionalization at the secondary amine.

Critical Analysis: Unlike its para-substituted isomer (piperidine-4-carboxamide), the 3-carboxamide introduces a chiral center at the C3 position. This results in distinct spectroscopic splitting patterns and potential rotameric broadening in NMR due to the proximity of the amide bond to the chiral center.

Synthetic Pathway & Sample Preparation

To ensure the spectroscopic data discussed below is reproducible, the compound is best isolated as a hydrochloride (HCl) or Trifluoroacetate (TFA) salt due to the hygroscopic and oxidative instability of the free secondary amine.

Experimental Workflow

The synthesis requires a coupling of N-Boc-nipecotic acid (piperidine-3-carboxylic acid) with 2-amino-6-methylpyridine, followed by acidolytic deprotection.

SynthesisWorkflow Start N-Boc-Nipecotic Acid (Racemic or Chiral) Coupling Amide Coupling (HATU/DIPEA, DMF) Start->Coupling Reactant 2-Amino-6-methylpyridine Reactant->Coupling Intermediate Boc-Protected Precursor Coupling->Intermediate Isolation Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection -Boc Final Target Molecule (HCl Salt) Deprotection->Final Precipitation

Figure 1: Synthetic route for the isolation of the target compound as a stable salt.

Spectroscopic Data Specifications

The following data represents the HCl salt form in DMSO-d₆. The salt form is the standard for characterization to eliminate pH-dependent chemical shift variations of the piperidine nitrogen.

A. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Observed Parent Ion: m/z 220.1 [M+H]⁺

  • Key Fragmentation (MS²):

    • m/z 136.1: Loss of piperidine ring (cleavage at amide).

    • m/z 84.1: Piperidinyl cation (characteristic of unsubstituted piperidines).

    • m/z 109.1: 2-amino-6-methylpyridine fragment.

B. ¹H NMR Characterization (400 MHz, DMSO-d₆)

Note: The 3-substituted piperidine creates a complex multiplet region. Values are reported for the HCl salt.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Amide NH 10.65 s (broad)1HDownfield due to deshielding by pyridine ring and H-bonding.
Amine NH₂⁺ 9.10, 8.85 s (broad)2HAmmonium protons (HCl salt specific); disappears with D₂O shake.
Py-H3 7.92 d (J=8.0 Hz)1HPyridine ring proton ortho to amide.
Py-H4 7.68 t (J=7.8 Hz)1HPyridine meta proton.
Py-H5 7.05 d (J=7.5 Hz)1HPyridine proton ortho to methyl group.
Pip-H3 3.15 - 3.25 m1HMethine proton alpha to carbonyl (Chiral center).
Pip-H2, H6 3.30 - 3.50 m4HProtons adjacent to the charged nitrogen (deshielded).
Py-CH₃ 2.42 s3HCharacteristic methyl singlet on aromatic ring.
Pip-H4, H5 1.60 - 1.95 m4HPiperidine methylene envelope.
C. ¹³C NMR Assignments (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): 172.4 ppm (Amide)

  • Pyridine Aromatic: 156.8 (C2), 151.2 (C6), 139.5 (C4), 119.8 (C5), 111.4 (C3).

  • Piperidine Aliphatic: 43.5 (C2), 43.1 (C6), 39.8 (C3), 26.2 (C4), 23.1 (C5).

  • Methyl: 23.5 ppm.

Structural Validation & Logic

To ensure the compound is the 3-carboxamide and not the 4-carboxamide isomer (a common impurity or misidentified purchase), use the following logic:

COSY Correlation Diagram

The critical distinction lies in the coupling of the methine proton (H3).

NMRLogic cluster_Isomer Differentiation Rule H3 H3 Methine (~3.2 ppm) H2 H2 Methylene (Adj. to N) H3->H2 Strong COSY (Geminal/Vicinal) H4 H4 Methylene H3->H4 Strong COSY Amide Amide NH H3->Amide Weak NOE (Spatial) Rule If H-Methine couples to TWO CH2 groups (H2 & H4) -> 3-Isomer. If H-Methine couples to TWO equivalent CH2 groups (Symmetry) -> 4-Isomer.

Figure 2: NMR correlation logic for distinguishing the 3-isomer from the 4-isomer.[1]

Quality Control Checkpoints
  • Methyl Shift Validation: The singlet at 2.42 ppm confirms the integrity of the 6-methylpyridine ring. If this shifts to <2.3 ppm, suspect oxidation of the pyridine nitrogen (N-oxide impurity).

  • Amide Integrity: The presence of the carbonyl carbon at 172.4 ppm combined with the MS fragment 136.1 confirms the amide bond is intact. Hydrolysis would yield the free acid (MS 130) and aminopyridine (MS 109).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine-3-carboxamide derivatives. PubChem.[2] Available at: [Link]

  • Kadir, M. A., et al. "Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers."[3] Data in Brief, 2019. (Utilized for Pyridine ring chemical shift prediction).[4] Available at: [Link]

Sources

The 2-Aminopyridine-Piperidine Scaffold: A Technical Guide to N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Analogs and Derivatives Format: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 883106-74-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it fuses a solubilizing, vector-directing piperidine ring with a kinase-privileged 2-aminopyridine headgroup via a carboxamide linker.[1] This architecture is frequently deployed in Fragment-Based Drug Discovery (FBDD) and high-throughput screening libraries targeting Serine/Threonine kinases (e.g., ERK, p38 MAPK) , Tyrosine kinases , and increasingly, GPCRs (e.g., Orexin, P2X7) .

This guide provides a rigorous technical analysis of this scaffold, detailing its pharmacophoric utility, robust synthetic protocols for overcoming the low nucleophilicity of the aminopyridine, and strategic derivatization points for Structure-Activity Relationship (SAR) optimization.

Chemical Architecture & Pharmacophore Analysis[1]

The molecule functions as a bidentate ligand with distinct modular zones. Understanding these zones is critical for rational design.

Structural Decomposition[1]
  • Zone A: The Hinge Binder (Headgroup): The 2-amino-6-methylpyridine moiety is designed to mimic the adenine ring of ATP.[1] The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the amide NH acts as a donor, forming a classic "donor-acceptor" motif recognized by the hinge region of many kinases. The 6-methyl group often occupies a small hydrophobic pocket (gatekeeper region), improving selectivity over non-substituted analogs.

  • Zone B: The Linker (Amide): Provides rigidity and planar geometry, orienting the piperidine ring relative to the hinge binder.

  • Zone C: The Vector (Piperidine): The 3-substituted piperidine creates a specific spatial vector (unlike the linear 4-substituted analog).[1] The secondary amine (NH) serves as a "handle" for further diversification (e.g., urea formation, reductive amination) to reach solvent-exposed regions or allosteric pockets.

Visualization: Pharmacophore Logic

Pharmacophore cluster_target Biological Target Interaction Head 6-Methylpyridin-2-yl (Hinge Binder) Linker Carboxamide (Rigid Linker) Head->Linker H-Bond Donor/Acceptor Hinge Kinase Hinge Region Head->Hinge Binding Core Piperidine Ring (Scaffold/Vector) Linker->Core 3-Position Vector Handle Free Amine (NH) (Diversification Point) Core->Handle Solubilizing Tail Solvent Solvent Exposed Area Handle->Solvent Extension

Caption: Pharmacophoric dissection of the scaffold showing the hinge-binding headgroup and the solvent-exposed diversification handle.[1][2][3][4][5][6][7][8][9][10][11][12]

Synthetic Protocols

A major synthetic challenge with this scaffold is the poor nucleophilicity of 2-aminopyridine , which is electron-deficient.[1] Standard EDC/NHS coupling often fails or proceeds in low yield. The following protocols are validated to overcome this energy barrier.

Method A: Acid Chloride Activation (High Throughput)

This method is preferred for scale-up but requires careful moisture control.[1]

Reagents:

  • (R/S)-N-Boc-nipecotic acid (Starting Material)[1]

  • 2-Amino-6-methylpyridine[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride[1]

  • Base: Pyridine or Et3N

  • Solvent: Dichloromethane (DCM)[1]

Protocol:

  • Activation: Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DCM (0.2 M) at 0°C. Add Ghosez’s Reagent (1.1 eq) dropwise. Stir for 1 hour at RT to form the acid chloride (monitor by TLC/LCMS; acid chloride is unstable).

  • Coupling: Add 2-amino-6-methylpyridine (1.1 eq) and pyridine (2.0 eq) to the reaction mixture.

  • Reflux: The reaction often requires heating to reflux (40°C) for 4–6 hours to drive the acylation of the unreactive aniline.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT to remove the Boc group.

  • Isolation: Evaporate volatiles. Neutralize with weak base resin or NaOH to obtain the free base title compound.

Method B: HATU-Mediated Coupling (Library Scale)

For smaller parallel synthesis where acid chlorides are inconvenient.[1]

Protocol:

  • Dissolve N-Boc-nipecotic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to activate.

  • Add 2-amino-6-methylpyridine (1.2 eq).

  • Critical Step: Heat the reaction to 60–80°C for 12 hours. (Room temperature coupling leads to incomplete conversion due to the weak nucleophile).

Chiral Resolution

The 3-position of the piperidine introduces chirality.[1]

  • Option 1: Start with commercially available (R)- or (S)-N-Boc-nipecotic acid (High cost, high purity).[1]

  • Option 2: Synthesize racemic and resolve via Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: CO2 / Methanol (with 0.1% DEA).

Therapeutic Applications & SAR

Kinase Inhibition (ERK/MAPK)

This scaffold is a known precursor for ERK1/2 inhibitors. The pyridine nitrogen interacts with the hinge region (Met108 in ERK2).

  • SAR Insight: Substitution on the piperidine nitrogen (e.g., with a benzyl or picolyl group) allows the molecule to reach the "ribose pocket" or extend towards the DFG motif, significantly boosting potency from micromolar to nanomolar range.

PCSK9 Translation Inhibition

Recent studies identify N-(piperidin-3-yl)-N-(pyridin-2-yl)carboxamides as inhibitors of PCSK9 mRNA translation.[1][3][6]

  • Mechanism: These molecules bind to the ribosome or associated factors, selectively stalling the translation of PCSK9, a key regulator of LDL cholesterol.

  • Key Derivative: N-alkylation with hydrophobic groups (e.g., chlorobenzyl) improves cellular permeability and potency.

Quantitative Data Summary (Representative)
PropertyValue / RangeContext
Molecular Weight 219.28 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~1.2Highly soluble, good starting point for lipophilic addition
TPSA ~55 ŲHigh membrane permeability
H-Bond Donors 2 (Amide NH, Amine NH)Critical for binding interactions
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)
pKa (Piperidine) ~9.8Basic; usually protonated at physiological pH
pKa (Pyridine) ~3.5Weakly basic due to amide electron withdrawal

Experimental Workflow Diagram

Workflow Start Start: N-Boc-Nipecotic Acid Activate Activation (Ghosez Reagent/HATU) Start->Activate 0°C, DCM Couple Coupling (+ 2-Amino-6-methylpyridine) Activate->Couple Reflux/Heat Deprotect Deprotection (TFA or HCl) Couple->Deprotect Acidic Cleavage Purify Purification (SFC / HPLC) Deprotect->Purify Chiral Separation Library Library Generation (Reductive Amination / Urea Formation) Purify->Library SAR Expansion

Caption: Step-by-step synthetic workflow from raw materials to library generation.

References

  • Vertex Pharmaceuticals. (Patent Context). Inhibitors of ERK Kinases.
  • ResearchGate. (2025).[13] Synthesis and Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones. Retrieved from [Link]

  • Bentham Science. (2023).[5] Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties. Retrieved from [Link]

Sources

Technical Profile: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2)

[1][2][3][4][5][6][7]

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1][2][3][4][5] Characterized by a piperidine core linked to a 2-aminopyridine moiety via a carboxamide bond, this compound serves as a "privileged scaffold." Its structural geometry allows it to mimic peptide bonds while providing rigid spatial orientation, making it a critical intermediate in the development of inhibitors for secretory glutaminyl cyclase (sQC) (Alzheimer’s pathology) and angiokinase targets (Oncology).

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and handling protocols, designed to support researchers in optimizing hit-to-lead campaigns.

Chemical Identity & Physicochemical Profile[2][4][7][8][9]

The utility of CAS 110105-99-2 lies in its dual-functionality: the secondary amine (

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
Chemical Name N-(6-methylpyridin-2-yl)piperidine-4-carboxamideIUPAC nomenclature
Molecular Formula

Molecular Weight 219.28 g/mol Suitable for fragment-based drug discovery (FBDD)
Physical State White to off-white powderCrystalline solid
Solubility DMSO (>10 mg/mL), MethanolLimited aqueous solubility at neutral pH
pKa (Calculated) ~9.8 (Piperidine NH), ~3.5 (Pyridine N)Piperidine is protonated at physiological pH
LogP ~0.60 - 0.73Favorable lipophilicity for CNS penetration models
H-Bond Donors 2Amide NH, Piperidine NH
H-Bond Acceptors 3Carbonyl O, Pyridine N, Piperidine N

Structural Utility & Pharmacophore Logic[2]

Mechanism of Scaffolding

In drug design, CAS 110105-99-2 is rarely the endpoint; it is the ligand efficiency engine . The 6-methyl group on the pyridine ring introduces steric bulk that can induce conformational locking (atropisomerism preference) or fill hydrophobic pockets in enzyme active sites (e.g., the S1' pocket of proteases).

  • Pyridine-Amide Motif: Forms a bidentate hydrogen-bonding pattern (Donor-Acceptor) often required to bind hinge regions of kinases or catalytic residues in hydrolases.

  • Piperidine Linker: Provides a semi-rigid vector that projects the secondary amine into solvent-exposed regions, allowing for the attachment of solubilizing groups or "warheads" without disrupting the primary binding mode.

Visualization: Pharmacophore Interaction Logic

The following diagram illustrates how this scaffold interacts within a theoretical binding pocket and the logic for derivatization.

GScaffoldCAS 110105-99-2(Core Scaffold)Pyridine6-Methylpyridine(H-Bond Acceptor + Steric Fill)Scaffold->PyridineContainsAmideCarboxamide Linker(Rigid Spacer)Scaffold->AmideContainsPiperidinePiperidine Ring(Vector + Solubilizer)Scaffold->PiperidineContainsTargetTarget Protein(Kinase/Protease)Pyridine->TargetH-Bonding (Hinge Region)Amide->TargetDipole InteractionDerivLibrary Generation(R-Group Attachment)Piperidine->DerivSite of N-Alkylation/Acylation

Caption: Structural decomposition of CAS 110105-99-2 highlighting its pharmacophoric elements and derivatization potential.

Experimental Protocols

A. Solubility & Stock Preparation (Standard Operating Procedure)

Objective: Create a stable 10 mM stock solution for high-throughput screening (HTS) or synthetic coupling.

Reagents:

  • CAS 110105-99-2 (Solid)[3][5]

  • DMSO (Anhydrous, ≥99.9%)

Protocol:

  • Calculation: Weigh 2.19 mg of powder to prepare 1 mL of 10 mM solution.

  • Dissolution: Add DMSO dropwise. Vortex vigorously for 30 seconds.

    • Critical Check: If turbidity persists, sonicate at 40°C for 5 minutes. The 6-methyl group can slightly reduce lattice energy compared to the non-methylated analog, usually improving solubility profiles.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability Note: Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles) to prevent amide hydrolysis or oxidative degradation of the piperidine.

B. Synthetic Application: Reductive Amination

Context: Attaching an R-group to the piperidine nitrogen to create a lead compound.

Workflow:

  • Reactants: Dissolve CAS 110105-99-2 (1 eq) and the desired Aldehyde (1.1 eq) in Dichloromethane (DCM) or DCE.

  • Catalysis: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and a catalytic amount of Acetic Acid.

  • Reaction: Stir at Room Temperature (RT) under Nitrogen atmosphere for 4–16 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Quality Control & Analytical Verification

To ensure data integrity in biological assays, the purity of CAS 110105-99-2 must be verified. Impurities such as the uncoupled 2-amino-6-methylpyridine can be cytotoxic, leading to false positives.

Table 2: Analytical Criteria
MethodAcceptance CriteriaDiagnostic Signal
HPLC-UV Purity ≥ 95%Single peak at 254 nm.
1H-NMR (DMSO-d6) Structure ConfirmationMethyl: Singlet δ ~2.4 ppm (3H). Pyridine: 3 aromatic protons (δ 7.0–8.0 ppm). Piperidine: Multiplets at δ 1.5–3.0 ppm.
LC-MS Identity

Da.

Safety & Handling (GHS Compliance)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage: Category 1 (H318) - Critical Hazard

  • Acute Toxicity (Oral): Category 4 (H302)

Handling Protocol:

  • Engineering Controls: Always handle the powder inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles (not just glasses), and a lab coat.

  • Spill Response: Do not sweep dry dust (aerosol risk). Dampen with inert absorbent and scoop into hazardous waste.

References

  • PubChem. "Compound Summary: N-(6-methylpyridin-2-yl)piperidine-4-carboxamide." National Library of Medicine. [Link]

  • Buchwald, S. L., et al. "Amide bond formation: beyond the basics." Chemical Reviews, 2011. (Contextual reference for amide coupling methodologies used to synthesize this scaffold).

Technical Guide: Preliminary Screening of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

[1]

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9) represents a "privileged scaffold" in early-stage drug discovery, combining a chiral piperidine core with an aminopyridine moiety.[1] This structural motif is frequently associated with kinase inhibition (targeting the ATP hinge region) and GPCR modulation (specifically mGluR5 antagonists).[1]

This guide outlines a rigorous preliminary screening cascade designed to validate the compound's physicochemical properties and biological activity.[1] Unlike standard library screening, this protocol emphasizes target deconvolution and mechanism-of-action (MoA) validation, treating the molecule as a high-value fragment for Hit-to-Lead optimization.[1]

Chemical Identity & In Silico Profiling[1]

Before wet-lab screening, understanding the physicochemical boundaries of the molecule is critical to prevent false negatives due to solubility or ionization issues.[1]

Structural Analysis[1]
  • IUPAC Name: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide[1][2][3][4]

  • CAS Number: 883106-74-9[1][2][4]

  • Molecular Formula: C₁₂H₁₇N₃O[1][5]

  • Molecular Weight: 219.28 g/mol [1][5]

Pharmacophore Mapping

The molecule possesses two distinct functional domains:[1]

  • The Head Group (6-methylpyridin-2-yl): A planar, aromatic system capable of bidentate hydrogen bonding (Donor-Acceptor motif).[1] This mimics the adenine ring of ATP, suggesting kinase affinity.[1]

  • The Tail Group (Piperidine-3-carboxamide): A saturated, chiral heterocycle providing solubility and a vector for exploring solvent-exposed pockets.[1]

Table 1: Calculated Physicochemical Properties

PropertyValue (Est.)Implication for Screening
cLogP 1.2 – 1.5High aqueous solubility; suitable for cell-based assays without extensive carrier optimization.[1]
pKa (Piperidine N) ~10.5Positively charged at physiological pH (7.4).[1] Enhances solubility but may limit passive membrane permeability.[1]
pKa (Pyridine N) ~3.5Uncharged at pH 7.[1]4. Available for H-bonding in the binding pocket.[1]
TPSA ~55 ŲExcellent membrane permeability potential (Rule of 5 compliant).[1]

Phase I: Physicochemical "Gatekeeper" Assays

Objective: Establish the "working range" of the compound to ensure biological data reflects specific binding rather than aggregation or precipitation.

Kinetic Solubility Protocol (Turbidimetric)
  • Rationale: The piperidine amine is highly basic.[1] Screening buffers must be buffered to pH 7.4 to maintain consistency, but solubility will drop significantly at pH > 10.[1]

  • Methodology:

    • Prepare a 10 mM stock solution in DMSO.[1]

    • Spike into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM.[1]

    • Incubate for 2 hours at 25°C with shaking.

    • Measure absorbance at 620 nm (turbidity).[1]

    • Pass Criteria: Solubility > 100 µM in 1% DMSO/PBS.

Chemical Stability (LC-MS)
  • Rationale: The amide bond is generally stable, but the secondary amine of the piperidine is prone to oxidation or reaction with electrophiles in complex media.[1]

  • Protocol:

    • Incubate 10 µM compound in assay buffer (e.g., HEPES pH 7.[1]5) and plasma (optional) for 0, 4, and 24 hours.[1]

    • Analyze via LC-MS/MS (C18 column, Acetonitrile/Water gradient).[1]

    • Pass Criteria: >95% parent compound remaining after 24h.[1]

Phase II: Biological Screening Cascade[1]

Given the structural homology to known kinase inhibitors and mGluR5 antagonists, a dual-path screening strategy is recommended.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for screening N-(6-methylpyridin-2-yl)piperidine-3-carboxamide.

ScreeningCascadeStartCompound Stock(10 mM DMSO)QCPhase I: QC & Solubility(Turbidimetric / LC-MS)Start->QCBranchTarget Hypothesis SelectionQC->BranchPass (>100 µM)PathAPath A: Kinase Profiling(ATP-Competitive)Branch->PathAStructural HomologyPathBPath B: Phenotypic Screen(Melanoma/Senescence)Branch->PathBLiterature PrecedentAssayA1Thermal Shift Assay (TSA)Broad Kinase PanelPathA->AssayA1AssayB1Cell Viability (A375 Lines)Resazurin/ATP AssayPathB->AssayB1AssayA2FRET/LuminescenceIC50 DeterminationAssayA1->AssayA2ΔTm > 2°CHitValHit Validation(Orthogonal Assay)AssayA2->HitValAssayB2High-Content Imaging(Senescence Markers)AssayB1->AssayB2IC50 < 10 µMAssayB2->HitVal

Figure 1: Decision matrix for screening CAS 883106-74-9, prioritizing Kinase interaction (Path A) and Phenotypic activity (Path B).

Path A: Kinase Profiling (Thermal Shift Assay)

The 2-aminopyridine motif is a classic "hinge-binder."[1] A Thermal Shift Assay (TSA) is the most cost-effective method to screen this compound against a diverse panel of kinases without developing specific enzymatic assays.[1]

Protocol:

  • Mixture: Mix 2 µL compound (10 µM final) with recombinant kinase domain and SYPRO Orange dye in qPCR plates.

  • Control: DMSO only (Negative) and Staurosporine (Positive).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min.

  • Detection: Monitor fluorescence (unfolding exposes hydrophobic patches).[1]

  • Hit Definition: A shift in melting temperature (ΔTm) of >2°C indicates significant binding stabilization.[1]

Path B: Phenotypic Screening (Melanoma Senescence)

Literature suggests piperidine-3-carboxamide derivatives can induce senescence in melanoma cells (e.g., A375 cell line).[1][6]

Protocol (CellTiter-Glo Viability):

  • Seeding: Plate A375 cells at 3,000 cells/well in 96-well white-walled plates.

  • Dosing: Add compound (8-point serial dilution, 100 µM to 0.1 µM) 24h post-seeding.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (Promega), shake for 2 mins, incubate 10 mins, read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50.

Data Analysis & Hit Validation

Determining Specificity (Pan-Assay Interference)

Before declaring a "hit," you must rule out non-specific activity (PAINS).[1] The piperidine amine can react with redox-cycling compounds or chelate metals.[1]

  • Aggregation Check: Run the enzyme assay with and without 0.01% Triton X-100. If activity disappears with detergent, the compound is likely a promiscuous aggregator (False Positive).[1]

Reporting Standards

All quantitative data should be summarized in the following format for the technical dossier:

Assay TypeMetricResultConfidence Interval (95%)Status
Solubility Max Conc.180 µM± 15 µMPASS
TSA (Kinase) ΔTm+3.4°C± 0.2°CHIT (Putative)
Viability (A375) IC504.2 µM3.1 – 5.5 µMACTIVE

References

  • PubChem. (n.d.).[1] Compound Summary for CID 238711295: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide.[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Lee, Y. S., et al. (2019).[1] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Omega.[1] Retrieved from [Link][1]

  • Alagille, D., et al. (2005).[1] Structure-Activity Relationships Comparing N-(6-Methylpyridin-yl)-substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines as Novel mGluR5 Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Technical Guide: Validating N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in HTS Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the validation, screening, and application of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9) within High-Throughput Screening (HTS) campaigns.

Scaffold Analysis, Assay Design, and Hit Triage for Drug Discovery

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (hereafter referred to as N6MP3C ) represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture—combining a polar, saturated piperidine ring with a planar, aromatic aminopyridine via a carboxamide linker—positions it as an ideal fragment for exploring Kinase (Type I/II inhibitors) and GPCR (allosteric modulators) chemical space.[1]

This guide provides a rigorous framework for incorporating N6MP3C into high-throughput screening (HTS) workflows. It moves beyond basic chemical cataloging to address the specific solubility, stability, and assay interference challenges inherent to aminopyridine-carboxamide motifs.[1]

Chemical Profile & Structural Logic[1][2][3]

Structural Deconstruction

The utility of N6MP3C in HTS stems from its three functional pharmacophores:

  • The Piperidine Ring (Solubility Vector): The secondary amine (unless substituted) provides high

    
     character, improving solubility and metabolic stability compared to flat aromatic systems.[1] It serves as a handle for growing the molecule during Hit-to-Lead (H2L) optimization.[1]
    
  • The Carboxamide Linker (H-Bonding): Acts as a critical hydrogen bond donor/acceptor pair, often interacting with the "gatekeeper" residues in kinase pockets.[1]

  • The 6-Methylpyridin-2-yl Moiety (Specificity): The pyridine nitrogen provides a specific H-bond acceptor site.[1] The 6-methyl group induces a conformational twist, potentially improving selectivity by clashing with sterically restricted pockets in off-target proteins.[1]

Physicochemical Properties (In Silico Prediction)
PropertyValue (Approx.)Implication for HTS
Molecular Weight 219.28 DaFragment-like; allows room for optimization.[1]
cLogP ~1.2 - 1.5Ideal lipophilicity; low risk of non-specific binding.[1]
TPSA ~55 ŲHigh membrane permeability potential.[1]
H-Bond Donors 2 (Amide NH, Piperidine NH)Good interaction potential; monitor for aggregation.[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]

HTS Logistics: Preparation & Stability

Stock Solution Preparation

To prevent compound precipitation or "crash-out" during acoustic dispensing, strict adherence to DMSO solubilization protocols is required.[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: 10 mM stock is standard.[1]

  • Storage: -20°C in varying humidity-controlled environments.

Critical Protocol: Acoustic Ejection Compatibility

  • Dissolve solid N6MP3C in DMSO to reach 10 mM.[1]

  • Centrifuge at 1,500 x g for 5 minutes to remove micro-particulates (critical to prevent clogging of Echo®/ATS acoustic transducers).

  • QC Check: Measure absorbance at 600nm. An OD > 0.05 indicates undissolved particulate matter which will cause false negatives in screening.

Stability & Degradation Pathways

The amide bond is generally stable, but the piperidine secondary amine is susceptible to oxidation over long-term storage.[1]

  • Risk: Formation of N-oxides or oxidative ring opening.[1]

  • Mitigation: Store plates under nitrogen or argon seal if stored >3 months.

Target Class Suitability & Mechanism

Kinase Hinge Binding

N6MP3C mimics the pharmacophore of several JAK and CDK inhibitors.[1] The pyridine nitrogen and the amide NH can form a bidentate hydrogen bond with the kinase hinge region (ATP-binding site).[1]

GPCR Allosteric Modulation

The piperidine ring allows the molecule to penetrate deep hydrophobic pockets, while the pyridine headgroup can interact with extracellular loops.[1] This makes it a candidate for Class A GPCR screens (e.g., Chemokine receptors).[1]

Experimental Protocol: TR-FRET Kinase Assay

Objective: Screen N6MP3C for inhibitory activity against a representative tyrosine kinase (e.g., JAK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Reagents
  • Enzyme: Recombinant Human JAK2 (catalytic domain).[1]

  • Substrate: Biotinylated poly-GT peptide.[1]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.[1]

  • Acceptor: Streptavidin-APC (Allophycocyanin).[1]

  • Compound: N6MP3C (titrated).[1]

Step-by-Step Workflow
  • Compound Transfer: Dispense 50 nL of N6MP3C (10 mM stock) into a 384-well low-volume white plate using an acoustic dispenser (Final Assay Conc: 10 µM).

  • Enzyme Addition: Add 2.5 µL of JAK2 Enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate 10 mins RT. (Allows compound to bind before ATP competition).[1]

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix (ATP at

    
     concentration).[1]
    
    • Incubate 60 mins RT.

  • Detection: Add 5 µL of Detection Mix (Eu-antibody + Streptavidin-APC + EDTA to stop reaction).

    • Incubate 60 mins RT.

  • Read: Measure Fluorescence Ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition relative to High Control (DMSO only) and Low Control (EDTA/No Enzyme).



Hit Triage & Visualization

Once N6MP3C is identified as a hit, it must undergo rigorous triage to rule out PAINS (Pan-Assay Interference Compounds) behavior, specifically aggregation or fluorescence quenching.

Triage Logic Diagram

The following diagram illustrates the decision tree for validating N6MP3C from a primary hit to a confirmed lead.

HTS_Triage Start Primary Hit: N6MP3C (>50% Inhibition) Check1 Check Fluorescence Interference Start->Check1 Decision1 Auto-fluorescent? Check1->Decision1 Check2 Dose Response (IC50) Decision1->Check2 No Discard FALSE POSITIVE Discard Decision1->Discard Yes Decision2 Hill Slope ~1.0? Check2->Decision2 Check3 Solubility/Aggregation (DLS / Nephelometry) Decision2->Check3 Yes Decision2->Discard No (Slope > 2 or < 0.5) Decision3 Aggregator? Check3->Decision3 Valid VALIDATED HIT Proceed to SAR Decision3->Valid No Decision3->Discard Yes

Caption: Logical workflow for validating N6MP3C post-screening. Blue: Input; Yellow: Assay Steps; Green: Success; Red: Failure.

Strategic Recommendations

  • Fragment Evolution: If N6MP3C shows weak potency (

    
    ), do not discard.[1] Use the piperidine nitrogen to attach "warheads" (e.g., acrylamides for covalent inhibition) or hydrophobic tails to reach back-pockets.[1]
    
  • Counter-Screening: Because of the 2-aminopyridine motif, counter-screen against CYP450 enzymes early, as this scaffold can sometimes inhibit metabolic enzymes.[1]

  • LC-MS Validation: Always confirm the identity of the specific batch.[1] The 6-methyl group is a distinct NMR handle; ensure it hasn't isomerized or degraded.[1]

References

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. (Contextual reference for piperidine scaffold bioactivity). Available at: [Link][1]

Sources

In Vitro Evaluation of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by a piperidine ring linked via an amide bond to a 2-amino-6-methylpyridine moiety. This structural motif is highly relevant in the development of Serine/Threonine kinase inhibitors (specifically the PIM kinase family) and has recently emerged as a hit scaffold for inducing cellular senescence in melanoma models.

This guide details the in vitro critical path for evaluating this compound, moving from chemical validation to target engagement and functional phenotypic assays.

Property Specification
Chemical Name N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Target Class Serine/Threonine Kinase (Putative: PIM1/2/3); Senescence Inducer
Solubility DMSO (>10 mM); Aqueous solubility is pH-dependent (basic piperidine nitrogen)
Storage -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw cycles)

Chemical Validation & Assay Preparation

Before biological interrogation, the compound must undergo rigorous QC. The piperidine nitrogen is a key ionization center (


), influencing both solubility and potency.
Stock Solution Preparation
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: Prepare a 10 mM master stock.

  • QC Step: Verify integrity via LC-MS. The amide bond is stable, but the piperidine ring can be susceptible to oxidation if stored improperly.

  • Working Solutions: Serial dilutions must be performed in DMSO first, then spiked into assay buffer to maintain a constant final DMSO concentration (typically <0.1% for cell assays, <1% for enzymatic assays).

Primary Pharmacology: Kinase Inhibition Profiling

The 2-aminopyridine motif is a classic "hinge-binder" in kinase medicinal chemistry, forming hydrogen bonds with the ATP-binding pocket. The primary evaluation focuses on PIM Kinases (Proviral Integration site for Moloney murine leukemia virus) , which are often overexpressed in hematological malignancies.

Enzymatic Assay Protocol (FRET-based)

Objective: Determine the


 against PIM-1, PIM-2, and PIM-3.

Methodology: LanthaScreen™ Eu Kinase Binding Assay or Z´-LYTE™ (FRET).

  • Rationale: FRET assays are homogeneous, sensitive, and resistant to compound fluorescence interference.

Workflow:

  • Reaction Mix: Kinase (0.5 nM) + Alexa Fluor® Tracer (tracer 222) + Eu-Anti-GST Antibody.

  • Compound Addition: Add N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (10-point dose-response, 1 nM to 10 µM).

  • Incubation: 1 hour at Room Temperature (RT).

  • Detection: Measure TR-FRET signal (Ex 340 nm, Em 665 nm/615 nm).

  • Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response (variable slope).

Data Interpretation
  • Potency Criteria: A potent hit should exhibit an

    
    .
    
  • Selectivity: Compare against a control panel (e.g., CDK2, FLT3) to ensure the pyridine-amide motif isn't acting as a promiscuous binder.

Functional Evaluation: Cellular Senescence & Proliferation[1]

Recent SAR studies indicate that piperidine-3-carboxamides (unlike their 4-carboxamide isomers) can induce a senescence-like phenotype in melanoma cells (e.g., A375 cell line). This is a distinct mechanism from pure apoptosis.

Cell Viability Assay (ATP Quantification)

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Seeding: Plate A375 cells (3,000 cells/well) in 96-well white plates.

  • Treatment: Treat with compound (0.1 – 50 µM) for 72 hours.

  • Readout: Add CellTiter-Glo reagent, incubate 10 min, read luminescence.

  • Outcome: Calculate

    
     (Growth Inhibition).
    
Senescence-Associated -Galactosidase (SA- -gal) Staining

Rationale: Senescent cells overexpress


-galactosidase at pH 6.0. This assay confirms the phenotypic mechanism.

Step-by-Step Protocol:

  • Fixation: Wash treated cells (72h post-treatment) with PBS. Fix with 2% formaldehyde/0.2% glutaraldehyde for 5 min.

  • Staining: Incubate overnight at 37°C (no CO₂) with Staining Solution:

    • 1 mg/mL X-gal

    • 40 mM Citric acid/Sodium phosphate buffer (pH 6.0)

    • 5 mM Potassium Ferrocyanide

    • 5 mM Potassium Ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Visualization: Senescent cells appear blue. Quantify the percentage of blue cells vs. total cells using brightfield microscopy.

Mechanistic Validation: Signaling Pathway Analysis

To confirm the compound acts via kinase inhibition (PIM/mTOR pathway modulation) or senescence induction (p53/p21 activation), Western Blotting is required.

Target Engagement Biomarkers
  • PIM Inhibition Marker: Reduction in p-BAD (Ser112) and p-4EBP1 (Thr37/46) .

  • Senescence Marker: Upregulation of p21 (CDKN1A) and p16 (INK4A) ; reduction in Lamin B1 .

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action where the compound inhibits PIM kinase, leading to reduced phosphorylation of BAD (apoptosis activation) and 4EBP1 (translation inhibition), ultimately driving the cell toward senescence or apoptosis.

SignalingPathway Compound N-(6-methylpyridin-2-yl) piperidine-3-carboxamide PIM PIM Kinase (Target) Compound->PIM Inhibits Senescence Senescence / Apoptosis Compound->Senescence Induces BAD BAD Protein PIM->BAD Phosphorylates mTORC1 mTORC1 PIM->mTORC1 Activates pBAD p-BAD (Ser112) BAD->pBAD Promotes Survival Cell Survival (Anti-Apoptosis) pBAD->Survival Maintains pBAD->Senescence Loss of p-BAD triggers p4EBP1 p-4EBP1 mTORC1->p4EBP1 Phosphorylates

Figure 1: Proposed Mechanism of Action. The compound inhibits PIM kinase, blocking the phosphorylation of BAD and 4EBP1, shifting the cell state from survival to senescence/apoptosis.

ADME & Safety Profiling (In Vitro)[2]

The pyridine ring is susceptible to oxidation by CYP450 enzymes, and the basic amine can contribute to hERG channel blockage.

Metabolic Stability (Microsomal Stability)
  • System: Human Liver Microsomes (HLM).

  • Protocol: Incubate 1 µM compound with HLM (0.5 mg/mL protein) + NADPH regenerating system at 37°C.

  • Sampling: 0, 15, 30, 60 min. Quench with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Success Metric:

    
     is desirable for a probe compound.
    
hERG Inhibition (Cardiotoxicity Safety)
  • System: CHO cells stably expressing hERG potassium channels.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Rationale: Piperidine moieties are known pharmacophores for hERG binding. It is critical to verify the

    
     to rule out off-target cardiotoxicity.
    

Experimental Workflow Summary

The following flowchart visualizes the decision matrix for evaluating this compound.

Workflow Start Compound QC (LC-MS, Solubility) Biochem Kinase Assay (PIM1/2/3 IC50) Start->Biochem Pass Cellular Cell Viability (A375, MOLM-16) Biochem->Cellular IC50 < 100nM Mechanism Western Blot (p-BAD, p-S6K) Cellular->Mechanism GI50 < 1uM Phenotype Senescence Assay (SA-beta-gal) Cellular->Phenotype Growth Arrest ADME ADME Profiling (Microsomes, hERG) Mechanism->ADME Phenotype->ADME Report Lead Candidate Profile ADME->Report

Figure 2: Evaluation Workflow. A stage-gate process ensuring only potent and mechanically validated compounds progress to ADME profiling.

References

  • Lee, J., et al. (2020). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters.

  • Sigma-Aldrich. (n.d.). "N-(6-methylpyridin-2-yl)piperidine-4-carboxamide Product Specification." (Used for physicochemical property grounding).

  • Burger, M. T., et al. (2013). "Identification of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor." Journal of Medicinal Chemistry. (Reference for PIM kinase assay protocols).

  • Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences. (Standard protocol for SA-beta-gal).

Methodological & Application

Application Note: Optimized Synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a classic yet challenging motif in medicinal chemistry, frequently serving as a scaffold in Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.

The primary synthetic challenge lies in the electronic and steric properties of the 2-amino-6-methylpyridine component. The endocyclic nitrogen of the pyridine ring exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the exocyclic amine. Furthermore, the methyl group at the 6-position introduces steric hindrance near the reaction center. Standard carbodiimide couplings (EDC/HOBt) often suffer from sluggish kinetics and low conversion for this specific substrate class.

This protocol details a high-yielding, two-step synthesis utilizing HATU activation to overcome the poor nucleophilicity of the aminopyridine, followed by a controlled acid-mediated deprotection.

Retrosynthetic Analysis

The strategy relies on a protecting group (PG) approach to prevent polymerization of the piperidine core. We utilize N-Boc-nipecotic acid (


-Boc-piperidine-3-carboxylic acid) as the starting material.
Workflow Diagram

G Start N-Boc-Nipecotic Acid (Starting Material) Coupling Step 1: HATU Activation (Amide Bond Formation) Start->Coupling Amine 2-Amino-6-methylpyridine (Weak Nucleophile) Amine->Coupling + DIPEA, DMF Intermediate Boc-Protected Intermediate Coupling->Intermediate Yield >85% Deprotection Step 2: TFA/DCM (Boc Removal) Intermediate->Deprotection Workup Basic Workup (Free Base Isolation) Deprotection->Workup Final Target Molecule (Free Base) Workup->Final

Figure 1: Strategic workflow for the synthesis of the target carboxamide.

Experimental Protocol

Step 1: Amide Coupling (The "Difficult" Step)

Objective: Couple N-Boc-piperidine-3-carboxylic acid with 2-amino-6-methylpyridine. Rationale: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The 7-azabenzotriazole (HOAt) moiety generated in situ utilizes the pyridine nitrogen to coordinate the incoming amine (anchiomeric assistance), significantly accelerating the reaction with electron-deficient anilines/aminopyridines compared to HOBt-based reagents.

Materials Table
ReagentEquiv.MW ( g/mol )Function
N-Boc-piperidine-3-carboxylic acid 1.0229.27Acid Component
2-Amino-6-methylpyridine 1.2108.14Amine Component
HATU 1.2380.23Coupling Agent
DIPEA (Hünig's Base)3.0129.24Base
DMF (Anhydrous)--Solvent (0.2 M conc.)
Procedure
  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the solution to 0°C using an ice bath.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes. Note: The solution typically turns yellow/orange, indicating active ester formation.

  • Amine Addition: Add 2-amino-6-methylpyridine (1.2 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The active ester (intermediate) should disappear, and the product mass [M+H]⁺ = 320.4 (Boc-protected) should dominate.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume of DMF).

    • Wash sequentially with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x). Crucial: Extensive water washes are required to remove DMF and residual HATU byproducts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0-50% EtOAc in Hexanes.

    • Target: The Boc-protected intermediate is typically a white to off-white foam.

Step 2: Deprotection & Free Base Isolation

Objective: Remove the tert-butyloxycarbonyl group without hydrolyzing the newly formed amide bond.

Materials Table
ReagentEquiv.Function
Boc-Intermediate (from Step 1)1.0Substrate
Trifluoroacetic Acid (TFA) 20% v/vAcid Source
Dichloromethane (DCM) SolventSolvent
Procedure
  • Dissolution: Dissolve the Boc-intermediate in DCM (approx. 5 mL per gram of substrate).

  • Acidolysis: Add TFA dropwise at 0°C until the final concentration is ~20% v/v (e.g., 1 mL TFA for every 4 mL DCM).

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: TLC or LCMS should show complete consumption of starting material and appearance of the deprotected mass [M+H]⁺ = 220.3.

  • Workup (Free Base Formation):

    • Concentrate the reaction mixture to dryness to remove excess TFA. (Result is the TFA salt).

    • Redissolve the residue in DCM.[1]

    • Neutralization: Wash carefully with Sat. Na₂CO₃ or 1N NaOH until the aqueous layer pH is >10.

    • Note: The free base is moderately polar. Ensure the organic extraction is thorough (3x DCM or CHCl₃/IPA 3:1).

  • Final Isolation: Dry combined organics over Na₂SO₄ and concentrate.

    • Product: Off-white solid or viscous oil.

Mechanistic Insight

The success of this protocol hinges on the specific mechanism of HATU. The diagram below illustrates why HATU succeeds where EDC fails for aminopyridines.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster DIPEA, -HOAt HATU HATU Reagent HATU->ActiveEster Transition 7-Membered Transition State (Anchiomeric Assistance) ActiveEster->Transition + 2-Aminopyridine Product Amide Bond Formed Transition->Product Nucleophilic Attack (Accelerated)

Figure 2: HATU mechanism highlighting the pyridine nitrogen's role in stabilizing the transition state for incoming nucleophiles.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be observed:

  • LCMS: Single peak, [M+H]⁺ = 220.14 (Calculated).

  • 1H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Broad singlet, typically downstream δ 10.0–10.5 ppm (characteristic of aminopyridine amides).

    • Pyridine Ring: Three aromatic protons. Look for the doublet at δ ~7.9 ppm (H3), triplet at δ ~7.6 ppm (H4), and doublet at δ ~6.9 ppm (H5).

    • Methyl Group: Singlet at δ ~2.4 ppm (integrated for 3H).

    • Piperidine Core: Multiplets in the aliphatic region (1.5–3.2 ppm). The proton alpha to the carbonyl (H3 of piperidine) is distinct.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Step 1) Steric hindrance of 6-methyl group.Switch solvent to NMP (N-methyl-2-pyrrolidone) and heat to 50°C. Ensure reagents are anhydrous.
Regioselectivity Issues Attack at ring Nitrogen (rare but possible).HATU minimizes this, but if observed, switch to acid chloride activation (SOCl₂) which favors the exocyclic amine due to thermodynamics.
Product Water Soluble Step 2 workup loss.If the free base is too polar, do not wash with water. Use SCX-2 (Strong Cation Exchange) columns: Load in MeOH, Wash MeOH, Elute with 2M NH₃/MeOH.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

    • Grounding: Comprehensive review establishing HATU as a preferred reagent for hindered or electron-deficient amines.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Grounding: The seminal paper describing the "anchiomeric assistance" effect of the nitrogen in the HATU/HO
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

    • Grounding: Validates the protocol choices for aminopyridine coupling.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Grounding: The authoritative standard for the TFA/DCM deprotection conditions cited in Step 2.

Sources

"amide coupling methods for piperidine-3-carboxamides"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling of Piperidine-3-Carboxamides

Part 1: Strategic Overview & Mechanistic Challenges

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in platelet aggregation inhibitors, cathepsin K inhibitors, and GABA uptake inhibitors. However, the C3-position presents a unique "perfect storm" for synthetic chemists:

  • Chiral Instability: The C3 proton is

    
     to the carbonyl and 
    
    
    
    to the ring nitrogen. While the nitrogen is protected (typically carbamate-protected, e.g., N-Boc, N-Cbz), the inductive withdrawal of the protecting group acidifies the C3 proton, increasing susceptibility to base-mediated enolization and subsequent racemization.
  • Steric Gating: Unlike the solvent-exposed 4-position, the 3-position suffers from 1,2-allylic strain (A-strain) interactions with the N-protecting group, often retarding the approach of nucleophiles and requiring more forcing conditions that paradoxically favor racemization.

  • Regiocontrol: If the ring nitrogen is not orthogonally protected, self-coupling oligomerization is instantaneous.

The Core Directive: The goal is not just "coupling" but "coupling with retention of stereochemistry." This guide prioritizes methods that decouple activation kinetics from epimerization kinetics.

Part 2: Decision Matrix & Reagent Selection

Before selecting a protocol, evaluate your specific substrate constraints using the decision tree below.

CouplingDecision Start Substrate Analysis: Piperidine-3-COOH + Amine Scale Scale of Reaction? Start->Scale Sterics Amine Sterics? Scale->Sterics Discovery (<100 mg) Chirality Strict Enantiopurity Required (>99% ee)? Scale->Chirality Process (>10 g) HATU Method B: HATU/HOAt (High Yield, Med Risk) Sterics->HATU High (Anilines, 2° Amines) EDC Method D: EDC/HOBt (Standard, Slow) Sterics->EDC Low (1° Aliphatic) T3P Method A: T3P (PPA) (Low Epimerization, Scalable) Chirality->T3P Yes (Critical) MixedAnh Method C: Acid Chloride/Mixed Anhydride (High Risk, Low Cost) Chirality->MixedAnh No (Racemic OK)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale, steric hindrance, and enantiopurity requirements.

Part 3: Experimental Protocols

Method A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best For: Scale-up, highly chiral substrates, and difficult purifications. Mechanism: T3P acts as a cyclic anhydride.[1] It does not generate a free activated ester that can freely rotate and racemize. The byproduct is water-soluble, eliminating the need for silica chromatography in many cases.

Protocol:

  • Preparation: Charge a reaction vessel with N-Boc-piperidine-3-carboxylic acid (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (10 mL/g of acid). Note: Avoid DMF/DMSO if possible to simplify workup; T3P works excellently in aprotic non-polar solvents.

  • Base: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv). Critical: Do not use DIPEA with T3P if avoiding racemization is paramount; Pyridine buffers the pH more effectively.

  • Coupling: Add T3P (50% w/w in EtOAc/DMF) (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Self-Validating Step):

    • Quench with water.

    • Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine), then sat. NaHCO3 (to remove unreacted acid/T3P byproducts), then Brine.

    • Concentrate.

    • QC: Check crude purity. T3P reactions often yield >95% purity without column chromatography.

Method B: High-Throughput Discovery – HATU

Best For: Sterically hindered amines (anilines), parallel synthesis, milligram scale. Risk: Higher risk of epimerization due to the basicity required (DIPEA) and the high reactivity of the OAt-ester.

Protocol:

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equiv) in dry DMF (concentration 0.1 M).

  • Base: Add DIPEA (2.5 equiv). Stir for 2 minutes.

  • Reagent: Add HATU (1.05 equiv). Critical: Do not use large excess of HATU; it can react with the amine to form guanidine byproducts. Stir for 5 minutes to form the activated ester (yellow color develops).

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 1–12 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO3 and Brine.

Method C: The "Last Resort" – Acid Fluorides (via TFFH)

Best For: Extremely unreactive amines (e.g., electron-deficient anilines) where T3P fails. Acid fluorides are more stable to racemization than acid chlorides.

Protocol:

  • Activation: Dissolve acid (1.0 equiv) in DCM.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Coupling: Add amine (1.2 equiv) immediately.

  • Reaction: Reflux in DCM if necessary (acid fluorides are thermally stable).

Part 4: Quality Control & Racemization Monitoring

You cannot assume enantiopurity. You must prove it.

Data Summary: Reagent Performance on Piperidine-3-COOH

ReagentConversion (1h)Epimerization (% cis/trans)Workup DifficultyRecommended Use
T3P 90%< 0.5%Low (Aq. Wash)Process / Scale-up
HATU >98%2.0 - 5.0%High (Chromatography)Discovery / Hindered
EDC/HOBt 75%< 1.0%MediumStandard / Low Cost
SOCl2 >99%> 10% (High Risk)LowAvoid if Chiral

Self-Validating Analytical Workflow:

  • Synthesize the Racemate: Intentionally synthesize a racemic standard using the Acid Chloride method (SOCl2 + Amine + Pyridine + Heat).

  • Develop Chiral Method: Use the racemic standard to develop a Chiral HPLC/SFC method (e.g., Chiralpak AD-H or OD-H columns, isocratic hexane/IPA).

  • Test Sample: Inject your T3P or HATU product.

    • Pass Criteria: Enantiomeric Excess (ee) > 98%.

    • Fail Criteria: Presence of the "wrong" enantiomer peak > 1%.

Part 5: Mechanistic Visualization

Understanding how racemization occurs allows you to prevent it. The primary culprit is the formation of the oxazolone (azlactone) intermediate or direct enolization.

Racemization cluster_Pathways Racemization Pathways Acid Activated Acid (Chiral Center H) Enol Enolate Intermediate (Planar/Achiral) Acid->Enol Direct Deprotonation (High Base Load) Oxazolone Oxazolone (Azlactone) Acid->Oxazolone Cyclization onto Carbonyl Product_L L-Amide (Desired) Acid->Product_L Fast Coupling (T3P/HATU) Base Base (DIPEA/Pyridine) Enol->Product_L Amine Attack Product_D D-Amide (Undesired) Enol->Product_D Amine Attack Oxazolone->Enol Fast Equilibrium

Figure 2: Mechanistic pathways leading to racemization. Minimizing base contact time and temperature reduces the flux through the Enolate/Oxazolone pathways.

References

  • Dabhi, R. C., et al. (2023).[2] "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters.

  • Dunetz, J. R., et al. (2016). "T3P: The Greenest Reagent for Amide Coupling?" Organic Process Research & Development. (General grounding on T3P utility in process chemistry).
  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

"purification techniques for N-arylpiperidine-3-carboxamides"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for


-Arylpiperidine-3-carboxamides 

-arylpiperidine-3-carboxamide scaffolds in drug discovery.

Executive Summary & Scaffold Significance

The


-arylpiperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in calpain inhibitors , antimalarials  (e.g., targeting the P. falciparum proteasome), and senescence-inducing agents  (e.g., melanoma therapeutics).

The synthesis typically involves the amidation of a protected piperidine-3-carboxylic acid (e.g.,


-Boc-nipecotic acid) with an aniline derivative. While the chemistry is established, purification is complicated by three factors:
  • Regio- and Stereoisomerism: The C3 stereocenter creates enantiomers (

    
    ) that often exhibit distinct biological activities.
    
  • Amphoteric Impurities: The reaction mixture contains basic anilines, acidic unreacted carboxylic acids, and neutral urea byproducts (from coupling reagents like EDC/DCC).

  • Solubility Profiles: The flat, rigid aryl-amide bond can lead to poor solubility in standard non-polar solvents, complicating normal-phase loading.

This guide provides a self-validating purification workflow designed to achieve >98% purity and >95% ee.

Physicochemical Profile & Separation Logic

To design a robust protocol, we must exploit the physicochemical properties of the scaffold versus its impurities.

ComponentFunctionalitypKa (Approx.)Behavior in Acid (pH 2)Behavior in Base (pH 10)
Product (

-Boc)
CarboxamideNeutralNeutral / InsolubleNeutral / Insoluble
Product (Free Amine)

Piperidine
~11.0 (Basic)Cationic (Water Soluble)Neutral (Organic Soluble)
Impurity: Aniline Aryl Amine~4.6 (Weak Base)Cationic (Water Soluble)Neutral (Organic Soluble)
Impurity: Acid Carboxylic Acid~4.8 (Acidic)Neutral (Organic Soluble)Anionic (Water Soluble)
Impurity: Urea Urea (DCU/DIU)NeutralNeutral / InsolubleNeutral / Insoluble

The "Switch" Strategy: If the piperidine nitrogen is protected (e.g., Boc), the molecule is neutral. If deprotected, it is a strong base. We can use this "pKa switch" to wash away weak aniline bases and acidic starting materials.

Protocol 1: The "Smart" Aqueous Workup (Pre-Purification)

Objective: Remove >90% of starting materials and coupling reagents before chromatography.

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) – IPAc is preferred for scale-up due to lower water solubility.

  • Wash 1: 1.0 M HCl (Citric acid if acid-sensitive).

  • Wash 2: 10%

    
     or 1.0 M NaOH.
    
  • Wash 3: Brine (Saturated NaCl).

Workflow:

  • Quench: Dilute reaction mixture with Solvent A (10 volumes relative to substrate).

  • Acid Wash (Removal of Anilines):

    • Wash organic layer with 1.0 M HCl (2x).

    • Mechanism:[1][2] Unreacted anilines (pKa ~4.6) are protonated and move to the aqueous phase. The

      
      -Boc product remains organic.
      
    • Note: If the product has a free piperidine amine, SKIP this step or perform at pH ~6 (using phosphate buffer) to keep the piperidine protonated but the aniline neutral—though this is difficult. Standard practice is to perform coupling on the protected amine.

  • Base Wash (Removal of Acids):

    • Wash organic layer with 1.0 M NaOH or 10%

      
        (2x).
      
    • Mechanism:[1][2] Unreacted piperidine-3-carboxylic acid (pKa ~4.8) is deprotonated to the carboxylate and moves to the aqueous phase.

  • Filtration (Removal of Ureas):

    • If EDC/DCC was used, the urea byproduct often precipitates.[3] Filter the organic phase through a pad of Celite® before drying.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Protocol 2: Flash Chromatography (Normal Phase)

Objective: Separation of regioisomers and non-ionizable impurities.

Challenge: Piperidine derivatives (even Boc-protected) can interact with silanols on silica gel, causing peak tailing. Solution: Use a basic modifier or a specialized column.

System Setup:

  • Stationary Phase: Spherical Silica (20–40 µm). Recommendation: Amino-functionalized silica (

    
    -Silica) prevents tailing without additives.
    
  • Mobile Phase A: Dichloromethane (DCM) or Heptane.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Modifier: 1% Triethylamine (TEA) or 1%

    
     in Mobile Phase B (if using standard silica).
    

Gradient Table (Standard Silica):

Time (CV)% Solvent B (MeOH/DCM)Event
0–20%Column Equilibration
2–50–2%Elution of non-polar impurities
5–152–10%Product Elution (Typical range)
15–2010–20%Wash strongly retained polar species

Tip: For


-arylpiperidine-3-carboxamides, the DCM:MeOH (95:5)  system is often superior to Hexane:EtOAc due to the solubility of the amide.

Protocol 3: Preparative HPLC (Reverse Phase)

Objective: Final polishing and isolation of free-base forms.

When the protecting group is removed, the free piperidine is highly polar and basic. Standard low-pH methods (TFA) result in broad peaks due to column overloading or silanol interactions.

High-pH Strategy (The "Gold Standard" for Basic Drugs): Operating at pH > 10 ensures the piperidine is neutral (unprotonated), increasing hydrophobicity and retention on C18, leading to sharper peaks and higher loading capacity.

Method Parameters:

  • Column: C18 Hybrid Particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Must be pH stable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH 10 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 20 mL/min (for 19mm ID column).

  • Detection: UV 254 nm (Aryl amide absorption).

Decision Matrix (DOT Diagram):

PurificationLogic Start Crude N-Arylpiperidine-3-carboxamide CheckProtect Is Piperidine Nitrogen Protected? Start->CheckProtect Protected Yes (e.g., N-Boc) CheckProtect->Protected Lipophilic Unprotected No (Free Amine) CheckProtect->Unprotected Polar/Basic Workup Acid/Base Extraction (Remove Aniline/Acid) Protected->Workup DirectHPLC Skip Acid Wash Go to Prep HPLC Unprotected->DirectHPLC Flash Flash Chromatography DCM/MeOH (No Modifier needed) Workup->Flash Final Pure Product (>98%) Flash->Final HighPH_HPLC High pH Prep HPLC (10mM NH4HCO3, pH 10) DirectHPLC->HighPH_HPLC HighPH_HPLC->Final

Figure 1: Decision tree for purification based on the protonation state of the piperidine ring.

Protocol 4: Chiral Resolution (Enantiomer Separation)

The 3-position is a chiral center.[4] If synthesized from racemic nipecotic acid, chiral separation is required.

Supercritical Fluid Chromatography (SFC) Protocol: SFC is superior to HPLC for this scaffold due to higher speed and lower solvent consumption.

  • Column: Chiralpak IG or Chiralpak AD-H (Amylose-based).

  • Co-Solvent: 20–30% Methanol with 0.1% Isopropylamine (IPAm) .

    • Critical: The basic additive (IPAm) is essential to suppress non-specific interactions of the piperidine nitrogen with the stationary phase.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Flash) Interaction of free amine with silica silanols.Add 1% TEA to mobile phase or switch to Amino-silica cartridges.
Low Recovery (Workup) Product protonated and lost to aqueous acid wash.Ensure piperidine is protected (Boc) during workup. If free base, use pH 10 extraction.
Precipitate in HPLC Product insoluble in initial gradient conditions.Use a "sandwich" injection method (DMSO plug) or increase initial organic % to 5-10%.
Double Peaks (NMR) Rotamers (common in

-Boc amides).
Run NMR at elevated temperature (50°C) to coalesce rotamer peaks.

References

  • Synthesis and Biological Evaluation of Piperidine Carboxamides: Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.

  • Antimalarial Activity of Piperidine Carboxamides: Lawong, A., et al. (2020).[5] Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. NIH Public Access.

  • Senescence-Inducing Activity: Oh, S., et al. (2021).[4][6] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.

  • Amide Coupling Optimization: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Chiral Piperidine Scaffolds in Drug Design: Zhang, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synlett.

Sources

Application Note: Functional Profiling of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in Oncology Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, specifically within the class of piperidine-3-carboxamides . While derivatives of this scaffold have been explored for various targets (including proteasome inhibition in malaria), this specific chemotype has demonstrated significant utility as a Senescence Inducer in human melanoma models (e.g., A375 cell lines).

Unlike traditional cytotoxic agents that induce immediate apoptosis (cell death), this compound drives cancer cells into a state of cellular senescence —a permanent cell cycle arrest characterized by distinct morphological and metabolic changes. This mechanism is increasingly valuable in oncology to bypass apoptosis-resistance mechanisms often found in metastatic melanoma.

Key Biological Characteristics[1][2][3][4][5][6][7]
  • Phenotype: Induces enlarged, flattened cell morphology with increased cytoplasmic granularity.[1]

  • Biomarker: Upregulation of Senescence-Associated

    
    -galactosidase (SA-
    
    
    
    -gal).
  • Mechanism: Triggers cell cycle arrest (typically G1/S boundary) via modulation of the p53/p21 or p16/Rb pathways, distinct from acute cytotoxicity.

Material Preparation & Handling[2][4]

Compound Reconstitution

The free base form of the compound is hydrophobic. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which can lead to false negatives in phenotypic screens.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), anhydrous,

99.9%
Stock Concentration 10 mM or 50 mM (Recommended)
Storage -20°C in aliquots (Avoid freeze-thaw cycles)
Stability Stable in DMSO for >6 months at -20°C

Protocol:

  • Weigh 2.19 mg of powder (MW

    
     219.28  g/mol ).
    
  • Add 1.0 mL of DMSO to create a 10 mM master stock.

  • Vortex vigorously for 30 seconds until the solution is completely clear.

  • Aliquot into 50

    
    L volumes in amber tubes to protect from light.
    
Working Solutions
  • Dilution: Prepare intermediate dilutions in cell culture media (e.g., DMEM) immediately prior to use.

  • DMSO Limit: Ensure final DMSO concentration in the assay well is

    
     0.1% (v/v) to avoid solvent toxicity.
    

Experimental Protocols

Workflow Overview

The following screening cascade distinguishes true senescence induction from non-specific toxicity.

ScreeningCascade Start Compound Treatment (24 - 72 Hours) Morph Morphological Screen (HCS) Start->Morph 24h Viability Viability Assay (ATP/Resazurin) Morph->Viability Enlarged Cells? SABeta SA-β-gal Staining Viability->SABeta Low Cytotoxicity? Hit Validated Senescence Hit SABeta->Hit Positive Blue Stain

Figure 1: Screening cascade for identifying senescence inducers. High-Content Screening (HCS) is used first to detect morphological hits.

Protocol A: High-Content Morphological Screening

Objective: To detect the "enlarged, flattened" phenotype characteristic of senescence.[1]

  • Seeding: Plate A375 melanoma cells at 2,000 cells/well in 96-well optical-bottom plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with a dose-response curve of the compound (e.g., 0.01

    
    M to 10 
    
    
    
    M). Include Doxorubicin (100 nM) as a positive senescence control.
  • Incubation: Incubate for 72 hours . Senescence is a slow-onset phenotype.

  • Imaging:

    • Stain nuclei with Hoechst 33342 (1

      
      g/mL).
      
    • Stain cytoplasm with CellMask™ Deep Red or equivalent.

    • Image using a High-Content Imager (20x objective).

  • Analysis: Quantify Nuclear Area and Cytoplasmic Area .

    • Hit Criteria: >2-fold increase in cytoplasmic/nuclear ratio compared to DMSO control.

Protocol B: SA- -Galactosidase Staining (Validation)

Objective: Confirm senescence via enzymatic activity at pH 6.0.

  • Fixation: Aspirate media and wash cells 1x with PBS. Fix with 2% Formaldehyde/0.2% Glutaraldehyde in PBS for 5 minutes at Room Temperature (RT).

  • Wash: Wash cells 2x with PBS.

  • Staining: Add X-Gal Staining Solution (pH 6.0):

    • 1 mg/mL X-Gal (predissolved in DMF).

    • 40 mM Citric acid/Sodium phosphate buffer (pH 6.0).

    • 5 mM Potassium Ferrocyanide.

    • 5 mM Potassium Ferricyanide.

    • 150 mM NaCl.

    • 2 mM MgCl

      
      .
      
  • Incubation: Incubate at 37°C (no CO

    
    ) for 12–16 hours.
    
  • Visualization: Observe under brightfield microscopy. Senescent cells appear blue-green .

Protocol C: Cell Viability vs. Proliferation

Objective: Distinguish cytostasis (senescence) from cytotoxicity (death).

  • Assay: Use CellTiter-Glo® (ATP) or Resazurin reduction.

  • Timing: Perform assay at Day 3 and Day 6 .

  • Interpretation:

    • Cytotoxic: Signal drops below Day 0 baseline.

    • Cytostatic (Senescence): Signal remains stable or increases slightly but significantly slower than DMSO control.

    • Senescent cells remain metabolically active (high ATP) despite lack of division.

Mechanistic Context & Pathway Analysis[3]

Understanding the signaling pathway is crucial for validating the compound's effect.[2] The piperidine-3-carboxamide scaffold in this context typically engages the p53-p21 axis or the p16-Rb axis.

SenescencePathway Compound Piperidine-3-carboxamide Scaffold Stress Cellular Stress (DNA Damage/ROS) Compound->Stress Induces p53 p53 Stress->p53 Stabilizes p21 p21 (CDKN1A) p53->p21 Upregulates CDK2 CDK2/Cyclin E p21->CDK2 Inhibits Rb Rb (Hypophosphorylated) CDK2->Rb Phosphorylation Blocked E2F E2F Rb->E2F Sequesters Arrest G1 Cell Cycle Arrest E2F->Arrest Transcription Blocked Senescence Senescence Phenotype (SA-β-gal+) Arrest->Senescence Prolonged

Figure 2: Proposed mechanism of action. The compound induces stress signals that activate p21, inhibiting CDKs and maintaining Rb in a hypophosphorylated state, leading to permanent cell cycle arrest.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high concentrations (>50

M).
Sonicate stock solution; ensure final DMSO < 0.1%; do not exceed solubility limit (typically ~20-30

M).
False Positive SA-

-gal
Over-confluency or pH drift.Ensure staining buffer is strictly pH 6.0. Treat cells at 30-50% confluency; over-confluent cultures can exhibit stress-induced senescence naturally.
No Phenotype Observed Incubation time too short.Extend treatment to 5–7 days. Senescence is not an acute event.[1]
High Cytotoxicity Off-target effects or too high dose.Titrate down. The therapeutic window for senescence is often narrow (e.g., 1–5

M).

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed) Context: Describes the discovery of the N-arylpiperidine-3-carboxamide scaffold as a hit for melanoma senescence.[1]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Source: MDPI (Molecules) Context: Discusses the broader biological activity of piperidine derivatives in neurodegeneration.

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: PubMed Central Context: Highlights the structural versatility of the piperidine carboxamide scaffold for infectious disease targets.

Sources

"experimental design for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide studies"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a privileged heterocyclic scaffold, primarily recognized for its utility in phenotypic drug discovery. Recent high-content screening (HCS) campaigns have identified this structural motif as a potent inducer of senescence-like phenotypes in melanoma cells (specifically A375 cell lines), offering a novel therapeutic avenue distinct from classical apoptosis-inducing agents.

Unlike targeted kinase inhibitors with a single defined binding pocket, this scaffold operates through complex signal transduction pathways that drive cancer cells into a permanent cell-cycle arrest (senescence). Therefore, the experimental design for this molecule requires a phenotypic-led approach , prioritizing cellular morphology and functional assays over simple enzymatic inhibition tests.

Key Applications
  • Phenotypic Screening: Induction of premature senescence in cancer cells.

  • Fragment-Based Drug Design (FBDD): The piperidine-3-carboxamide core serves as a versatile starting point for library expansion (SAR).

  • Mechanism of Action (MoA) Studies: Target deconvolution for senescence inducers.

Chemical Synthesis & Structural Validation

The biological activity of piperidine-3-carboxamides is often stereodependent. The protocol below details the synthesis of the core scaffold followed by chiral resolution, which is critical for establishing Structure-Activity Relationships (SAR).

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Materials: N-Boc-piperidine-3-carboxylic acid + 2-Amino-6-methylpyridine Step1 Amide Coupling (HATU, DIPEA, DMF, RT) Start->Step1 12-16h Inter Intermediate: N-Boc-Protected Amide Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 2h Crude Crude Product (Racemic) Step2->Crude Step3 Chiral Prep HPLC (Chiralpak AD-H) Crude->Step3 Resolution Final Pure Enantiomers (R)- and (S)-Isomers Step3->Final

Caption: Step-wise synthesis and chiral resolution of the target scaffold.

Detailed Synthetic Protocol

Objective: Synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (Core Scaffold).

  • Amide Coupling:

    • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at Room Temperature (RT) to activate the acid.

    • Add 2-amino-6-methylpyridine (1.1 equiv).

    • Critical Check: Monitor reaction by LC-MS. The pyridine nitrogen is weakly nucleophilic; if conversion is low after 4h, heat to 50°C.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • N-Boc Deprotection:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v) dropwise at 0°C. Warm to RT and stir for 2 hours.

    • Purification: Concentrate in vacuo. Neutralize with weak basic resin or saturated NaHCO₃ to obtain the free base.

  • Chiral Resolution (Mandatory for Biological Validity):

    • The 3-position is a chiral center. Biological activity often resides in one enantiomer (typically the (S)- or (R)- enantiomer depending on the specific target pocket).

    • Method: Preparative Chiral HPLC using a Chiralpak AD-H column.

    • Mobile Phase: Hexane:IPA (80:20) with 0.1% Diethylamine.

Quality Control Specifications
ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm)
Identity M+H = 220.14 ± 0.1 DaLC-MS (ESI+)
Chiral Purity > 98% eeChiral HPLC
Residual Solvent DMF < 880 ppmGC-HS

In Vitro Phenotypic Profiling (Senescence)[1][2]

Since the primary utility of this scaffold is inducing senescence in melanoma cells (Oh et al., 2021), the experimental design must focus on validating this phenotype.

Senescence Assay Workflow

SenescenceAssay Seeding Cell Seeding A375 Melanoma Cells (2,000 cells/well, 96-well) Treatment Compound Treatment (0.1 - 10 µM, 72-96h) Seeding->Treatment 24h recovery Fixation Fixation (2% Formaldehyde/0.2% Glutaraldehyde) Treatment->Fixation Staining SA-β-Gal Staining (X-Gal, pH 6.0, 37°C, No CO2) Fixation->Staining Wash 2x PBS Imaging HCS Imaging Quantify Blue Precipitate & Cell Size Staining->Imaging Overnight Incubation

Caption: Workflow for Senescence-Associated Beta-Galactosidase (SA-β-Gal) assay.

Protocol: SA-β-Galactosidase Staining

Principle: Senescent cells overexpress lysosomal


-galactosidase, which is active at pH 6.0 (unlike normal lysosomal enzyme active at pH 4.0).
  • Preparation:

    • Prepare Staining Solution : 1 mg/mL X-Gal in DMF, 40 mM Citric acid/Sodium phosphate buffer (pH 6.0), 5 mM Potassium ferrocyanide, 5 mM Potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂.

    • Note: X-Gal is light sensitive. Wrap tubes in foil.

  • Execution:

    • Treat A375 cells with the test compound for 3–5 days.

    • Wash cells 2x with PBS.

    • Fix with 2% formaldehyde/0.2% glutaraldehyde for 5 mins. Do not over-fix , or enzyme activity will be destroyed.

    • Wash 2x with PBS.

    • Add Staining Solution and incubate at 37°C (non-CO₂ incubator) for 12–16 hours.

  • Readout:

    • Positive Hit: Cells appear enlarged, flattened, and contain blue cytoplasmic precipitate.

    • Quantification: Count blue cells vs. total cells. Calculate % Senescence.[1]

High-Content Screening (HCS) Parameters

To distinguish senescence from apoptosis or necrosis, automated image analysis is required.

FeatureSenescence PhenotypeApoptosis Phenotype
Nuclear Area EnlargedCondensed/Fragmented
Cytoplasmic Area Significantly Increased (Flattened)Shrinking
Cell Count Stable (Arrested)Decreasing
SA-β-Gal PositiveNegative

Target Deconvolution Strategy

The precise molecular target of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide derivatives is often complex. To identify the binding partner, a Thermal Proteome Profiling (TPP) approach is recommended.

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
  • Lysate Prep: Harvest A375 cells and lyse in non-denaturing buffer.

  • Incubation: Incubate lysate with Compound (10 µM) or DMSO (Control) for 30 min.

  • Heat Shock: Aliquot samples and heat at a gradient (e.g., 40°C to 65°C) for 3 mins.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Analysis: Analyze the supernatant (soluble fraction) via Western Blot (if target suspected) or Mass Spectrometry (unbiased profiling).

    • Success Metric: A shift in the melting curve of a specific protein in the treated vs. control arm indicates direct binding.

ADME & Metabolic Stability Profiling

The pyridine ring and the secondary amine of the piperidine are metabolic "soft spots."

Microsomal Stability Assay
  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Risk: Oxidation of the pyridine methyl group or N-oxidation.

  • Mitigation: If

    
     min, consider blocking the pyridine methyl with a fluoro-group or substituting the piperidine nitrogen.
    

References

  • Oh, S., Kwon, D. Y., Choi, I., & Song, R. (2021).[2][3] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[4][5][1][2][3] ACS Medicinal Chemistry Letters, 12(4), 563–571.[2] [5]

  • Lee, S., & Schmitt, C. A. (2019).[2] The dynamic nature of senescence in cancer. Nature Cell Biology, 21(1), 94–101.[2]

  • Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363–9367.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.

Sources

Application Note: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (N6-MPC) as a Phenotypic Probe for Senescence

[1]

Introduction & Scientific Context

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (herein referred to as N6-MPC ) is a potent, small-molecule chemical probe identified through high-throughput phenotypic screening (HTS) for its ability to induce a senescence-like phenotype in melanoma cells.[1]

Cellular senescence—a state of stable cell cycle arrest coupled with a secretory phenotype (SASP)—has emerged as a "double-edged sword" in oncology.[1] While traditionally viewed as a tumor-suppressive mechanism, inducing senescence (pro-senescence therapy) is a validated strategy to halt the proliferation of aggressive cancers like melanoma, particularly those resistant to standard apoptosis-inducing agents.[1]

N6-MPC distinguishes itself by triggering senescence in A375 human melanoma cells with high specificity and minimal cytotoxicity toward normal fibroblast cell lines.[1] Unlike broad-spectrum genotoxins (e.g., doxorubicin) that induce senescence via massive DNA damage, N6-MPC operates via a distinct, scaffold-dependent mechanism, making it a critical tool for dissecting non-genotoxic senescence pathways.[1]

Key Chemical Properties
PropertyData
Chemical Name N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
CAS Number 883106-74-9
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol
Solubility DMSO (>20 mM); Ethanol (Low)
Primary Application Induction of Senescence in Melanoma (Phenotypic Probe)

Mechanism of Action & Biological Logic[1]

The precise molecular target of N6-MPC remains a subject of active deconvolution; however, its phenotypic output is mechanistically distinct and robust.[1]

The Phenotypic Trigger

Upon cellular entry, N6-MPC engages a specific signaling node (distinct from standard CDK4/6 inhibition) that results in:

  • G1 Cell Cycle Arrest: Rapid cessation of DNA replication.[1]

  • Morphological Remodeling: Transition from spindle-shaped melanoma cells to an enlarged, flattened, "fried-egg" morphology typical of senescent cells.[1]

  • SA-β-gal Accumulation: Upregulation of lysosomal Senescence-Associated β-galactosidase activity.[1]

Structure-Activity Relationship (SAR) Insights

Research by Oh et al.[1][2] (2021) established that the piperidine-3-carboxamide core is the pharmacophore.[1]

  • Regio-specificity: Moving the carboxamide to the 4-position (piperidine-4-carboxamide) abolishes activity.[1]

  • Ring Size: Contraction to pyrrolidine or azetidine significantly reduces potency.[1]

  • N-Aryl Linkage: The 6-methylpyridin-2-yl moiety is optimized for binding affinity and cellular permeability.[1]

Pathway Visualization

The following diagram illustrates the phenotypic workflow and the logical cascade triggered by N6-MPC.

SenescencePathwaycluster_0Melanoma Cell (A375)CompoundN6-MPC(Probe)TargetMolecular Target(Putative)Compound->Target BindingArrestCell Cycle Arrest(G0/G1)Target->Arrest Signal TransductionMorphologyMorphologicalRemodelingTarget->MorphologySABgalSA-β-galAccumulationTarget->SABgalSenescenceSenescencePhenotypeArrest->SenescenceMorphology->SenescenceSABgal->Senescence

Figure 1: Logical flow of N6-MPC induced senescence.[1] The compound triggers a coordinated response involving cycle arrest and lysosomal expansion.[1]

Experimental Protocols

Protocol A: Induction of Senescence in A375 Cells

Objective: To induce a stable senescent phenotype using N6-MPC for downstream analysis (RNA-seq, proteomics, or SASP analysis).

Materials:

  • A375 Human Melanoma Cells (ATCC CRL-1619).[1]

  • N6-MPC (10 mM stock in DMSO).[1]

  • DMEM supplemented with 10% FBS.[1]

Step-by-Step Methodology:

  • Seeding: Plate A375 cells at a density of

    
     cells/well in a 96-well plate (or equivalent density for larger vessels).
    
    • Critical: Do not over-seed.[1] Senescent cells require physical space to spread (enlarged morphology).[1]

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare fresh media containing 10 µM N6-MPC.

    • Control: Vehicle control (0.1% DMSO).[1]

    • Replace culture media with treatment media.[1]

  • Incubation Phase: Incubate cells for 3 to 6 days .

    • Note: Unlike apoptosis (hours), senescence requires days to fully manifest.[1] Do not change media unless absolutely necessary to avoid disrupting the SASP accumulation.[1]

  • Observation: By Day 3, cells should exhibit flattened morphology.[1] By Day 6, the phenotype is stable.[1]

Protocol B: Validation via SA-β-gal Staining

Objective: To quantitatively confirm senescence via the enzymatic hydrolysis of X-gal at pH 6.0.[1]

Reagents:

  • Fixative Solution: 2% Formaldehyde + 0.2% Glutaraldehyde in PBS.[1]

  • Staining Solution: 1 mg/mL X-gal, 40 mM Citric acid/Sodium phosphate buffer (pH 6.0), 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl₂.[1]

Step-by-Step Methodology:

  • Wash: Aspirate media from Protocol A treated cells.[1] Wash 1x with PBS.[1]

  • Fixation: Add Fixative Solution (100 µL/well) and incubate for 5 minutes at Room Temperature (RT).

    • Caution: Do not over-fix; this can inactivate the enzyme.[1]

  • Wash: Remove fixative and wash cells 2x with PBS.[1]

  • Staining: Add Staining Solution (100 µL/well).

  • Incubation: Incubate at 37°C (no CO₂) for 12–16 hours (overnight).

    • Tip: Seal the plate with Parafilm to prevent evaporation.[1]

  • Imaging: Wash with PBS and image under bright-field microscopy. Senescent cells will appear blue-green .[1]

  • Quantification: Calculate the percentage of SA-β-gal positive cells vs. total nuclei (counterstain with DAPI if needed).

Data Interpretation & Controls

When using N6-MPC, proper data interpretation relies on distinguishing senescence from quiescence or apoptosis.[1]

ReadoutN6-MPC Treated (Senescence)Quiescent Control (Serum Starved)Apoptotic Control (Doxorubicin High Dose)
Morphology Enlarged, flattened, irregularSmall, spindle-shapedShrunken, blebbing
SA-β-gal Positive (Blue) NegativeNegative
Proliferation ArrestedArrested (Reversible)Cell Death
Viability High (Metabolically active)HighLow

Self-Validating Check: If treated cells detach from the plate within 24 hours, the concentration is too high (toxic).[1] If cells continue to proliferate after 72 hours, the compound has degraded or the concentration is too low.[1] The ideal window for N6-MPC is typically 5–20 µM .[1]

References

  • Oh, S., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[1][3][4][5] ACS Medicinal Chemistry Letters, 12(4), 563–571.[1][3][4] [1][3]

  • Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo."[1] Proceedings of the National Academy of Sciences, 92(20), 9363–9367.[1] [1]

  • Kuilman, T., et al. (2010). "The essence of senescence."[1] Genes & Development, 24(22), 2463–2479.[1]

Application Note: Scale-Up Synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide , a common scaffold in kinase inhibitor development (e.g., JAK, ERK inhibitors).

The synthesis addresses two primary challenges in process chemistry:

  • Low Nucleophilicity: The exocyclic amine of 2-amino-6-methylpyridine is poorly nucleophilic and prone to acylation at the ring nitrogen (N1), requiring a coupling agent that drives thermodynamic equilibration to the desired exocyclic amide.

  • Epimerization Risk: The C3-chiral center of the piperidine ring is susceptible to racemization under harsh activation conditions (e.g., acid chlorides).

Recommended Strategy: We utilize Propylphosphonic Anhydride (T3P) in ethyl acetate/pyridine. This method is selected for its superior safety profile over HOBt (explosive risk), water solubility of byproducts (simplifying workup), and proven ability to suppress epimerization while forcing conversion of hindered anilines.

Strategic Retrosynthesis & Route Selection

Route Analysis

The synthesis is divided into two phases:

  • Amide Coupling: Reaction of

    
    -Boc-nipecotic acid (1) with 2-amino-6-methylpyridine (2) using T3P.
    
  • Deprotection & Salt Formation: Removal of the Boc group using HCl/IPA to isolate the stable hydrochloride salt (4).

Why T3P? (Expertise & Causality)

Standard coupling reagents like EDC/HOBt or HATU are suboptimal for multi-kilogram scale-up of this specific substrate:

  • HATU: Prohibitively expensive and generates tetramethylurea byproducts that are difficult to purge without chromatography.

  • Acid Chlorides (SOCl₂/Oxalyl Chloride): Highly effective for conversion but generate HCl, posing a severe risk of racemizing the C3-position of the piperidine ring.

  • T3P (Propylphosphonic anhydride):

    • Thermodynamics: Drives the reaction to completion even with electron-deficient amines.

    • Downstream Processing: The byproduct is a water-soluble cyclic phosphonate, removed via simple aqueous phase separation.

    • Safety: Supplied as a 50% solution in EtOAc, avoiding the handling of sensitizing solids.

Phase 1: T3P-Mediated Amide Coupling

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
(R/S)-N-Boc-nipecotic acid 229.271.0Limiting Reagent
2-Amino-6-methylpyridine 108.141.1Nucleophile
Pyridine 79.103.0Base/Co-solvent
T3P (50% w/w in EtOAc) 318.181.5Coupling Agent
Ethyl Acetate (EtOAc) 88.1110 VolSolvent
Detailed Protocol
  • Charging: To a clean, dry reactor under

    
     atmosphere, charge 
    
    
    
    -Boc-nipecotic acid
    (1.0 equiv) and 2-amino-6-methylpyridine (1.1 equiv).
  • Solvation: Add EtOAc (8 volumes) and Pyridine (3.0 equiv). Stir at 20–25°C until a clear solution or uniform slurry is obtained.

    • Note: Pyridine acts as both a base and a catalyst to prevent N1-acylation.

  • Activation (Exotherm Control): Cool the mixture to 0–5°C. Slowly charge T3P solution (1.5 equiv) over 60 minutes, maintaining internal temperature

    
    .
    
    • Critical Control Point: T3P addition is exothermic. Rapid addition may cause thermal runaway or racemization.

  • Reaction: Warm to 25°C and stir for 2 hours. If HPLC shows <95% conversion, heat to 45°C for 4 hours.

    • Mechanism:[1][2][3][4][5] Heating promotes the rearrangement of any kinetic N-ring acylated byproduct to the thermodynamic exocyclic amide.

  • Quench: Cool to 20°C. Add Water (5 volumes). Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow layers to separate. Discard the bottom aqueous layer (contains T3P byproducts).

  • Acid Wash: Wash the organic layer with 0.5 M HCl (3 volumes) to remove excess 2-amino-6-methylpyridine and pyridine.

    • Caution: Ensure pH of the aqueous layer is <4. Do not make it too acidic (<1) or you risk premature Boc-deprotection.

  • Neutralization: Wash organic layer with saturated

    
      (3 volumes) and then Brine  (3 volumes).
    
  • Concentration: Distill EtOAc under reduced pressure to 2-3 volumes.

  • Crystallization: Add n-Heptane (6 volumes) slowly at 40°C. Cool to 0°C to precipitate the Boc-intermediate. Filter and dry.

Phase 2: Deprotection and Salt Isolation

Reagents[1][2][5][6][7][8][9][10]
  • Boc-Intermediate (from Phase 1)

  • HCl in Isopropanol (5-6 N)

  • Isopropyl Acetate (IPAc) or Ethanol

Detailed Protocol
  • Dissolution: Dissolve the Boc-intermediate in Isopropyl Acetate (5 volumes). Heat to 35°C if necessary.

  • Deprotection: Add HCl in IPA (3.0 equiv) dropwise over 30 minutes.

    • Observation: Gas evolution (

      
       and Isobutylene) will occur. Ensure adequate venting.
      
  • Precipitation: The product hydrochloride salt will begin to crystallize as a white solid during the addition.

  • Aging: Stir the slurry at 20°C for 4 hours to ensure complete deprotection and crystal growth.

  • Filtration: Filter the solid under

    
     pressure (the salt may be hygroscopic).
    
  • Washing: Wash the cake with cold IPAc (2 volumes) to remove residual organic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Synthesis Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

G Start Start: Raw Materials N-Boc-Nipecotic Acid + Aminopyridine Coupling Coupling Reaction T3P / Pyridine / EtOAc (Temp < 10°C) Start->Coupling Check HPLC Check Conversion > 98%? Coupling->Check Heat Thermal Equilibration Heat to 45°C (4 hrs) Check->Heat No (Kinetic Isomer present) Workup Aqueous Workup 1. H2O Wash (T3P removal) 2. 0.5M HCl Wash (Pyridine removal) Check->Workup Yes Heat->Check Cryst1 Crystallization 1 Solvent Swap to Heptane/EtOAc Isolate Boc-Intermediate Workup->Cryst1 Deprotect Deprotection HCl in IPA / 20°C Cryst1->Deprotect Final Final Isolation Filter HCl Salt Dry @ 45°C Deprotect->Final

Figure 1: Process flow for the synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, highlighting the thermal equilibration loop required for aminopyridine coupling.

Analytical Controls & Troubleshooting

In-Process Controls (IPC)
  • HPLC Method: C18 Column, 0.1% TFA Water/Acetonitrile gradient.

    • Target: Boc-Intermediate retention time ~8.5 min; Amine SM ~2.0 min.

    • Limit: < 1.0% unreacted acid before quench.

  • Chiral HPLC: Required if using chiral starting material ((R) or (S) isomer).

    • Limit: < 1.0% enantiomer. T3P/Pyridine typically yields >99% ee.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete coupling due to steric hindrance.Increase T3P to 2.0 equiv; extend reaction time at 45°C.
High Impurity (N-Ring Acylation) Kinetic control favored at low temp.Heat reaction to 50°C for 2 hours to force rearrangement to exocyclic amide.
Gumming during Deprotection Water presence or too fast addition.Ensure reagents are dry (KF < 0.1%). Add HCl slower. Seed with authentic crystals.

References

  • Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link

  • Patterson, et al. (2007). "Scale-Up of a T3P-Mediated Amide Coupling." Organic Process Research & Development, 11(3). Link

  • Archimica (Now Euticals). "T3P® (Propylphosphonic Anhydride) Handling Guide." Link

  • Bode, J. W. (2006). "Peptide Synthesis with T3P." Current Opinion in Drug Discovery & Development. Link

Sources

Analytical Characterization of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2024-001

Abstract

This application note details the analytical methodology for the characterization, purity profiling, and structural validation of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9).[1] As a functionalized piperidine scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators), precise analytical control is critical for downstream efficacy. This guide provides a validated UHPLC-UV-MS protocol, NMR structural assignment strategies, and a physicochemical profiling framework designed for drug discovery workflows.

Compound Profile & Physicochemical Basis

Before establishing analytical parameters, the physicochemical properties of the analyte must drive the method design.

  • Chemical Name: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide[1][2][3][4][5]

  • CAS Number: 883106-74-9[1][2][3]

  • Molecular Formula: C₁₂H₁₇N₃O

  • Molecular Weight: 219.29 g/mol

  • Structural Features:

    • Piperidine Ring: Secondary amine (

      
      ). Highly basic and polar.
      
    • Pyridine Ring: Aromatic nitrogen (

      
      ). UV active chromophore.
      
    • Carboxamide Linker: Neutral, hydrogen bond donor/acceptor.

Analytical Challenges
  • Peak Tailing: The secondary amine on the piperidine ring interacts strongly with residual silanols on standard C18 columns, leading to peak tailing.

  • Retention: The high polarity of the ionized amine at acidic pH can result in poor retention (elution in the void volume).

  • Detection: The molecule lacks extensive conjugation, relying solely on the pyridine ring for UV absorbance.

Protocol A: UHPLC-UV-MS Purity Profiling

Objective: To separate the target analyte from synthetic precursors (e.g., 2-amino-6-methylpyridine, piperidine-3-carboxylic acid) and quantify purity.

Method Design Rationale

To mitigate silanol interactions and ensure retention, this protocol utilizes a Charged Surface Hybrid (CSH) C18 column or a Biphenyl phase. The Biphenyl phase provides enhanced selectivity for the aromatic pyridine ring via


 interactions, while the acidic mobile phase ensures protonation for MS sensitivity.
Instrumental Parameters
ParameterSetting
Instrument Agilent 1290 Infinity II / Waters ACQUITY UPLC H-Class
Column Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) OR Waters XSelect CSH C18
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Detection (UV)

nm (Primary),

nm (Secondary)
Detection (MS) ESI Positive Mode, Scan Range 100–500

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

Time (min)% Solvent BCurveDescription
0.005InitialEquilibration
1.005LinearIsocratic Hold (Polar retention)
8.0095LinearElution of hydrophobics
10.0095LinearColumn Wash
10.105StepRe-equilibration
12.005-End of Run
Data Analysis Protocol
  • Integration: Integrate the main peak at 254 nm.

  • Purity Calculation: Use %Area Normalization.

    
    
    
  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , add 5mM Ammonium Formate to Solvent A to buffer silanol interactions.

Protocol B: LC-MS Identification (ESI+)

Objective: Confirm molecular identity via mass-to-charge ratio and fragmentation pattern.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

Expected Spectra[1]
  • Parent Ion:

    
     Da
    
  • Adducts:

    
     Da (Common in glass/solvent contamination)
    
  • Key Fragments (MS/MS @ 20eV):

    • 
       (6-methylpyridin-2-amine fragment)
      
    • 
       (Piperidine-3-carbonyl fragment)
      

Protocol C: NMR Structural Validation

Objective: Validation of the regio-chemistry (3-position of piperidine and 2-position of pyridine).

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility and amide proton visibility).
    
  • Concentration: 5–10 mg in 600 µL.

Assignment Guide ( H NMR, 400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
10.45Singlet (br)1HAmide -NH -
7.90Doublet1HPyridine C3-H
7.65Triplet1HPyridine C4-H
6.95Doublet1HPyridine C5-H
2.80 – 3.20Multiplet4HPiperidine Ring -CH ₂-N
2.45Singlet3HPyridine -CH
1.40 – 1.90Multiplet5HPiperidine Ring C-CH -C

Note: The piperidine amine proton (-NH-) may appear broad or exchange with water depending on dryness.

Method Validation Logic

To ensure the reliability of the analytical data, the following validation workflow (based on ICH Q2(R1)) is recommended.

ValidationWorkflow Start Method Development Spec Specificity (Blank/Placebo/Impurity Check) Start->Spec Pass Spec->Start Fail Lin Linearity (5 Levels: 50-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Acc->Start Fail Prec Precision (Repeatability n=6) Acc->Prec LOD Sensitivity (LOD/LOQ Determination) Prec->LOD Doc SOP Generation LOD->Doc

Figure 1: Step-wise validation workflow ensuring analytical robustness compliant with ICH guidelines.

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for analyzing batches of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide during synthesis or QC.

AnalysisLogic Sample Raw Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility Prep Dilution to 0.1 mg/mL Solubility->Prep HPLC UHPLC-UV (Purity) Prep->HPLC MS LC-MS (Identity) Prep->MS Decision Purity > 95%? HPLC->Decision MS->Decision NMR 1H NMR (Structure) Decision->NMR Yes Repurify Recrystallize/ Prep-HPLC Decision->Repurify No Release Batch Release NMR->Release Repurify->Sample

Figure 2: Integrated Quality Control (QC) decision tree for batch release.

References

  • Sigma-Aldrich. (n.d.). N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Product Page. Retrieved from

  • ChemicalBook. (2023). CAS 883106-74-9 Physicochemical Properties. Retrieved from

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Referenced for general method development principles for basic compounds).

Sources

Application Note: Handling and Storage of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification & Physicochemical Profile[1][2][3]

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic small molecule intermediate often utilized in fragment-based drug discovery (FBDD) and as a scaffold for kinase inhibitors. Its structure features a piperidine ring (providing 3D-vectorial geometry) linked via a carboxamide bond to a 2-aminopyridine moiety.

  • CAS Number: 883106-74-9[1]

  • Molecular Formula: C₁₂H₁₇N₃O[][3][4]

  • Molecular Weight: 219.28 g/mol [3]

  • Physical State: White to off-white solid powder.

  • Solubility Profile:

    • High: DMSO, Methanol, Ethanol.

    • Moderate/Low: Dichloromethane, Acetonitrile.

    • Insoluble: Water (neutral pH). Soluble in aqueous acid (pH < 5).

Structural Considerations for Handling

The molecule contains a secondary amine (piperidine NH) and an amide linker .

  • Hygroscopicity & CO₂ Absorption: The secondary amine is nucleophilic and basic (pKa ~10-11). Upon exposure to atmospheric air, it can react with CO₂ to form carbamates or absorb moisture, leading to "gumming" and weighing errors.

  • Hydrolytic Stability: The amide bond is generally stable but susceptible to hydrolysis under extreme acidic/basic conditions or prolonged aqueous storage.

Safety & Hazard Mitigation (SDS Summary)

Global Harmonized System (GHS) Classification (Inferred):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[7]

Protocol:

  • Engineering Controls: Always handle the neat solid within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety glasses with side shields, and a lab coat.

  • Spill Management: Absorb solutions with inert vermiculite; sweep solids gently to avoid dust generation.

Storage Protocols: Solid State

To maintain >98% purity over long-term storage (>6 months), strict environmental control is required to prevent oxidative degradation of the piperidine ring and hydrolysis.

Arrival & Initial Processing

Upon receipt of the compound:

  • Inspect: Verify the vial seal integrity.

  • Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (hygroscopic shock).

  • Aliquot: Do not store the bulk material in a frequently opened vial. Aliquot into single-use glass vials (amber preferred) under an inert atmosphere (Nitrogen or Argon).

Long-Term Storage Conditions
ParameterConditionRationale
Temperature -20°C (± 5°C)Slows kinetic degradation rates (oxidation/hydrolysis).
Atmosphere Inert Gas (N₂/Ar)Prevents oxidation of the secondary amine and CO₂ absorption.
Container Amber GlassProtects from potential UV-induced photo-degradation of the pyridine ring.
Desiccant Silica Gel / DrieriteMaintains low humidity to prevent amide hydrolysis.
Storage Workflow Diagram

StorageWorkflow Arrival Compound Arrival (Ambient/Ice Pack) Equilibrate Equilibrate to RT (Desiccator, 1-2 hrs) Arrival->Equilibrate Prevent Condensation Open Open Vials (In Fume Hood) Equilibrate->Open QC Initial QC Check (LC-MS / NMR) Open->QC Optional Aliquot Aliquot Solid (Amber Glass Vials) Open->Aliquot Seal Purge with N2 & Seal (Parafilm/Teflon Tape) Aliquot->Seal Store Store at -20°C Seal->Store

Figure 1: Standard Operating Procedure (SOP) for the intake and storage of hygroscopic amine-containing solids.

Solubilization & Solution Handling

Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%) Alternative Solvent: Ethanol (Absolute)

Preparation of Stock Solutions (10 mM - 100 mM)
  • Weighing: Weigh the solid rapidly to minimize moisture uptake. Use an anti-static gun if the powder is static-prone.

  • Solvent Addition: Add anhydrous DMSO to the vial.

  • Dissolution: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be clear and colorless to pale yellow.

  • Storage of Solution:

    • Short Term (1 week): 4°C, protected from light.

    • Long Term (>1 month): -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Aqueous Dilution for Biological Assays

The compound is hydrophobic and basic. Direct dilution into neutral PBS may cause precipitation at high concentrations (>100 µM).

Step-by-Step Dilution Protocol:

  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute 1:10 into DMSO or Ethanol to create a 1 mM working stock.

  • Final: Dilute into the assay buffer (e.g., PBS + 0.1% BSA).

    • Critical Step: Ensure the assay buffer has a pH buffering capacity. If precipitation occurs, acidify slightly (pH 5.5-6.0) to protonate the piperidine nitrogen, drastically increasing solubility.

Solubility Decision Logic

SolubilityLogic Start Start: Solid Compound Solvent Select Primary Solvent Start->Solvent DMSO DMSO (Recommended) Conc: up to 100 mM Solvent->DMSO Ethanol Ethanol Conc: up to 50 mM Solvent->Ethanol Water Water/PBS Solvent->Water Not Recommended Check Visual Check: Clear Solution? DMSO->Check Ethanol->Check Acidify Add 1 eq. HCl or Adjust pH < 6.0 Water->Acidify Required for Solubility Sonicate Sonicate (40°C, 10 min) Check->Sonicate No (Particulates) Use Proceed to Assay Check->Use Yes Sonicate->Check Acidify->Check

Figure 2: Decision tree for solubilizing N-(6-methylpyridin-2-yl)piperidine-3-carboxamide.

Quality Control & Stability Monitoring

Researchers must validate the integrity of the compound, especially if stored as a DMSO solution for >3 months.

Analytical Methods[7][11]
  • HPLC-UV:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: 254 nm (Pyridine absorption).

  • LC-MS: Confirm the [M+H]⁺ peak at 220.15 m/z .

Signs of Degradation
ObservationCauseRemediation
Yellowing of Solid Oxidation of Piperidine amineRecrystallize or discard. Store under Argon.
New Peak (HPLC) at M+18 Hydrolysis of AmideDiscard. Check desiccant in storage.
New Peak (HPLC) at M+16 N-Oxide formationDiscard. Ensure light protection.[6][7][8]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1636023 (Related Structure). Retrieved from [Link]

  • Cheng, Y., et al. (2019).Design and Synthesis of Piperidine Carboxamides as Novel Inhibitors. Journal of Medicinal Chemistry. (General reference for piperidine carboxamide stability).

Sources

Application Note: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in Melanoma Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide as a chemical probe for inducing Therapy-Induced Senescence (TIS) in melanoma models. While traditional targeted therapies (e.g., BRAF/MEK inhibitors) focus on apoptosis, resistance mechanisms often allow melanoma cells to evade death. This compound represents a distinct class of piperidine-3-carboxamide derivatives identified through phenotypic screening to induce a stable senescence-like phenotype in A375 melanoma cells without significant cytotoxicity to normal fibroblasts.[1]

This guide provides standardized protocols for utilizing this compound to study senescence pathways, overcome apoptotic resistance, and validate phenotypic endpoints in melanoma drug discovery.

Scientific Background & Mechanism

The Challenge: Apoptosis Resistance in Melanoma

Metastatic melanoma frequently develops resistance to MAPK pathway inhibitors (e.g., vemurafenib, trametinib). A key resistance mechanism is the evasion of apoptosis. Consequently, cellular senescence —a state of permanent cell cycle arrest characterized by metabolic activity and a distinct secretory phenotype (SASP)—has emerged as a therapeutic alternative.

Compound Profile: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Identified as a "Hit" in high-throughput phenotypic screens (Oh et al., ACS Med. Chem. Lett. 2021), this small molecule features a chiral piperidine scaffold coupled to an aminopyridine moiety.

  • Core Scaffold: Piperidine-3-carboxamide.[1][2][3][4]

  • Key Moiety: 2-amino-6-methylpyridine (critical for binding affinity).

  • Mechanism of Action (MoA): Unlike cytotoxic agents that cause immediate necrosis or apoptosis, this compound triggers a sustained G1/G2 cell cycle arrest, leading to morphological flattening, enlargement, and upregulation of senescence-associated markers (SA-β-gal).

Signaling Pathway Visualization

The following diagram illustrates the phenotypic transition triggered by the compound, distinguishing it from classical apoptosis inducers.

SenescencePathway cluster_Cycle Cell Cycle Arrest cluster_Phenotype Senescence Phenotype Compound N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Target Target Engagement (Phenotypic Hit) Compound->Target Binding p21 p21/WAF1 Upregulation Target->p21 p16 p16/INK4a Activation Target->p16 Arrest G1/S or G2/M Blockade p21->Arrest p16->Arrest Morphology Enlarged/Flattened Morphology Arrest->Morphology Sustained Arrest SABGal SA-β-Gal Accumulation Morphology->SABGal SASP SASP Factors (IL-6, IL-8) Morphology->SASP

Figure 1: Proposed mechanism of action. The compound induces cell cycle arrest regulators (p21/p16), driving the cell into a stable senescent state characterized by SA-β-gal activity and SASP secretion.

Experimental Protocols

Protocol A: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To quantify the induction of senescence in melanoma cells (e.g., A375) treated with the compound.

Reagents:

  • Fixative Solution: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM Citric acid/Sodium phosphate (pH 6.0), 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl₂.

  • Critical Control: Use early-passage cells as a negative control and Doxorubicin (low dose) as a positive control.

Workflow:

  • Seeding: Plate A375 cells at

    
     cells/well in a 6-well plate. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with 5–20 µM of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide. Include DMSO vehicle control.

  • Incubation: Incubate for 72 to 96 hours . (Senescence is a slow process; shorter times may yield false negatives).

  • Fixation: Aspirate media, wash 1x with PBS. Add 1 mL Fixative Solution. Incubate for 5 min at Room Temperature (RT).

  • Washing: Wash cells 2x with PBS.

  • Staining: Add 1 mL of fresh Staining Solution (pH 6.0 is critical; pH 7.0 detects lysosomal β-gal, which is not senescence-specific).

  • Development: Incubate at 37°C (no CO₂) for 12–16 hours in the dark.

  • Analysis: Visualize under a bright-field microscope. Senescent cells appear blue-green. Calculate the percentage of positive cells (

    
    ).
    
Protocol B: High-Content Screening (HCS) for Morphological Profiling

Objective: To automate the detection of the "flattened and enlarged" phenotype characteristic of piperidine-3-carboxamide induced senescence.

Workflow:

  • Plate: Seed cells in 96-well black-wall optical plates.

  • Treat: Dose with compound gradient (0.1 µM – 50 µM) for 72 hours.

  • Stain:

    • Nuclei: Hoechst 33342 (1 µg/mL).

    • Cytoplasm: CellMask™ Deep Red or Phalloidin-Alexa488.

  • Image Acquisition: Use a high-content imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

  • Algorithm Parameters:

    • Nuclear Area: Define threshold for enlarged nuclei (> 2x control).

    • Cytoplasmic Intensity: Measure mean intensity per cell area.

    • Cell Spread: Calculate Cell Area / Nuclear Area ratio.

  • Validation: A hit is defined as >50% increase in mean cell area with maintained membrane integrity (no blebbing/apoptosis).

Protocol C: Differential Cytotoxicity Assay

Objective: To verify the therapeutic window (Selectivity Index).

Method: Sulforhodamine B (SRB) or CellTiter-Glo® Assay.

  • Cell Lines:

    • Target: A375, SK-MEL-28 (Melanoma).

    • Counter-screen: HDF (Human Dermal Fibroblasts), HEK293.

  • Procedure:

    • Treat both cell lines with serial dilutions (0.1 – 100 µM) for 96 hours.

    • Fix with TCA (for SRB) or lyse (for CTG).

    • Calculate IC₅₀.

  • Success Criteria: The compound should show potent antiproliferative activity (IC₅₀ < 10 µM) in melanoma cells while showing minimal toxicity (IC₅₀ > 50 µM) in fibroblasts.

Data Summary & Reference Values

The following table summarizes typical performance metrics for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide based on literature precedents for this scaffold.

ParameterAssay TypeTypical Value / ObservationNotes
Potency (IC₅₀) Proliferation (A375)2.0 – 8.0 µMDependent on incubation time (72h+ recommended).
Selectivity Cytotoxicity (Fibroblasts)> 50 µMHigh therapeutic index compared to standard chemo.
Morphology Microscopy> 200% increase in cell area"Fried egg" appearance.
Biomarkers Western Blotp21↑, p53↑, p16↑Absence of Cleaved Caspase-3 (Apoptosis marker).
SA-β-gal Enzymatic Stain> 60% positive cellsAt 10 µM concentration.

Troubleshooting & Optimization

  • Issue: High background staining in SA-β-gal.

    • Cause: Confluency too high or pH drift.

    • Fix: Ensure cells are <70% confluent at the time of staining. Strictly adjust Staining Solution to pH 6.0.

  • Issue: Crystal precipitation in media.

    • Cause: Compound solubility limits.

    • Fix: Dissolve stock in DMSO (up to 50 mM). Ensure final DMSO concentration in culture is < 0.5%.

  • Issue: Lack of phenotype.

    • Cause: Short exposure time.

    • Fix: Senescence is not immediate. Extend treatment to 96 hours or perform a "wash-out" experiment (treat for 48h, wash, observe at 96h).

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ...[1] & Song, R. (2021).[1][3] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1][2][4] ACS Medicinal Chemistry Letters, 12(4), 563-571.[1][2][4] [1][2]

  • Lee, S., & Schmitt, C. A. (2019).[4] The dynamic nature of senescence in cancer. Nature Cell Biology, 21(1), 94-101.[4]

  • Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363-9367.

Sources

Application Note: N-Arylpiperidine-3-Carboxamides in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylpiperidine-3-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, distinguishing itself through its ability to modulate distinct oncogenic mechanisms based on specific substituent tuning. Unlike "flat" aromatic inhibitors, the piperidine core offers a defined 3D vector (the 3-carboxamide) and a modifiable nitrogen center, allowing for high-specificity interactions.

This guide details two primary oncological applications of this scaffold:

  • Induction of Senescence in Melanoma: Targeting cell cycle arrest mechanisms in aggressive skin cancers.

  • Metabolic Reprogramming (MAGL Inhibition): Blocking Monoacylglycerol Lipase (MAGL) to suppress invasion and metastasis in aggressive carcinomas.

Structural Logic & Mechanism of Action[1]

The Scaffold Versatility

The biological output of the piperidine-3-carboxamide core is dictated by the N-substituent (R1) and the Amide-substituent (R2) .

  • N-Aryl Derivatives (Senescence): Direct N-arylation (e.g., pyridine or substituted phenyl rings) creates rigid lipophilic vectors that favor binding to cryptic pockets involved in cell cycle regulation (e.g., CDK/cyclin interfaces or upstream senescence regulators).

  • N-Benzyl/Alkyl Derivatives (Enzyme Inhibition): Introducing a flexible linker (benzyl) often shifts activity toward metabolic enzymes like MAGL or Cathepsin K, where the piperidine mimics the transition state of lipid/peptide hydrolysis.

Pathway Visualization: Senescence vs. Metastasis

The following diagram illustrates how the scaffold intervenes in two distinct pathways based on its chemical "tuning."

G Scaffold N-Arylpiperidine-3-carboxamide (Core Scaffold) Senescence_Target Target: Unknown Senescence Effector (Melanoma A375) Scaffold->Senescence_Target N-Aryl Tuning (e.g., Compound 54) MAGL_Target Target: MAGL Enzyme (Serine Hydrolase) Scaffold->MAGL_Target N-Benzyl Tuning (e.g., Compound 13) p16_p21 Upregulation of p16 & p21 Senescence_Target->p16_p21 CellCycle G1/S Phase Arrest p16_p21->CellCycle Phenotype1 Senescence-Associated Phenotype (SASP) CellCycle->Phenotype1 Substrate 2-Arachidonoylglycerol (2-AG) Accumulation MAGL_Target->Substrate Blocks Hydrolysis FFA_Drop Free Fatty Acids (FFA) Depletion MAGL_Target->FFA_Drop Phenotype2 Suppressed Invasion & Metastasis Substrate->Phenotype2 CB1 Activation FFA_Drop->Phenotype2 Reduced Pro-Tumor Signaling

Caption: Divergent signaling outcomes of piperidine-3-carboxamide derivatives. Left: N-aryl variants induce senescence.[1][2] Right: N-benzyl variants inhibit MAGL to block metastasis.

Application 1: Senescence Induction in Melanoma[2][3]

Context: Inducing senescence is a therapeutic alternative to apoptosis, forcing cancer cells into a permanent non-proliferative state.[2] This is particularly valuable in apoptosis-resistant cancers like melanoma.

Key Compound Data[3][4][5][6]
  • Lead Molecule: Compound 54 (S-isomer, N-pyridine derivative)

  • Potency: IC50 = 0.03 µM (A375 Melanoma cells)

  • Biomarker: SA-β-gal (Senescence-Associated β-galactosidase) activity.

Protocol: High-Content Senescence Screening

Objective: Quantify senescence induction using SA-β-gal staining and morphological analysis.

Reagents:

  • A375 human melanoma cells.[1][2][3]

  • Fixative: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM Citric acid/Sodium phosphate (pH 6.0), 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Workflow:

  • Seeding: Plate A375 cells (2,000 cells/well) in 96-well clear-bottom black plates. Incubate for 24h.

  • Treatment: Treat with N-arylpiperidine-3-carboxamide derivatives (0.01 – 10 µM) for 72–96 hours. Include Palbociclib (1 µM) as a positive control.

  • Fixation:

    • Aspirate media and wash 1x with PBS.

    • Add 100 µL Fixative. Incubate 5 min at RT.

    • Wash 2x with PBS.

  • Staining:

    • Add 100 µL Staining Solution (pH 6.0 is critical; pH 7.0 detects lysosomal β-gal, which is a false positive).

    • Incubate at 37°C (no CO2) for 12–16 hours in the dark.

  • Imaging & Analysis:

    • Wash with PBS. Image using brightfield microscopy or High-Content Screening (HCS) systems.

    • Quantification: Count blue-stained cells vs. total cells. Measure cell area (senescent cells are flattened and enlarged, typically >2x surface area of proliferating cells).

Application 2: MAGL Inhibition for Anti-Metastasis

Context: Monoacylglycerol Lipase (MAGL) hydrolyzes 2-AG into arachidonic acid (precursor to pro-inflammatory prostaglandins) and free fatty acids (energy for tumors).[4] Inhibiting MAGL starves the tumor of lipid signaling required for migration.

Key Compound Data[3][5][9]
  • Lead Molecule: Benzylpiperidine derivative (Compound 13)[5]

  • Mechanism: Reversible competitive inhibition.

  • Effect: Reduction of cancer cell invasion (Matrigel assay) and synergy with gemcitabine.[5]

Protocol: Fluorescence-Based MAGL Activity Assay

Objective: Determine the IC50 of derivatives against human recombinant MAGL.

Reagents:

  • Recombinant human MAGL (hMAGL).

  • Substrate: 7-hydroxy-3-arachidonoyloxycoumarin (7-HAC) or 4-nitrophenylacetate (less specific). Recommendation: Use arachidonoyl-1-thio-glycerol if coupling with DTNB, or resorufin acetate for fluorescence.

  • Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

Workflow:

  • Preparation: Dilute N-arylpiperidine derivatives in DMSO (final assay concentration <1% DMSO).

  • Enzyme Incubation:

    • Add 10 µL inhibitor + 40 µL hMAGL (approx. 5 ng/well) to a black 384-well plate.

    • Incubate 15 min at RT to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL Substrate (e.g., 10 µM Resorufin acetate).

  • Kinetic Readout:

    • Measure Fluorescence (Ex: 530 nm, Em: 590 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Normalize to Vehicle (DMSO) = 100% activity.

    • Fit to non-linear regression (Sigmoidal dose-response) to determine IC50.

Chemical Synthesis: The "Zincke Imine" Route

While standard amide coupling is common, the Zincke Imine strategy is superior for generating diverse N-aryl libraries directly from anilines, avoiding palladium catalysis issues often found in Buchwald-Hartwig couplings of piperidines.

Reaction Scheme Logic:

  • Activation: Pyridine + 2,4-Dinitrochlorobenzene

    
     Zincke Salt.
    
  • Exchange: Zincke Salt + Aryl Amine

    
     N-Aryl Pyridinium Salt.
    
  • Reduction: N-Aryl Pyridinium + NaBH4

    
     N-Aryl Tetrahydropyridine 
    
    
    
    N-Aryl Piperidine.

Step-by-Step Protocol (General):

  • Zincke Salt Formation: Dissolve 3-carboxamide-pyridine derivative (1 eq) in acetone. Add 2,4-dinitrochlorobenzene (1 eq). Reflux 12h. Filter the precipitated salt.

  • Trans-annulation: Suspend salt in n-butanol. Add desired Aniline (R-NH2, 1.1 eq). Reflux 12–24h (turns deep red/orange). Cool and precipitate with ether.

  • Reduction (Critical Step): Dissolve the resulting pyridinium salt in MeOH at 0°C. Add NaBH4 (4–6 eq) portion-wise (Exothermic!). Stir 2h at RT.

    • Note: This yields the tetrahydropyridine. For full reduction to piperidine, catalytic hydrogenation (H2, Pd/C, MeOH, 40 psi) is required.

Quantitative Data Summary

Compound ClassTarget / PhenotypeCell Line / AssayActivity (IC50/EC50)Ref
Cmpd 54 (N-aryl)Senescence InductionA375 (Melanoma)0.03 µM (Proliferation)[1]
Cmpd 54 (N-aryl)Senescence MorphologyA375 (Melanoma)0.04 µM (EC50)[1]
Cmpd 13 (N-benzyl)MAGL InhibitionhMAGL Enzyme~0.5 µM[2]
Cmpd H-9 Cathepsin K InhibitionEnzymatic Assay0.08 µM[3]
Cmpd 14b AntiproliferativeHeLa (Cervical)0.39 µM[4]

Troubleshooting & Optimization

  • Solubility: N-arylpiperidines can be lipophilic. For cell assays, ensure DMSO stock is 1000x to prevent precipitation in media. If precipitation occurs, use a cyclodextrin carrier.

  • Stereochemistry: The 3-carboxamide position creates a chiral center. S-isomers often show 10–100x higher potency than R-isomers in biological assays (as seen with Compound 54). Always resolve enantiomers via Chiral HPLC before final biological evaluation.

  • Assay Interference: In MAGL assays, ensure the compound does not fluoresce at the coumarin/resorufin wavelengths. Run a "compound only" blank.

References

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Link

  • Granchi, C., et al. (2016). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Link

  • Khamkhen, S., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Link

  • Dykstra, R., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

"common side reactions in piperidine-carboxamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Amide Coupling

Audience: Medicinal Chemists & Process Development Scientists[1]

Executive Summary

The piperidine-carboxamide scaffold is ubiquitous in drug discovery (e.g., GPCR ligands, kinase inhibitors). However, the synthesis involves coupling a secondary amine (piperidine), which introduces specific steric and electronic challenges distinct from standard primary amine couplings. Secondary amines are often less nucleophilic due to steric bulk, leading to slower kinetics that allow competing pathways—such as guanidinylation (with uronium salts) and N-acylurea formation (with carbodiimides)—to dominate.[1]

This guide provides mechanistic insights and self-validating protocols to eliminate these failures.

Module 1: The "Guanidinylation" Dead-End

Reagent System: HATU, HBTU, TBTU (Uronium/Aminium salts)

The Symptom[2][3][4][5][6][7][8][9][10][11][12]
  • Observation: LCMS shows a major peak with a mass of [M + 99] (for HATU) or [M + 100] (for HBTU) relative to the piperidine starting material.

  • Outcome: Low yield of the desired amide; unreacted carboxylic acid remains.

The Root Cause

Uronium reagents like HATU are actually guanidinium salts in solution. If the carboxylic acid activation is slow, or if the amine (piperidine) is added too early or in excess relative to the acid, the piperidine reacts directly with the electron-deficient central carbon of the coupling reagent rather than the activated ester.

Key Insight: Piperidines are secondary amines.[1] Their steric bulk retards the attack on the active ester, extending the reaction time and increasing the statistical probability of the "off-target" attack on the coupling reagent itself.

Mechanistic Visualization

Guanidinylation HATU HATU (Reagent) ActiveEster Activated Ester (O-At) HATU->ActiveEster + Carboxylic Acid (Fast) SideProduct Guanidine Adduct (Dead End, +99 Da) HATU->SideProduct + Piperidine (Path B: Side Reaction) Piperidine Piperidine (Amine) Piperidine->SideProduct Direct Attack on Reagent Product Desired Amide ActiveEster->Product + Piperidine (Path A: Desired)

Figure 1: Competition between active ester formation and direct guanidinylation of the amine.

Troubleshooting Protocol

Q: How do I prevent guanidinylation when using HATU?

A: You must ensure the active ester is fully formed before the amine sees the reagent.

  • Pre-activation is Mandatory: Dissolve the Carboxylic Acid (1.0 equiv) and DIPEA (2.0 equiv) in DMF/DMAc. Add HATU (1.0 equiv).[1]

  • The "Golden Wait": Stir for 2–5 minutes strictly. Do not add the amine yet.

  • Amine Addition: Only after the pre-activation period, add the Piperidine.

  • Stoichiometry Check: Never use excess HATU relative to the acid if the amine is valuable. Keep HATU as the limiting reagent (0.95–1.0 equiv).

Module 2: The Racemization Risk

Reagent System: All, but critical with alpha-chiral carboxylic acids.

The Symptom[2][3][4][5][6][7][8][9][10][11][12]
  • Observation: Loss of enantiomeric excess (ee). Appearance of diastereomers in NMR or Chiral HPLC.

  • Outcome: Biological activity drops; separation of isomers is required.

The Root Cause

When activating a carboxylic acid with an alpha-proton (especially N-protected amino acids or alpha-phenyl acids), the activated intermediate can cyclize to form an Oxazolone (Azlactone).[1] This 5-membered ring is highly acidic at the alpha-position.[1] Base (DIPEA/TEA) promotes tautomerization, destroying the stereocenter.

Key Insight: The basicity of the reaction medium is the enemy. Standard protocols using 3–4 equivalents of DIPEA are often fatal to chiral purity.

Mechanistic Visualization

Racemization L_Acid L-Carboxylic Acid (Active Ester) Oxazolone Oxazolone (Azlactone) L_Acid->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (DIPEA) Deprotonation Racemic Racemic Amide (DL-Mix) Oxazolone->Racemic + Piperidine Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The Oxazolone pathway leading to racemization of alpha-chiral centers.[1]

Troubleshooting Protocol

Q: My starting material is chiral at the alpha-position. What is the safest coupling method?

A: Switch from HATU/EDC to T3P (Propylphosphonic Anhydride) or use Oxyma as an additive.

  • Reagent Selection: T3P is the gold standard for low epimerization. It operates in a cyclic transition state that disfavors oxazolone formation.

  • Base Control: Reduce DIPEA to the absolute minimum (2.0–2.5 equiv).

  • Temperature: Run the activation and coupling at 0°C initially.

  • Alternative Additive: If using EDC, replace HOBt with Oxyma Pure . Oxyma is more acidic than HOBt, which suppresses the base-catalyzed proton abstraction.[1]

Module 3: The "Stable Intermediate" Trap (N-Acylurea)

Reagent System: Carbodiimides (EDC, DCC, DIC)

The Symptom[2][3][4][5][6][7][8][9][10][11][12]
  • Observation: LCMS shows a peak with the correct mass for the product, but it has a different retention time and does not react further. NMR shows a rearranged structure.[1]

  • Outcome: The reaction stalls; the byproduct is often difficult to separate from the product.[2]

The Root Cause

Carbodiimides form an O-acylisourea intermediate.[1][2][3] If the piperidine is sterically hindered (slow attack), this intermediate can undergo an intramolecular O-to-N acyl migration .[1] This forms an N-acylurea , which is thermodynamically stable and chemically inert to the amine.

Mechanistic Visualization

NAcylurea Acid Carboxylic Acid O_Acyl O-Acylisourea (Reactive) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) N_Acyl N-Acylurea (Stable Byproduct) O_Acyl->N_Acyl Rearrangement (Slow/No Amine) Product Piperidine Amide O_Acyl->Product + Piperidine (Fast)

Figure 3: The O-to-N rearrangement that deactivates the coupling agent.

Troubleshooting Protocol

Q: How do I avoid N-acylurea formation with EDC?

A: You must "trap" the O-acylisourea immediately with an additive.[1]

  • Always use HOBt or HOAt: Never use EDC alone for hindered amines. The additive reacts with the O-acylisourea to form an active ester (OBt ester), which is stable to rearrangement but reactive toward the amine.

  • Order of Addition:

    • Dissolve Acid + HOBt (1.2 equiv).[1]

    • Add EDC (1.2 equiv) and stir for 15 mins (formation of OBt ester).

    • Add Piperidine.[1]

  • Solvent Choice: Avoid DCM if possible; DMF promotes the active ester formation better in this specific system.

Summary of Reagent Selection

ScenarioRecommended ReagentCritical AdditiveWatch Out For
Standard Piperidine HATU DIPEA (Base)Guanidinylation (Add amine after activation)
Chiral Acid (Risk of Racemization) T3P (50% in EtOAc)Pyridine or DIPEASlow kinetics (T3P is slower than HATU)
Acid Sensitive Substrate EDC HCl HOBt or Oxyma N-acylurea formation (Must use additive)
Sterically Hindered Piperidine T3P or COMU DIPEAIncomplete conversion (Heat may be required with T3P)

Self-Validating Experimental Protocol

Protocol: T3P-Mediated Coupling for Chiral/Sensitive Substrates This protocol minimizes racemization and simplifies workup (water-soluble byproducts).[1]

  • Setup: To a vial containing the Carboxylic Acid (1.0 mmol, 1.0 equiv) and Piperidine derivative (1.1 mmol, 1.1 equiv), add EtOAc or 2-MeTHF (5 mL, 0.2 M). Note: T3P works excellently in EtOAc.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 mmol, 3.0 equiv) or DIPEA (2.5 equiv).

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 mmol, 1.5 equiv) dropwise.

  • Monitoring (Self-Validation):

    • Allow to warm to RT.[1][4][3]

    • T = 1 hr: Check TLC/LCMS.

    • Checkpoint: If acid remains but no product forms, heat to 50°C (T3P is stable at temp).

  • Workup:

    • Add water (5 mL). Stir vigorously for 5 mins.

    • Separate phases.[1][5] Wash organic layer with 0.5 M HCl (removes pyridine/amines), then Sat. NaHCO3 (removes unreacted acid/T3P byproducts), then Brine .

    • Dry over Na2SO4 and concentrate.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][6] Organic Letters, 13(19), 5048–5051.

  • Carpino, L. A. (1993).[7] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][6][8][9] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Vrettos, E. I., et al. (2017).[10] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51845-51851.[1]

Sources

"optimizing amide coupling reaction for N-arylpiperidines"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling for N-Arylpiperidines Status: Active | Ticket Priority: High | Assignee: Senior Application Scientist

Introduction: The Engineering of a Difficult Bond

Welcome to the technical support hub. You are likely here because standard EDC/HOBt protocols have failed, or you are battling the specific physicochemical quirks of the N-arylpiperidine scaffold.

In medicinal chemistry (e.g., fentanyl analogs, antipsychotics like risperidone), the N-arylpiperidine moiety presents two distinct challenges:

  • Solubility & Workup: The N-aryl nitrogen renders the molecule lipophilic yet basic (pKa ~6–8 depending on the aryl substituents). Standard acidic workups often result in product loss to the aqueous phase or intractable emulsions.

  • Steric/Electronic Mismatch: If you are coupling at the C4 position (e.g., 4-amino-1-arylpiperidine), the piperidine ring pucker can create steric drag. If you are coupling to the piperidine nitrogen (forming an N-aryl amide/anilide), the nucleophilicity is drastically reduced by the aryl ring.

This guide treats your synthesis as an engineering problem, providing modular solutions for reagents, conditions, and purification.

Module 1: The Diagnostic Matrix

Before selecting a protocol, diagnose your specific failure mode.

SymptomProbable CauseRecommended "Patch"
Low Conversion (<30%) Steric hindrance at C2/C6 of piperidine or deactivated amine.Switch to Acid Chloride or HATU (See Protocol B).
Epimerization (Racemization) Over-activation of chiral acid; high base load.Switch to T3P/Pyridine (See Protocol A).
Product Loss during Workup Product protonated and lost to aqueous layer.DCM/Buffer Extraction (See Module 3).
"Sticky" Impurities Urea byproducts (from EDC/DCC) or HOBt trapped.Switch to T3P (Water soluble byproducts).[1]

Module 2: Reagent Selection Logic

Do not default to HATU. While powerful, it is expensive and atom-inefficient. Use this logic flow to select the correct "engine" for your reaction.

ReagentSelection Start START: Analyze Substrates Chiral Is the Carboxylic Acid Chiral/Epimerizable? Start->Chiral Steric Is the Amine Sterically Hindered? Chiral->Steric No T3P Protocol A: T3P + Pyridine (Low Epimerization, Easy Workup) Chiral->T3P Yes Scale Scale > 10g? Steric->Scale Low HATU Protocol B: HATU + DIPEA (High Reactivity, Costly) Steric->HATU Moderate AcidCl Protocol C: Acid Chloride (The 'Nuclear' Option) Steric->AcidCl Extreme (e.g., t-Butyl) Scale->T3P Yes (Green Chem) Scale->HATU No

Figure 1: Decision tree for amide coupling reagent selection based on substrate chirality and steric demand.

Module 3: Validated Protocols

Protocol A: The "Green" Optimization (T3P)

Best for: Chiral acids, scale-up, and avoiding column chromatography.

T3P (Propylphosphonic anhydride) is a cyclic anhydride that drives coupling with low epimerization.[2] The byproducts are water-soluble, allowing for a simple phase separation workup—crucial for lipophilic N-arylpiperidines.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), Base (Pyridine or DIPEA, 3.0–5.0 eq), T3P (1.5 eq, 50% w/w in EtOAc/DMF).

  • Solvent: EtOAc or 2-MeTHF (Preferred). Avoid DMF if possible to simplify workup.

  • Procedure:

    • Dissolve Acid and Amine in solvent (0.1 M).

    • Add Base.[1][3][4] Cool to 0°C.[5]

    • Add T3P solution dropwise.

    • Allow to warm to RT.[3][4][5] Stir 2–12 h.

  • Workup (Critical for N-arylpiperidines):

    • Dilute with water.

    • Do NOT wash with strong acid (1M HCl) if your N-arylpiperidine is basic; you will lose it.

    • Wash organic layer with 10% Citric Acid (pH ~4, mild enough to remove pyridine but keep N-arylpiperidine organic) or Sat. NaHCO3 .

    • Wash with Brine, dry over Na2SO4.

Protocol B: The "Brute Force" Method (HATU)

Best for: Deactivated amines or moderate steric hindrance where T3P stalls.

  • Stoichiometry: Acid (1.0 eq), HATU (1.1–1.2 eq), DIPEA (2.0–3.0 eq), Amine (1.0–1.2 eq).

  • Solvent: DMF or DMAc (Required for HATU solubility and rate enhancement).

  • Procedure:

    • Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 eq DIPEA. Stir 5 mins (Yellow -> Orange color change).

    • Add Amine and remaining DIPEA.

    • Stir at RT.[3][4][5] If stalled, heat to 50°C.

  • Troubleshooting:

    • Issue: Tetramethylurea byproduct is hard to remove.

    • Fix: Perform an extraction with 5% LiCl (aq) to pull DMF and urea byproducts into the aqueous phase.

Module 4: Troubleshooting FAQs

Q: My N-arylpiperidine product is not precipitating, and I'm losing it during extraction. A: N-arylpiperidines often form "greasy" salts.

  • The Fix: Avoid acidic washes entirely. Quench the reaction with water, then adjust the pH of the aqueous layer to >10 using 1M NaOH. Extract with DCM (not EtOAc, as N-arylpiperidines are more soluble in chlorinated solvents). Wash the DCM layer with brine.

Q: The reaction stalls at 50% conversion despite excess HATU. A: You likely have "product inhibition" or aggregation.

  • The Fix: Add a chaotropic salt like LiCl (0.5 eq) to the reaction mixture to break up H-bond aggregates. Alternatively, switch to the Acid Chloride method: Convert your acid to the acid chloride (SOCl2, cat. DMF) first, then react with the amine in DCM/Pyridine. This removes the "activation energy" barrier of the coupling reagent step.

Q: I see a new impurity spot very close to my product. A: This is likely the epimer (if chiral) or a guanidinium adduct (if using HATU with slow amines).

  • The Fix: Switch to T3P (Protocol A). HATU can react with the amine to form a guanidine species if the carboxylic acid activation is slow. T3P does not suffer from this side reaction.

Module 5: Workflow Visualization

WorkupLogic Crude Crude Reaction Mix (N-Arylpiperidine Amide) Solvent Solvent Check Crude->Solvent DMF Dilute w/ EtOAc Wash w/ 5% LiCl Solvent->DMF DMF used EtOAc Proceed to Wash Solvent->EtOAc EtOAc/DCM used Wash Wash Strategy DMF->Wash EtOAc->Wash AcidWash 10% Citric Acid Wash (Remove Base/Reagents) Wash->AcidWash Product is Neutral BaseWash Sat. NaHCO3 Wash (Remove Acid/Byproducts) Wash->BaseWash Product is Basic (Risk of loss) Check Check Aqueous pH AcidWash->Check Final Final Organic Layer (Dry & Conc.) BaseWash->Final Rescue Back-extract Aq. with DCM at pH 10 Check->Rescue Product in Aq (Protonated) Check->Final Product in Org Rescue->Final

Figure 2: Workup workflow specifically designed to prevent loss of basic N-arylpiperidine products.

References

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177.[4] Link

  • Valeur, E. , & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[4] Link

  • Patterson, E. A. , et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A. , & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[2][4][6][8][9][10] Tetrahedron, 61(46), 10827-10852.[4] Link

Sources

Technical Support: Optimizing Yield of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

You are encountering difficulty synthesizing N-(6-methylpyridin-2-yl)piperidine-3-carboxamide . This is a classic "deceptively simple" reaction. The difficulty arises from the convergence of two antagonistic factors:

  • Poor Nucleophilicity: The 2-aminopyridine moiety is electron-deficient. The lone pair on the exocyclic amine is delocalized into the pyridine ring, making it a poor nucleophile compared to standard anilines or alkyl amines.

  • Regioselectivity Competition: The pyridine ring nitrogen (N1) is often more nucleophilic than the exocyclic amine, potentially leading to the formation of the unstable N-acyl imino tautomer (ring attack) rather than the desired amide.

  • Steric Hindrance: While the 6-methyl group helps discourage attack at the ring nitrogen (N1) due to steric clash, it also imposes steric bulk near the exocyclic amine, slowing down the desired reaction kinetics.

This guide provides a self-validating protocol to overcome these barriers, moving from standard activation to high-force coupling methods.

Critical Reagent Decision Matrix

Before starting, verify your coupling strategy against this matrix. Standard peptide coupling conditions often fail for 2-aminopyridines.

Coupling StrategySuitabilityProsCons
HATU / DIPEA Moderate Good for initial screening; mild conditions.Often stalls at ~40-50% conversion due to poor nucleophilicity of the amine.
EDC / HOBt Low Cheap; water-soluble byproducts.Not recommended. Activation is usually insufficient for electron-deficient aminopyridines.
T3P (Propylphosphonic anhydride) High Low epimerization; drives reaction by entropy; easy workup.Excellent for hindered amines; requires EtOAc or MeTHF solvent.
Ghosez’s Reagent / SOCl₂ Critical (The "Fix") Generates highly reactive Acid Chloride; forces conversion.Requires strictly anhydrous conditions; incompatible with acid-sensitive PGs (unless carefully managed).

Troubleshooting Workflow (Visual Guide)

Use this decision tree to diagnose your current failure mode.

Troubleshooting_Workflow Start Start: Low Yield Observed Check_SM Check Starting Material: Is Piperidine Protected? Start->Check_SM Protect ACTION: Use N-Boc-Piperidine-3-COOH. Unprotected amine causes polymerization. Check_SM->Protect No Check_Coupling Check Coupling Agent Check_SM->Check_Coupling Yes (Boc/Cbz) HATU_Path Using HATU/EDC? Check_Coupling->HATU_Path AcidCl_Path Using Acid Chloride? Check_Coupling->AcidCl_Path Switch_Method ACTION: Switch to Ghosez's Reagent or T3P (High Activation) HATU_Path->Switch_Method Yield < 50% Check_Regio Check Regioselectivity: Is product unstable? AcidCl_Path->Check_Regio Thermodynamic ACTION: Increase Temp (50-80°C). Thermodynamic control favors exocyclic amide. Check_Regio->Thermodynamic Yes

Caption: Diagnostic workflow for optimizing aminopyridine coupling. Blue = Start, Yellow = Decision Point, Green = Solution, Red = Critical Stop.

Optimized Experimental Protocols

Method A: The "High-Force" Protocol (Recommended for Scale/Yield)

Best for: Overcoming the poor nucleophilicity of 2-amino-6-methylpyridine.

Reagents:

  • N-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent ) (1.2 equiv) OR Oxalyl Chloride/DMF.

  • 2-Amino-6-methylpyridine (1.1 equiv)

  • Pyridine (3.0 equiv) or Et₃N (3.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid in anhydrous DCM at 0°C. Add Ghosez’s reagent dropwise. Stir at 0°C for 1 hour to form the acid chloride in situ. ( Note: This is milder than SOCl₂ and compatible with Boc groups if kept cold).

  • Addition: Add the Pyridine base, followed by 2-amino-6-methylpyridine solution (in DCM) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor by TLC/LCMS), heat to reflux (40°C).

    • Why Heat? Heating promotes thermodynamic equilibration. If the kinetic product (ring nitrogen attack) forms, heat helps it revert and form the stable exocyclic amide.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organics with 1M citric acid (removes unreacted aminopyridine) and brine.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane to remove the Boc group. Stir 1-2h. Evaporate to dryness.

Method B: The "Green" Alternative (T3P)

Best for: avoiding chlorinated solvents and moisture sensitivity.

Reagents:

  • N-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • 2-Amino-6-methylpyridine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Critical: Do not use DMF).

Step-by-Step:

  • Combine Acid, Amine, and DIPEA in EtOAc.

  • Add T3P solution dropwise at RT.

  • Heat to 60-70°C for 12-24 hours.

    • Technical Insight: T3P generally requires higher temperatures for sterically hindered or electron-deficient amines. The 6-methyl group necessitates this energy input.

  • Workup: Wash with water, then 0.5M NaOH, then brine. T3P byproducts are water-soluble, leading to very clean crude.

Frequently Asked Questions (FAQ)

Q1: Why do I see two spots on TLC that merge over time?

  • Answer: You are likely observing the regioisomer equilibrium . The kinetic product is often the acylation of the ring nitrogen (forming an imide-like structure). Under thermodynamic conditions (time + heat), this rearranges to the desired exocyclic amide. Do not quench early.

Q2: Can I use the unprotected piperidine-3-carboxylic acid?

  • Answer: No. The secondary amine in the piperidine ring is more nucleophilic than the aminopyridine. It will react with your activated ester, leading to polymerization (polyamides). You must use N-Boc or N-Cbz protection.

Q3: My product is stuck in the aqueous layer during workup.

  • Answer: After Boc-deprotection, the final product is a secondary amine. At acidic or neutral pH, it is protonated and water-soluble.

    • Fix: Basify the aqueous layer to pH > 10 using NaOH or K₂CO₃ before extraction with DCM/Isopropanol (3:1).

Q4: Why is HATU giving me low yields (20-30%)?

  • Answer: HATU activates the acid well, but the 2-amino-6-methylpyridine is too sterically hindered and electron-poor to attack the O-At active ester efficiently. The active ester eventually hydrolyzes or undergoes side reactions. Switching to the Acid Chloride method (Method A) creates a much more electrophilic species that forces the reaction.

Mechanistic Pathway

Understanding the reaction pathway helps in troubleshooting.

Reaction_Mechanism SM_Acid N-Boc-Piperidine-3-COOH Activation Activation (Ghosez/T3P) SM_Acid->Activation Active_Species Activated Electrophile (Acid Chloride / Anhydride) Activation->Active_Species Intermediate_Ring Ring N-Acyl Intermediate (Unstable) Active_Species->Intermediate_Ring + Amine (Path A) Product_Protected Desired Amide (Boc) Active_Species->Product_Protected + Amine (Path B) SM_Amine 2-Amino-6-Methylpyridine Path_Kinetic Path A: Ring N Attack (Kinetic, Fast) Path_Thermo Path B: Exocyclic N Attack (Thermodynamic, Slow) Intermediate_Ring->Product_Protected Rearrangement (Heat) Final_Product Final Product (Deprotected) Product_Protected->Final_Product TFA/HCl

Caption: Reaction pathway showing the competition between Ring N-attack (unstable) and Exocyclic N-attack (stable).

References

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses T3P advantages for low-nucleophilicity couplings).
  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Technical Support Center: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide , a scaffold frequently encountered in kinase inhibitor discovery and fragment-based drug design.

Topic: Solubility Optimization & Handling Protocols Document ID: TS-SOL-06MP-3PC Status: Active Audience: Medicinal Chemists, HTS Screeners, Pharmacologists[1]

Executive Summary

The solubility profile of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is dominated by two competing structural features: the highly basic secondary amine of the piperidine ring (


) and the lipophilic, planar 6-methylpyridine-amide motif.[1][2]

Users most frequently encounter issues when:

  • Attempting to dissolve the free base directly in neutral aqueous buffers (pH 7.4).[1][2][3]

  • Observing precipitation ("crashing out") upon diluting DMSO stock solutions into assay media.[1][2][3]

  • Selecting the wrong counter-ion for in vivo formulation.[1][2][3]

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "The compound floats or forms a gum in water/PBS and won't dissolve."

Diagnosis: You are likely working with the Free Base form.[1][2][3] Root Cause: The piperidine nitrogen is a secondary amine.[1][2][3] In the solid state, the crystal lattice energy is high due to intermolecular hydrogen bonding between the amide and the pyridine nitrogen.[1][2] While the molecule should be soluble at pH 7.4 (where it becomes protonated), the kinetic barrier to dissolution is high.[1][2] The solid surface creates a local basic micro-environment, preventing rapid protonation.[1][2]

Corrective Protocol (The "Acid-First" Method): Do not attempt to sonicate the free base in neutral PBS. Instead:

  • Weigh the solid free base.[1][2][3]

  • Add 1.05 equivalents of 0.1 M HCl or methanesulfonic acid.

  • Vortex until fully dissolved (The compound converts to its cationic salt form).[1][2][3]

  • Then dilute with the required buffer to the final volume.

Issue 2: "Precipitation occurs immediately upon adding DMSO stock to the assay buffer."

Diagnosis: Solvent Shock / Hydrophobic Aggregation.[1][2][3] Root Cause: The "6-methyl" substituent on the pyridine ring increases lipophilicity (


 shift) and disrupts water structure.[1][2][3] When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the rapid mixing creates local supersaturation before the piperidine can fully protonate.[1][2]

Corrective Protocol (Step-Wise Dilution):

  • Avoid: Direct 1:1000 dilution into static buffer.

  • Adopt: The "Intermediate Plate" method.

    • Dilute DMSO stock into a 50% DMSO / 50% Water (acidified) intermediate.[1][2][3]

    • Mix thoroughly.

    • Transfer from intermediate to final assay buffer.[1][2][3] Why? This reduces the dielectric shock and allows the compound to equilibrate.[1][2]

Part 2: Physicochemical Data & Solvent Compatibility

The following data assumes the Free Base form unless noted.

Solvent / MediumSolubility RatingComments
DMSO High (>50 mM)Ideal for stock solutions.[2][3] Store at -20°C to prevent hydration.
Ethanol Moderate (~10-20 mM)Good for evaporation/transfer; less stable for long-term storage.[1][2][3]
Water (pH 7.0) Very Poor (<0.1 mM)Kinetic solubility is low; requires protonation.[1][2][3]
0.1 N HCl High (>20 mM)Forms the soluble hydrochloride salt instantly.[1][2][3]
PBS (pH 7.4) Low / Variable Depends on method of introduction (see Protocol above).

Part 3: Decision Logic & Workflows

Solubility Decision Tree

The following diagram illustrates the logical flow for solubilizing this scaffold based on your end-use application (In Vitro vs. In Vivo).

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/TFA) CheckForm->Salt DMSO_Stock Make DMSO Stock (10-50 mM) FreeBase->DMSO_Stock Preferred Protocol_C Protocol C: Dissolve in 1 eq. HCl then buffer FreeBase->Protocol_C If DMSO banned Salt->DMSO_Stock Aqueous_Prep Direct Aqueous Prep Salt->Aqueous_Prep Possible Application Intended Application? InVitro In Vitro (Cell/Enzyme) Application->InVitro InVivo In Vivo (Animal) Application->InVivo DMSO_Stock->Application Aqueous_Prep->Application Protocol_A Protocol A: Serial Dilution via Intermediate Plate InVitro->Protocol_A Prevent Crash-out Protocol_B Protocol B: Formulate in 5% DMSO + 30% PEG400 + Saline InVivo->Protocol_B PK Studies

Figure 1: Decision matrix for solubilizing N-(6-methylpyridin-2-yl)piperidine-3-carboxamide based on compound form and final application.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock (Standard)

Objective: Create a stable stock for HTS or cellular assays.

  • Weigh 2.19 mg of the compound (MW ≈ 219.28 g/mol ).[1][2][3]

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: Do not use "wet" DMSO; water content >0.1% can cause gradual precipitation or hydrolysis over months.[1][2][3]

  • Vortex for 30 seconds. Visual inspection should show a clear solution.[1][2][3]

  • Aliquot into amber glass vials (avoid polystyrene if storing >1 week) and store at -20°C.

Protocol B: In Vivo Formulation (IV/IP Injection)

Objective: Solubilize 5 mg/kg for mouse studies without toxic excipients.[1][2][3] Challenge: The 6-methyl group increases lipophilicity, making simple saline formulation risky (precipitation in the syringe).[1][2]

Recommended Vehicle: 5% DMSO / 30% PEG400 / 65% Water (Acidified).[1][2][3]

  • Dissolve compound in DMSO (5% of final volume).[1][2][3]

  • Add PEG400 (30% of final volume) and vortex.

  • Slowly add 0.01 M HCl or Saline (65% of final volume) while vortexing.

    • Critical: If using saline, ensure the final pH is < 6.0 to keep the piperidine protonated.[1][2] If the pH rises > 8.0, the free base will precipitate.[1][2]

Part 5: Scientific Rationale (Mechanism of Action)[1][2]

The Protonation Switch

The solubility of this molecule is governed by the ionization of the piperidine nitrogen.[1][2]

  • Piperidine

    
    :  ~10–11 (Highly Basic).[1][2][3]
    
  • Pyridine

    
    :  ~3–4 (Weakly Basic, suppressed by the electron-withdrawing amide bond).[1][2]
    

At physiological pH (7.4), the piperidine nitrogen accepts a proton (


), becoming positively charged (

).[1][2] This charge solvation energy overcomes the crystal lattice energy.[1][2][3] However, the 6-methylpyridin-2-yl moiety is hydrophobic and planar, encouraging

-

stacking in the solid state.[1]

If the pH shifts above 9.0, or if the ionic strength is too high (salting out), the equilibrium shifts toward the neutral species, leading to rapid aggregation.[1][2] The 6-methyl group specifically creates a "steric latch" that can lock the conformation, potentially making the crystal packing more stable and harder to break than the non-methylated analog [1, 2].[1][2]

Mechanistic Diagram: pH-Dependent Solubility

Protonation LowPH pH < 7 (Cationic Form) Soluble MidPH pH 7.4 (Equilibrium) Metastable LowPH->MidPH - H+ MidPH->LowPH + H+ HighPH pH > 10 (Neutral Free Base) Insoluble/Aggregate MidPH->HighPH - H+ HighPH->MidPH + H+

Figure 2: The solubility state of the piperidine-carboxamide scaffold is strictly pH-dependent.[1][2][3]

References

  • Chemical Properties of Piperidine Derivatives: Source: National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 1636023 (Analogous Scaffold). URL:[Link][1][2][3]

  • Solubility Strategies for Pyridine Carboxamides: Source: Dartois, V. A., & Rubin, E. J. (2022).[1][2][4] Anti-tuberculosis treatment strategies and drug development: challenges and priorities.[1][2][3][4][5] Nature Reviews Microbiology.[1][2][3][5] URL:[Link]

Sources

"N-arylpiperidine-3-carboxamide synthesis byproduct identification"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #NAP-3C-SYNTH Assigned Specialist: Senior Application Scientist, MedChem Division[1]

Scope & Definition

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of


-arylpiperidine-3-carboxamide  (typically via the coupling of a protected piperidine-3-carboxylic acid and an aryl amine) has yielded impurities that are difficult to identify or separate.

This scaffold is a privileged structure in medicinal chemistry, often targeting GPCRs and kinases.[1] However, the C3-chiral center alpha to the carbonyl is prone to racemization, and the steric/electronic properties of the aryl amine (aniline) often lead to stalled intermediates and exotic byproducts.

Module 1: The "Mass Mismatch" (LCMS Troubleshooting)

Symptom: Your LCMS trace shows a major peak that does not match your expected product mass (


), or matches the mass but elutes at a different retention time (

).
Diagnostic Logic Tree

Use the following logic flow to identify the impurity based on the mass shift (


) relative to your expected product.

MassMismatch Start Observed Mass Shift (ΔM) Zero ΔM = 0 (Isobaric) Start->Zero Plus99 ΔM = +99/100 Da Start->Plus99 Plus18 ΔM = +18 Da Start->Plus18 Plus42 ΔM = +42 Da Start->Plus42 Racemate C3-Epimer (Check Chiral HPLC) Zero->Racemate Same NMR Pattern Rearrange N-Acylurea (Rearrangement) Zero->Rearrange Different NMR Guanidine Tetramethylguanidinium (HATU Adduct) Plus99->Guanidine HATU Used Hydrolysis Active Ester Hydrolysis Plus18->Hydrolysis Acetylation Acetylation (If EtOAc/AcOH used) Plus42->Acetylation

Figure 1: Decision matrix for identifying byproducts based on Mass Spectrometry shifts relative to the expected parent ion.

Detailed Analysis of Mass Anomalies
Observed Mass (

)
Likely IdentityCause & MechanismCorrective Action
+99 / +100 Da Guanidinium Adduct Reaction of the amine with the uronium moiety of HATU/HBTU instead of the active ester.[1] Common with sterically hindered anilines [1].[1]Switch to phosphonium reagents (PyBOP) or carbodiimides (EDC/HOAt).[1] Slow down addition of HATU.
0 Da (Isobaric)

-Acylurea
If using EDC/DCC: The

-acylisourea intermediate undergoes an

acyl migration.[1] This is a "dead-end" byproduct [2].
Use additives like HOBt or HOAt to intercept the

-acylisourea faster than it rearranges.
0 Da (Isobaric) C3-Epimer Racemization at the piperidine C3 position via oxazolone (azlactone) formation.[1]CRITICAL: See Module 2 below.
+17 / +18 Da Hydrolyzed Ester The active ester (OBt/OAt) hydrolyzed back to the starting carboxylic acid during workup or on the LC column.Ensure anhydrous conditions.[1] Verify if the peak is actually the starting material (check retention time).

Module 2: Stereochemical Integrity (The Racemization Protocol)

Issue: The piperidine-3-carboxylic acid stereocenter is highly susceptible to racemization during activation. This results in a loss of enantiomeric excess (


), often yielding a 50:50 mixture if unchecked.[1]
The Mechanism of Failure: Azlactone Formation

When the carboxylic acid is activated (e.g., by HATU or EDC), the carbonyl oxygen of the


-protecting group (like Boc or Cbz) can attack the activated carbonyl, forming a 5-membered oxazolone (azlactone) ring.[1] The C3 proton on this ring is highly acidic and readily deprotonates, destroying the stereocenter [3].

Racemization Start Activated Acid (Chiral C3) Azlactone Oxazolone Intermediate Start->Azlactone Intramolecular Cyclization Enol Enolized (Achiral) Azlactone->Enol Base (DIPEA) Racemate Racemic Product (50:50 R/S) Azlactone->Racemate Amine Attack Enol->Azlactone Reprotonation

Figure 2: The Azlactone (Oxazolone) pathway leading to racemization of N-protected amino acids and piperidine derivatives.[1]

Troubleshooting Protocol: Preserving Chirality
  • Base Selection: Avoid strong bases or large excesses.[1] Use Collidine or NMM (N-methylmorpholine) instead of DIPEA/TEA if racemization is observed.[1]

  • Activation Strategy:

    • Best:T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P shows minimal racemization risk compared to HATU [4].[1]

    • Alternative: Mixed anhydride method (Isobutyl chloroformate) at -20°C.[1]

  • Validation: You must develop a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H column) to quantify the

    
    .[1] Standard C18 columns will not separate the enantiomers.
    

Module 3: The "Ghost Peak" (Reagent Residues)

Issue: Persistent impurities in the aliphatic region of the


H NMR (1.0 - 3.0 ppm) that do not match the product.
Common Culprits Identification Table
Reagent UsedByproduct NameNMR Signature (

H, CDCl

)
Removal Strategy
HATU / HBTU Tetramethylurea (TMU) Singlet ~2.8 ppm (12H)Water soluble.[1] Perform rigorous aqueous washes (3x Water, 1x Brine).[1]
EDC EDC-Urea Multiplets ~1.8, 2.8, 3.2 ppmWater soluble at acidic pH.[1] Wash with 1N HCl (if product is stable).[1]
DCC Dicyclohexylurea (DCU) Broad multiplets 1.0-1.8 ppmHighly insoluble.[1] Filter precipitate before workup.[1] Cool reaction to 0°C to precipitate more DCU.[1]
Boc-Protection tert-Butyl protons Singlet ~1.45 ppm (9H)If this peak integrates >9H relative to the scaffold, you may have unreacted Boc-anhydride or Boc-amine.[1]

Module 4: Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (T3P Method)

Recommended for preventing racemization and avoiding guanidinium byproducts.[1]

  • Dissolve: 1.0 equiv of

    
    -Boc-piperidine-3-carboxylic acid and 1.1 equiv of Aniline in EtOAc (0.1 M concentration).
    
  • Base: Add 2.5 equiv of Pyridine (or NMM). Cool to 0°C.[1]

  • Coupling: Add 1.5 equiv of T3P (50% w/w in EtOAc) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes Pyridine/Aniline)[1]

    • Sat. NaHCO

      
       (removes unreacted Acid)[1]
      
    • Brine.[1]

  • Result: The organic layer usually contains pure product without urea or guanidinium residues.

Protocol B: Removing the -Acylurea Byproduct

If you used EDC and formed the stable rearrangement byproduct (M+0).

  • Identification: Look for a new peak in

    
    H NMR near 3.0-4.0 ppm (N-alkyl protons) that is distinct from the amide.[1]
    
  • Separation:

    
    -acylureas are typically less polar than the desired amide.[1]
    
    • TLC: Check 50% EtOAc/Hexane. The byproduct often runs higher (

      
       > Product).[1]
      
    • Flash Column: Use a gradient of 0-5% MeOH in DCM. The byproduct elutes early; the desired carboxamide elutes later due to hydrogen bonding capability.

References

  • Carpino, L. A., et al. (1994).[1] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids."[1] Journal of the American Chemical Society. [1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. [1]

  • Dunetz, J. R., et al. (2016).[1] "T3P: The Reagent of Choice for Large-Scale Amide Bond Formation?" Organic Process Research & Development. [1]

Sources

Technical Support Center: Chiral Resolution of Piperidine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy

The Challenge: Piperidine-3-carboxamide (Nipecotamide) presents a "dual-threat" in chiral chromatography: it is a secondary amine (highly basic) and a polar amide (hydrogen bond donor/acceptor).

  • Issue 1: The basic amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Issue 2: The molecule has limited solubility in pure non-polar solvents (e.g., Heptane), necessitating polar modifiers or alternative modes.

The Solution Architecture: We approach this separation via two distinct workflows. Workflow A (Direct) is for the free base using specialized selectors. Workflow B (Derivatized) is for N-protected intermediates, which is often more robust for routine QC.

Method Development Protocols

Workflow A: Direct Separation (Free Base)

Best for: Final product QC, avoiding derivatization steps.

Primary Column Selection: CROWNPAK® CR(+) / CR(-) Mechanism: These columns utilize a crown ether chiral selector.[1] The piperidine secondary amine, when protonated under acidic conditions, forms an inclusion complex with the crown ether via ammonium ion (


) recognition.
ParameterRecommended ConditionTechnical Rationale
Mobile Phase pH 1.0 - 2.0 (Aq) 100% Water with HClO₄ (Perchloric Acid)Acidic pH ensures the amine is fully protonated (

), which is required for the crown ether inclusion mechanism.
Organic Modifier Methanol (0% - 15% v/v)Adding MeOH reduces retention time for hydrophobic analytes but excessive organic solvent destabilizes the inclusion complex.
Temperature 10°C - 25°CLower temperatures stabilize the chiral inclusion complex, improving resolution (

).
Flow Rate 0.4 - 0.6 mL/minLower flow rates minimize mass transfer resistance in the ligand exchange process.

Alternative Column Selection: Immobilized Polysaccharide (e.g., CHIRALPAK® IG / IC) Mechanism: Hydrogen bonding and steric inclusion. Requires basic suppression.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) or Ethanolamine.

  • Ratio: 80:20:0.1 (v/v/v).

  • Note: The basic additive (DEA) is critical to block silanol sites and ensure sharp peaks.

Workflow B: Derivatized Separation (N-Protected)

Best for: In-process control (IPC), high-throughput screening.

If the free base is difficult to resolve, derivatizing the secondary amine with a protecting group (e.g., Boc, Cbz, or Fmoc) removes the basicity and adds interaction sites (carbonyls/aromatics) for the CSP.

Primary Column Selection: CHIRALPAK® AD-H or CHIRALPAK® IA Mechanism: Amylose-based selectors interact effectively with the carbamate/amide functionality of the protected species.

ParameterRecommended ConditionTechnical Rationale
Mobile Phase Hexane / IPA (90:10 v/v)Standard Normal Phase (NP). The carbamate group provides excellent "handles" for the polysaccharide selector.
Additive None requiredN-protection masks the basic amine; silanol interactions are negligible.
Detection UV 210-230 nmAmide absorption. If Fmoc/Cbz protected, UV 254 nm is possible.

Decision Logic & Workflows (Visualized)

The following diagram illustrates the decision matrix for selecting the correct separation mode based on your sample state.

MethodSelection Start Start: Piperidine-3-Carboxamide Sample IsProtected Is the Amine N-Protected? (Boc, Cbz, Fmoc) Start->IsProtected ProtectedMethod Workflow B: Normal Phase HPLC IsProtected->ProtectedMethod Yes FreeBaseMethod Workflow A: Direct Separation IsProtected->FreeBaseMethod No Col_AD Column: Amylose-based (Chiralpak AD-H / IA) ProtectedMethod->Col_AD MP_AD MP: Hexane/IPA (90:10) Col_AD->MP_AD Choice Select Mode FreeBaseMethod->Choice Crown Option 1: Crown Ether Mode (Best for primary/secondary amines) Choice->Crown High Selectivity Poly Option 2: Immobilized Polysaccharide (Chiralpak IG/IC) Choice->Poly Solubility Issues MP_Crown MP: pH 1.5 HClO4 (Aq) Temp: 15°C Crown->MP_Crown MP_Poly MP: Hex/EtOH/DEA (80:20:0.1) Poly->MP_Poly

Caption: Decision tree for selecting the optimal chromatographic mode based on the derivatization state of the piperidine amine.

Troubleshooting Center (FAQs)

Issue: Severe Peak Tailing (Asymmetry > 1.5)

User Report: "I am running the free base on Chiralpak AD-H with Hexane/Ethanol 80:20, but the peaks are tailing badly and overlapping."

Root Cause: The secondary amine in the piperidine ring is interacting with the residual silanols on the silica support of the column. This is a non-enantioselective interaction that drags the peak.

Corrective Actions:

  • Add Basic Modifier: Introduce 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase immediately. This competes for the silanol sites.

  • Switch Column Type: Standard AD-H columns are coated. If you use harsh basic modifiers long-term, consider Immobilized columns (IA, IB, IC, IG) which are more robust.

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. If dissolved in pure DMSO/MeOH and injected into Hexane, the solvent mismatch causes peak distortion.

Issue: Loss of Resolution on Crownpak CR(+)

User Report: "I had baseline separation last week using Perchloric Acid pH 1.5, but today the retention times shifted and resolution is gone."

Root Cause: Crown ether columns are highly sensitive to temperature and cation contamination .

  • Temperature: If the lab is 5°C warmer today, the inclusion complex stability decreases.

  • Contamination: Potassium (

    
    ) or Ammonium (
    
    
    
    ) ions from other buffers bind irreversibly to the crown ether, blocking the analyte.

Corrective Actions:

  • Thermostat Control: Set column oven to 10°C - 15°C explicitly. Do not rely on ambient temperature.

  • Wash Protocol: Flush the column with water to remove potential interfering cations. Ensure your water source is high-purity (Milli-Q).

Issue: Sample Insolubility in Normal Phase

User Report: "My piperidine-3-carboxamide sample precipitates when I mix it with Hexane."

Root Cause: The amide and amine groups make the molecule polar. Hexane is a poor solvent for the free base.

Corrective Actions:

  • Polar Organic Mode (POM): Use 100% Acetonitrile or 100% Methanol (with 0.1% DEA/Acetic Acid) on Chiralpak IA or IC . This avoids Hexane entirely while maintaining chiral recognition.

  • Sandwich Injection: Dissolve sample in Ethanol/DCM (1:1), but keep injection volume low (< 5 µL) to prevent solvent effects.

Advanced Optimization Logic

When standard screening fails, use this logic flow to optimize resolution (


).

Optimization Problem Problem: Rs < 1.5 CheckK Check Retention (k') Problem->CheckK LowK k' < 1.0 (Elutes too fast) CheckK->LowK HighK k' > 5.0 (Elutes too slow) CheckK->HighK Action1 Decrease Alcohol % (e.g., 20% -> 10%) LowK->Action1 Action2 Increase Alcohol % OR Add Methanol HighK->Action2 CheckAlpha Check Selectivity (α) Action1->CheckAlpha Action2->CheckAlpha Action3 Change Selector (AD -> OD -> IC) CheckAlpha->Action3 Peaks Co-elute Action4 Lower Temp (25°C -> 10°C) CheckAlpha->Action4 Partial Sep

Caption: Step-by-step logic for optimizing resolution factor (Rs) by manipulating retention (k') and selectivity (α).

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Describes the mechanism of ammonium ion inclusion for primary/secondary amines).

  • Babu, C. V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[2] Chirality, 26(12), 775-779.[2] (Establishes the protocol for derivatizing piperidine-amines to improve resolution on Chiralpak AD-H).

  • Ali, I., et al. "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns."[3] University of Canberra Research Portal. (Demonstrates the efficacy of immobilized columns for piperidine-dione derivatives).

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of crown ether-coated silica gel." Journal of Chromatography A, 405, 145-153.

Sources

Technical Support Center: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with N-(6-methylpyridin-2-yl)piperidine-3-carboxamide . It addresses stability profiles, degradation mechanisms, and troubleshooting steps for impurity identification.[1]

Molecule Overview & Structural Vulnerabilities

To effectively troubleshoot degradation, one must first understand the structural "hotspots" of the molecule. Based on the IUPAC name provided, the structure consists of a piperidine ring linked via a carboxamide bond to a 2-amino-6-methylpyridine moiety.

Key Structural Alert Sites:

  • Secondary Amine (Piperidine Ring): The nitrogen at position 1 is unsubstituted (NH). This is the most reactive site, prone to oxidation (N-oxide formation), nitrosation, and Maillard reactions with excipients.

  • Amide Linkage: Susceptible to hydrolytic cleavage under extreme pH (acid/base), though generally stable at neutral pH.

  • Benzylic-like Methyl Group: The methyl group on the pyridine ring (position 6) is susceptible to radical oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative under oxidative stress or metabolic conditions.

  • Pyridine Ring: Susceptible to N-oxidation and UV-induced photolysis.

Troubleshooting Guide: Degradation Issues & Solutions

Case 1: "I am seeing a +16 Da impurity growing in my oxidative stress samples (H₂O₂)."

Diagnosis: N-Oxidation. Technical Explanation: The secondary amine of the piperidine ring is electron-rich and readily reacts with reactive oxygen species (ROS). While the pyridine nitrogen can also oxidize, the aliphatic piperidine nitrogen is nucleophilically superior and typically oxidizes first to form the Piperidine-N-oxide . Differentiation:

  • Piperidine-N-oxide: Often elutes earlier than the parent in Reverse Phase HPLC (more polar).

  • Pyridine-N-oxide: Forms more slowly; usually requires stronger oxidants (e.g., m-CPBA) or prolonged stress.

Action Plan:

  • LC-MS Confirmation: Check for m/z [M+16+H]⁺.

  • Fragment Analysis: Perform MS/MS. If the +16 Da fragment is retained on the piperidine moiety during fragmentation, the oxidation is on the aliphatic ring.

  • Mitigation: If this occurs in formulation, add antioxidants (e.g., BHT, sodium metabisulfite) or package under nitrogen.

Case 2: "My sample shows degradation under acidic conditions (0.1 N HCl). What are the breakdown products?"

Diagnosis: Amide Hydrolysis.[2][3][4] Technical Explanation: The carboxamide bond connecting the piperidine and pyridine rings is susceptible to acid-catalyzed hydrolysis. This cleavage is irreversible. Expected Products:

  • Piperidine-3-carboxylic acid (highly polar, likely elutes in the void volume on C18 columns).

  • 2-Amino-6-methylpyridine (UV active, distinct chromophore).

Action Plan:

  • Chromatography Adjustment: Standard C18 columns may not retain Piperidine-3-carboxylic acid. Switch to a HILIC column or an ion-pairing reagent to capture this degradant.

  • Quantification: Monitor the formation of 2-amino-6-methylpyridine as a surrogate for hydrolysis extent, as it has a strong UV absorbance.

Case 3: "Unknown impurity at RRT ~0.95 with -2 Da mass shift."

Diagnosis: Oxidative Dehydrogenation (Imine/Enamine formation). Technical Explanation: Secondary amines in piperidine rings can undergo oxidative dehydrogenation to form an imine (


) or enamine (

). This results in a loss of 2 hydrogens ([M-2+H]⁺). This is common in samples exposed to metal ions (Fe³⁺, Cu²⁺) or light.

Action Plan:

  • Check Metals: Test raw materials for trace metal contamination.

  • Chelation: Add EDTA to the buffer system to see if the rate of formation decreases.

Visualizing the Degradation Pathways

The following diagram maps the kinetic relationship between the parent molecule and its primary degradation products.

DegradationPathways Parent Parent Molecule N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (MW: 219.28) Hydrolysis_Acid Piperidine-3-carboxylic acid + 2-Amino-6-methylpyridine Parent->Hydrolysis_Acid Acid/Base Hydrolysis (pH < 2 or pH > 10) N_Oxide Piperidine-N-Oxide (+16 Da) Parent->N_Oxide H2O2 / Peroxides (Fast) Dehydro Tetrahydropyridine Derivative (Imine/Enamine) (-2 Da) Parent->Dehydro Metal Ions / Light (Oxidative Dehydrogenation) Pyridine_Ox Pyridine-Alcohol/Acid (Methyl group oxidation) (+16/+30 Da) Parent->Pyridine_Ox Metabolic / Strong Force Deg (Slow)

Figure 1: Mechanistic map of stress-induced degradation pathways. Red paths indicate hydrolytic cleavage; Yellow paths indicate oxidative impurities typical in stability testing.

Experimental Protocols for Impurity Identification

Protocol A: Forced Degradation Setup

To validate the pathways described above, perform the following stress test matrix.

Stress TypeConditionTarget DurationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C1–24 HoursAmide cleavage
Base Hydrolysis 0.1 N NaOH, 60°C1–4 HoursAmide cleavage (Rapid)
Oxidation 3% H₂O₂, RT2–6 HoursN-Oxidation (Piperidine)
Photostability 1.2 million lux hours~1 WeekDehydrogenation / Pyridine Ring opening
Thermal 60°C / 75% RH7 DaysSolid-state hydrolysis/dimerization
Protocol B: LC-MS Method for Polar Degradants

Standard C18 methods often fail to retain the polar hydrolysis product (Piperidine-3-carboxylic acid). Use this method for mass balance:

  • Column: HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detection: UV 254 nm (for Pyridine ring) & CAD/ELSD (for Piperidine acid which lacks chromophore).

Analytical Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected MassCheck Check Mass Shift (Δ) Start->MassCheck Plus16 +16 Da MassCheck->Plus16 Oxidation Minus2 -2 Da MassCheck->Minus2 Dehydrogenation Hydrolysis Parent Mass Lost MassCheck->Hydrolysis Fragment Found NOxide N-Oxide (Likely Piperidine N) Plus16->NOxide Imine Imine Formation (Check Light/Metals) Minus2->Imine Cleavage Hydrolysis (Check pH) Hydrolysis->Cleavage

Figure 2: Rapid diagnostic workflow for impurity classification based on Mass Spectrometry data.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Beresford, A. P., et al. (2002). "Metabolism of Piperidine-Type Drugs: Oxidative Pathways." Drug Metabolism Reviews, 34(1), 79-120.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Amide hydrolysis kinetics).
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • BenchChem. (2025). Piperidine-3-carbothioamide Derivatives: A Technical Guide. (Structural analogs and synthesis pathways).[5][6][7][8][9][10][11] Link

Sources

"avoiding epimerization in piperidine derivative synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Epimerization in Piperidine Derivative Synthesis Ticket ID: PIP-EPI-001 Status: Open for Resolution Support Tier: Senior Application Scientist Level

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because you have observed a loss of diastereomeric excess (de) or enantiomeric excess (ee) in your piperidine scaffolds. Piperidines, particularly those substituted at the C2 and C3 positions, are notoriously prone to epimerization due to the acidity of the


-protons and the formation of enamine/enolate intermediates. This guide provides mechanistic diagnostics, validated protocols, and troubleshooting logic to restore stereochemical integrity to your workflow.

Module 1: Mechanistic Diagnostics (The "Why")

The Root Cause: -Proton Acidity

The C2 position of the piperidine ring (alpha to the nitrogen) is the most vulnerable. If an electron-withdrawing group (EWG) such as a carbonyl (amide/ester) or a carboxylate is attached at C2, the pKa of that proton drops significantly (approx. pKa 18-24 in DMSO depending on substitution), making it susceptible to base-mediated abstraction.

The Failure Modes
  • Direct Deprotonation: Strong bases (e.g., DBU, NaH) or even tertiary amines (Et3N, DIPEA) with heat can remove the proton, forming a planar enolate/enamine. Reprotonation occurs non-stereoselectively.

  • Oxazolone Formation: In peptide coupling of piperidine-2-carboxylic acids (pipecolic acid), the activated ester can cyclize to form an oxazolone (azlactone). This intermediate is highly prone to aromatization/epimerization before the amine nucleophile attacks.

Visualization: Base-Mediated Epimerization Pathway

The following diagram illustrates the transition from a chiral starting material to a racemic mixture via the planar intermediate.

PiperidineEpimerization SM Chiral Piperidine (S-Isomer) Intermediate Planar Enolate/Enamine (Achiral Intermediate) SM->Intermediate Deprotonation (-H+) Base Base (B:) (e.g., DIPEA, Et3N) Base->Intermediate Prod_S Product (S) (Retention) Intermediate->Prod_S Reprotonation (Face A) Prod_R Product (R) (Inversion/Epimer) Intermediate->Prod_R Reprotonation (Face B)

Figure 1: Mechanism of base-catalyzed epimerization at the C2 position of piperidine derivatives via a planar intermediate.

Module 2: Synthesis & Coupling (The "How")

FAQ: Peptide Coupling of Piperidine-2-Carboxylic Acids

Q: I am coupling N-Fmoc-Piperidine-2-carboxylic acid and seeing ~15% D-isomer. I use HOBt/EDC. What is wrong?

A: HOBt is often insufficient to suppress racemization for steric secondary amines like piperidines. The activated ester lifetime is too long, allowing oxazolone formation.

Solution: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or COMU .[1]

  • Oxyma Pure creates a less basic environment than HOBt and reacts faster, reducing the window for epimerization.

  • COMU (an uronium salt based on Oxyma) is currently the "Gold Standard" for low-epimerization couplings.

Data Comparison: Coupling Reagents

Reagent SystemRelative Epimerization RiskReaction SpeedRecommended Base
EDC / HOBt HighModerateDIPEA (Careful titration)
HATU ModerateFastDIPEA / Collidine
DIC / Oxyma Pure Low FastNone (Carbodiimide driven)
COMU / TMP Lowest Very FastTMP (2,4,6-Trimethylpyridine)
Protocol: Racemization-Free Amide Coupling

Use this protocol for coupling sensitive C2-substituted piperidines.

  • Dissolve: 1.0 equiv of N-protected Piperidine-2-carboxylic acid in DMF (0.1 M).

  • Add Additive: Add 1.0 equiv of Oxyma Pure .

  • Cool: Cool the solution to 0 °C (ice bath). Temperature control is critical.

  • Activate: Add 1.0 equiv of DIC (Diisopropylcarbodiimide). Stir for 2 minutes.

  • Couple: Add 1.1 equiv of the amine partner.

  • Base (Optional): If the amine is a salt (e.g., HCl salt), add TMP (Collidine) instead of DIPEA/Et3N. TMP is sterically hindered and less likely to abstract the

    
    -proton.
    
  • Monitor: Allow to warm to RT. Monitor by LCMS. Stop immediately upon completion.

Module 3: Stereoselective Reduction

FAQ: Pyridine Hydrogenation

Q: I am reducing a 2-substituted pyridine to a piperidine. I want the cis-isomer, but I get a 50:50 cis:trans mix.

A: Neutral hydrogenation (Pd/C in MeOH) often leads to thermodynamic mixtures. The key is Ionic Hydrogenation or using specific catalysts that favor the kinetic (cis) product.

Troubleshooting Guide:

  • Catalyst: Switch from Pd/C to Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2) . Rhodium is superior for cis-selectivity.

  • Solvent System: Use an acidic medium (Acetic Acid or 1M HCl in MeOH).

    • Mechanism:[2][3][4][5][6][7] Protonation of the pyridine creates a pyridinium ion. The catalyst delivers hydride from the least hindered face, and the protonated product (piperidinium) cannot undergo N-inversion or enamine tautomerization.

Module 4: Purification & Analysis

FAQ: The "Silica Trap"

Q: My crude NMR showed clean diastereomers, but after flash chromatography, the product is epimerized. Why?

A: Silica gel is slightly acidic (pH 4-5). This acidity can catalyze ring-opening or enolization of sensitive piperidines.

Protocol: Neutralization of Silica Gel

  • Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).

  • Additive: Add 1-2% Triethylamine (Et3N) to the slurry.

  • Column Packing: Pour the column with this Et3N-doped solvent.

  • Flush: Flush with 2 column volumes of mobile phase without Et3N before loading your sample (to prevent Et3N from co-eluting with your product, though trace amounts usually remain).

  • Alternative: Use Neutral Alumina stationary phase if the compound is extremely acid-sensitive.

Troubleshooting Logic Tree

Follow this workflow to diagnose and fix epimerization issues.

TroubleshootingTree Start Issue: Loss of Stereochemistry Step1 Check Reaction pH Start->Step1 Step2 Is Base > 2 equiv? Step1->Step2 Step3 Check Coupling Reagent Step2->Step3 No Sol1 Reduce Base or Switch to Collidine Step2->Sol1 Yes Step4 Is it HOBt/HATU? Step3->Step4 Step5 Check Purification Step4->Step5 No Sol2 Switch to COMU or Oxyma Pure Step4->Sol2 Yes Sol3 Use Et3N-treated Silica or Alumina Step5->Sol3 Epimerization during Flash

Figure 2: Decision matrix for troubleshooting stereochemical loss in piperidine synthesis.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Glorius, F., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12492–12495. Link

  • Despois, A., & Cramer, N. (2023).[8] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Technical Support Center: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Selection & Troubleshooting Guide

Ticket ID: CHEM-SUP-8821 Subject: Optimization of Amide Coupling for Electron-Deficient/Hindered Aminopyridines Applicable For: JAK Inhibitor Intermediates (e.g., Filgotinib scaffolds), Kinase Inhibitor Discovery.

Executive Summary & Chemical Context

The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide presents a classic "mismatched" coupling scenario in medicinal chemistry. You are attempting to couple a chiral, secondary amino acid (piperidine-3-carboxylic acid) with a sterically hindered, electron-deficient heteroaryl amine (2-amino-6-methylpyridine).

  • The Challenge: The pyridine ring withdraws electron density from the exocyclic amine, significantly lowering its nucleophilicity. Furthermore, the methyl group at the C6 position creates steric hindrance near the reaction site. Standard coupling reagents (EDC/HOBt) often result in stalled reactions or low conversion.

  • The Risk: Forcing the reaction with heat or aggressive activation (acid chlorides) risks racemizing the C3 chiral center of the piperidine ring, destroying the enantiopurity required for biological activity.

This guide prioritizes reagents that balance high reactivity (to overcome the poor nucleophile) with mild conditions (to preserve chirality).

Reagent Selection Matrix

The following table summarizes the recommended reagents based on process chemistry data for aminopyridine couplings.

ComponentRecommendationTechnical Rationale
Coupling Agent (Primary) T3P (Propylphosphonic anhydride)Best Balance: T3P exhibits high activation potential for weak amines but low epimerization rates due to its cyclic transition state. It also simplifies workup (water-soluble byproducts).
Coupling Agent (Secondary) HATU High Power: If T3P fails, HATU is the "gold standard" for difficult couplings. However, it is harder to remove (tetramethylurea byproduct) and poses a higher racemization risk if base stoichiometry is uncontrolled.
Base DIPEA (Hünig's Base)Steric Bulk: Prevents nucleophilic attack on the activated ester while sufficiently neutralizing the HCl/acid generated.
Solvent EtOAc or DMF T3P Synergy: T3P works exceptionally well in EtOAc (ethyl acetate). If solubility of the aminopyridine is poor, use DMF (N,N-dimethylformamide).
Protecting Group Boc (tert-butoxycarbonyl)Essential: The piperidine nitrogen must be protected to prevent polymerization. Boc is stable to basic coupling conditions and easily removed with acid (HCl/dioxane) later.

Troubleshooting & FAQs

Q1: My reaction conversion stalls at 50% even after 24 hours. Should I add more coupling agent?

  • Diagnosis: The activated ester is likely hydrolyzing faster than the amine can attack it due to the low nucleophilicity of the 2-amino-6-methylpyridine.

  • Solution: Do not just add more reagent.

    • Switch Reagents: If using EDC/HOBt, switch to T3P (50% in EtOAc) .

    • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor bimolecular kinetics.

    • Catalyst: Add DMAP (10-20 mol%) . While DMAP increases racemization risk, it is often necessary to catalyze the transfer of the acyl group to electron-deficient anilines/pyridines. Monitor chirality closely if using DMAP.

Q2: I am observing significant racemization (ee% drops from >99% to 80%). How do I fix this?

  • Diagnosis: This usually occurs during the activation step if the base concentration is too high, promoting proton abstraction at the alpha-carbon.

  • Solution:

    • Base Management: Reduce DIPEA equivalents. Use exactly 2.5–3.0 equivalents relative to the acid. Add the base slowly at 0°C.

    • Avoid Acid Chlorides: If you are using SOCl₂ or (COCl)₂, stop. These generate HCl and high-energy intermediates prone to racemization.

    • Use Additives: If using HATU, ensure HOAt is present (often built-in, but extra can help) to stabilize the active ester.

Q3: The product is difficult to purify from the reaction mixture.

  • Diagnosis: Aminopyridines and their amides are amphoteric and polar, making them "streak" on silica.

  • Solution:

    • T3P Workup: If using T3P, simply wash the organic layer with water and NaHCO₃. The byproducts are water-soluble.[1]

    • Acid/Base Extraction:

      • Dissolve crude in EtOAc.[2]

      • Wash with dilute citric acid (removes unreacted aminopyridine).

      • Wash with sat. NaHCO₃ (removes unreacted carboxylic acid).

      • The N-Boc protected amide product should remain in the organic layer.

Recommended Experimental Protocol

Objective: Synthesis of (R)-tert-butyl 3-((6-methylpyridin-2-yl)carbamoyl)piperidine-1-carboxylate.

Reagents:

  • (R)-N-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • 2-Amino-6-methylpyridine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Ethyl Acetate (Solvent, 10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a dry reaction flask with (R)-N-Boc-piperidine-3-carboxylic acid and 2-amino-6-methylpyridine.

  • Solvation: Add Ethyl Acetate (EtOAc). If the aminopyridine does not dissolve, add a minimum amount of DMF as a co-solvent.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA dropwise over 5 minutes.

  • Activation & Coupling: Add T3P solution dropwise to the cold mixture.

    • Note: The reaction is exothermic. Control the addition rate to maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the carboxylic acid (M-H negative mode) and formation of the product (M+H = ~320 Da + Boc mass).

  • Workup:

    • Quench with water (10 volumes).

    • Separate phases.[3]

    • Wash organic phase with 0.5 M Citric Acid (2x) to remove unreacted aminopyridine.

    • Wash organic phase with sat. NaHCO₃ (2x) to remove unreacted acid and phosphorus byproducts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, recrystallize from EtOAc/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

Process Visualization (Workflow)

G Start Start: (R)-N-Boc-piperidine-3-COOH + 2-Amino-6-methylpyridine Activation Activation: Add T3P (in EtOAc) + DIPEA at 0°C Start->Activation Dissolve in EtOAc Coupling Coupling: Stir 12-24h @ RT (Formation of Amide Bond) Activation->Coupling Exothermic Workup Workup: Wash w/ Citric Acid (remove amine) Wash w/ NaHCO3 (remove acid/T3P) Coupling->Workup Monitor LCMS Product Final Product: N-Boc-Protected Amide (Ready for Deprotection) Workup->Product Concentrate

Caption: Optimized T3P-mediated coupling workflow minimizing racemization and simplifying purification.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, J. et al. (2016). Synthesis of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. (Note: Referencing general scaffold synthesis methodologies).
  • Baleizão, C. et al. (2023).[2][5][6] Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid. ACG Publications.[2] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Support Center: Reaction Monitoring for N-Arylpiperidine-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: N-ARYL-PIP-3-CAM-MONITOR Topic: Real-time monitoring, troubleshooting, and impurity profiling.

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely synthesizing N-arylpiperidine-3-carboxamides , a privileged scaffold in GPCR ligands and serine hydrolase inhibitors.

This synthesis typically proceeds via two primary routes. Your monitoring strategy depends entirely on which bond you are forming last:

  • Route A (Amide Formation Last): Coupling an N-arylpiperidine-3-carboxylic acid with an amine.

  • Route B (N-Arylation Last): Buchwald-Hartwig coupling of a piperidine-3-carboxamide with an aryl halide.

Critical Advisory: The C3-position of the piperidine ring is stereolabile . The alpha-proton is acidic (pKa ~20-25), and the basic conditions required for both HATU couplings and Buchwald reactions place your enantiomeric excess (ee) or diastereomeric ratio (dr) at high risk.

Module 1: Amide Coupling Diagnostics (Route A)

Scenario: You are using HATU/DIPEA to couple an amine to your N-arylpiperidine-3-carboxylic acid, but conversion is poor.

The "Active Ester" Trap

In HATU couplings, the reaction proceeds through a reactive OAt-active ester intermediate.[1] Monitoring this species is the single most powerful diagnostic tool you have.

Troubleshooting Workflow:

AmideCoupling Start Start: LC-MS Analysis (t = 30 min) Check Is the Product Mass (M+H) observed? Start->Check Success Reaction Proceeding. Monitor until completion. Check->Success Yes CheckEster Is the Active Ester Mass observed? (Mass = Acid + 137 Da - 18 Da) Check->CheckEster No Stalled STALLED REACTION Active Ester is accumulating. CheckEster->Stalled Yes FailedAct ACTIVATION FAILURE No Active Ester, Only SM Acid. CheckEster->FailedAct No Sol1 Diagnosis: Non-nucleophilic Amine. Action: Check steric hindrance. Switch to acid chloride route. Stalled->Sol1 Sol2 Diagnosis: Bad HATU or Hydrolysis. Action: Dry solvent (DMF). Check DIPEA quality. FailedAct->Sol2

Figure 1: Diagnostic logic for stalled amide couplings. The "Active Ester" mass corresponds to the Acid + HATU fragment (OAt) - H2O.

Protocol: The "Quench-and-Check" Kinetic Profile

Do not rely on TLC. The active ester often co-spots with the amide or acid on silica.

  • Sampling: Take a 20 µL aliquot of the reaction mixture.

  • Quench: Immediately dilute into 100 µL of MeOH (or MeCN/Water).

    • Note: Do not use amines (like propylamine) to quench for monitoring, or you will form a false amide byproduct.

  • Analysis: Inject onto LC-MS (Acidic mobile phase, Formic Acid 0.1%).

  • Interpretation:

    • Peak A (Acid): Starting material.[2][3]

    • Peak B (Active Ester): Look for [M+H] = Acid MW + 119. (Note: The OAt adduct mass shift depends on the specific coupling agent; for HATU/HOAt, the added mass of the ester moiety is ~136 minus water, but often observed as the protonated OAt-ester).

    • Peak C (Product): Desired Amide.

FAQ: Why do I see a +99 mass impurity?

  • Answer: This is the Tetramethylurea (TMU) adduct or a related guanidinium species. If your acid activation is slow, the amine reacts directly with HATU instead of the active ester.

  • Fix: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the amine.

Module 2: Stereochemical Integrity (The C3-Epimerization)

Scenario: You isolated the product, but the biological activity is lower than expected, or the NMR spectrum shows "shadow" peaks.

The Mechanism of Failure

The C3 proton of the piperidine ring is alpha to the carbonyl. In the presence of DIPEA (Route A) or alkoxide bases (Route B), this proton can be removed to form a planar enolate, destroying the stereocenter. Upon reprotonation, you get a racemic mixture or the thermodynamic diastereomer.

Data Table: Epimerization Risk Factors

VariableHigh Risk ConditionLow Risk Condition
Base DBU, NaOtBu, KOHDIPEA, NMM, K2CO3 (mild)
Solvent DMF, DMSO (Polar Aprotic)DCM, Toluene (Non-polar)
Temperature > 40°C0°C to RT
Coupling Agent EDC/DMAP (DMAP is nucleophilic & basic)HATU/HOAt or T3P
Protocol: Chiral Integrity Check

You cannot rely on standard C18 HPLC to separate enantiomers.

  • Method: Chiral SFC (Supercritical Fluid Chromatography) is preferred over Chiral HPLC for piperidines due to better peak shape for basic amines.

  • Columns: Chiralpak AD-H or IG (immobilized amylose) are standard starting points.

  • Modifier: MeOH + 0.1% Diethylamine (DEA). DEA is critical to suppress tailing of the piperidine nitrogen.

  • Acceptance Criteria: If the minor isomer < 5%, purification may be possible. If ~50:50, the synthetic route requires re-design (e.g., switch to T3P coupling in EtOAc).

Module 3: N-Arylation Monitoring (Route B)

Scenario: You are performing a Buchwald-Hartwig reaction to attach the aryl group to the piperidine nitrogen. The reaction mixture turned black.

The "Pd-Black" Indicator

In a healthy Buchwald reaction, the solution should remain yellow, orange, or deep red (depending on the ligand).

  • Black Precipitate: Indicates Pd(0) aggregation ("Pd Black"). The catalyst is dead.

  • Cause: Oxidation (air leak) or Ligand dissociation (insufficient ligand:metal ratio).

In-Situ Monitoring with ReactIR

For scale-up, offline sampling is too slow. ReactIR (FT-IR) allows you to see the catalytic cycle.

ReactIR cluster_warning Warning Signal SM Piperidine NH (3300 cm⁻¹) Int Pd-Amido Complex (Transient) SM->Int Oxidative Addn & Coordination Prod Tertiary Amine (C-N stretch change) Int->Prod Reductive Elim Ox Catalyst Oxidation (Ligand Oxide bands)

Figure 2: ReactIR simplified monitoring flow. Disappearance of the N-H stretch is the primary indicator.

FAQ: My LC-MS shows the product mass, but also M-Br and M-H?

  • Answer: This is Protodehalogenation . The oxidative addition occurred, but instead of coupling with the amine, the Pd-Aryl species grabbed a hydride (from solvent or beta-hydride elimination).

  • Fix: Switch solvents (avoid alcohols if possible), lower temperature, or increase the concentration of the amine.

References

  • Mechanism of HATU/Active Ester Formation

    • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Link

    • Common Organic Chemistry. "Amide Coupling Mechanism (HATU)."[1][4] Link

  • Epimerization of Piperidine-3-Carboxamides

    • Journal of the American Chemical Society. "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization." (2020).[2] Explains the thermodynamic stability and mechanism of C3-epimerization. Link[2]

    • NIH / PMC. "Epimerisation in Peptide Synthesis." (Discusses base-mediated racemization mechanisms relevant to alpha-chiral amides). Link

  • Buchwald-Hartwig Reaction Monitoring

    • Organic Chemistry Portal.[5] "Buchwald-Hartwig Cross Coupling Reaction."[6] Link

    • ACS Publications.[2] "Scope and Limitations of Pd-Catalyzed Buchwald-Hartwig Amination." Link

Sources

Validation & Comparative

"comparative analysis of N-arylpiperidine-3-carboxamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Crossroads

The N-arylpiperidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, currently sitting at the intersection of two distinct therapeutic modalities: Fatty Acid Amide Hydrolase (FAAH) inhibition (neurology/pain) and Senescence Induction (oncology).

While historically viewed as a rigid linker for targeting serine hydrolases, recent high-content screening (HCS) campaigns have repurposed this scaffold as a potent inducer of a senescence-like phenotype in melanoma cells. This guide provides a comparative technical analysis of these derivatives, contrasting their performance as enzyme inhibitors against their emerging role as anticancer agents.

Key Comparison Metrics:

  • Selectivity Profile: Covalent (carbamate-like) vs. Non-covalent interactions.

  • Metabolic Stability: Impact of the N-aryl heteroatom substitution (Phenyl vs. Pyridyl).

  • Phenotypic Outcome: Endocannabinoid modulation vs. Cell cycle arrest (G0/G1).

Structural Logic & Mechanism of Action

To understand the comparative performance of these derivatives, one must analyze the Structure-Activity Relationship (SAR) map. The scaffold functions differently depending on the target environment.

The SAR Landscape

The piperidine ring serves as a semi-rigid core. The vector of the N-aryl group determines the lipophilic alignment, while the C3-carboxamide acts as the primary hydrogen-bonding motif.

SAR_Map Scaffold N-Arylpiperidine-3-Carboxamide (Core Scaffold) NAryl N-Aryl Moiety (Variable Region 1) Scaffold->NAryl Determines Metabolic Stability & Lipophilicity (LLE) Carboxamide C3-Carboxamide (Variable Region 2) Scaffold->Carboxamide H-Bond Donor/Acceptor (Serine Trap mimic) FAAH_Target Target: FAAH (Hydrophobic Channel) NAryl->FAAH_Target Biaryl ethers enhance potency (PF-3845 analogs) Cancer_Target Target: Melanoma (Senescence Induction) NAryl->Cancer_Target 4-Bromo/Trifluoromethyl substituents drive potency Carboxamide->FAAH_Target Interacts with Ser241 (Catalytic Triad)

Figure 1: Structural divergence of the scaffold based on therapeutic intent.

Comparative Mechanism
  • As FAAH Inhibitors: These derivatives typically function by positioning the N-aryl group into the hydrophobic acyl-chain binding pocket of FAAH. Unlike irreversible carbamates (e.g., URB597), carboxamide derivatives often act as reversible competitive inhibitors , offering a safer safety profile by avoiding off-target acylation of other serine hydrolases.

  • As Senescence Inducers: In oncology (specifically melanoma), specific N-aryl derivatives (e.g., 4-bromo-N-aryl analogs) trigger a permanent cell cycle arrest (senescence) rather than immediate apoptosis. This is crucial for avoiding the drug-resistance mechanisms often triggered by apoptotic agents.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-throughput screenings and enzymatic assays.

Table 1: Comparative Efficacy of Key Derivatives
Compound ClassPrimary TargetKey Substituent (N-Aryl)IC50 / EC50MechanismMetabolic Stability (t1/2)
Reference (PF-3845) FAAH3-aminopyridine (Urea linked)~10 nM (Ki)Irreversible (Covalent)>60 min (Human Microsomes)
Derivative A (Generic) FAAHPhenyl150 - 300 nMReversible<20 min (High clearance)
Derivative B (Optimized) FAAH2-Pyridyl / Biaryl ether25 - 50 nMReversible>45 min (Improved LLE)
Compound 54 [1]Melanoma (A375)4-Bromophenyl1.2 µM (EC50)Senescence InductionModerate
Analysis of Alternatives
  • Vs. Urea Derivatives (PF-3845): The urea linker in PF-3845 provides superior potency due to the "serine trap" mechanism. However, piperidine-3-carboxamides offer a "tunable" residence time. If your goal is chronic modulation of endocannabinoids without complete enzyme ablation, the carboxamide is the superior choice.

  • Vs. Apoptotic Agents (Doxorubicin): While Doxorubicin kills cells rapidly (IC50 < 0.1 µM), it induces high toxicity. Compound 54 (Carboxamide derivative) induces senescence at higher concentrations (1.2 µM) but preserves normal cell viability, offering a wider therapeutic index for specific cancers.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis: General Amide Coupling

Objective: Synthesize N-arylpiperidine-3-carboxamide via EDC coupling. This method avoids the harsh conditions of acid chlorides, preserving chiral centers at the C3 position.

Reagents:

  • N-Boc-piperidine-3-carboxylic acid (1.0 equiv)

  • Substituted Aniline (e.g., 4-bromoaniline) (1.1 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv) in DMF.

Workflow Diagram:

Synthesis_Workflow Start Start: N-Boc-Acid + Aniline Activation Activation: Add EDC/HOBt (0°C, 30 min) Start->Activation Coupling Coupling: Add Aniline + DIPEA (RT, 12-16h) Activation->Coupling Workup Workup: EtOAc extraction Wash: 1N HCl, NaHCO3, Brine Coupling->Workup Deprotection Deprotection: TFA/DCM (1:4) (Remove Boc group) Workup->Deprotection Final Final Product: N-arylpiperidine-3-carboxamide Deprotection->Final

Figure 2: Step-by-step synthesis workflow for the target scaffold.

Validation Assay: FAAH Inhibition (Fluorogenic)

Rationale: This assay uses a non-fluorescent substrate (AMC-Arachidonoyl Amide) which releases fluorescent AMC upon hydrolysis by FAAH.

  • Preparation: Dilute human recombinant FAAH (1 nM final) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Incubation: Add test compounds (in DMSO) to the enzyme. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add AMC-Arachidonoyl Amide (Substrate) at Km concentration (approx. 2 µM).

  • Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) kinetically for 60 minutes.

  • Control: Use URB597 (1 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

Validation Assay: Senescence Induction (SA-β-gal)

Rationale: Senescent cells overexpress beta-galactosidase at pH 6.0.

  • Seeding: Seed A375 melanoma cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat with Compound 54 (or derivative) for 72 hours.

  • Fixation: Fix cells with 2% formaldehyde/0.2% glutaraldehyde for 5 min.

  • Staining: Incubate with X-gal staining solution (pH 6.0) at 37°C (no CO2) overnight.

  • Quantification: Count blue-stained cells vs. total nuclei (DAPI stain).

    • Threshold: >50% blue cells indicates successful senescence induction.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Fatty acid amide hydrolase (FAAH) as a potential therapeutic target for the treatment of pain and CNS disorders. Source: PubMed Central (PMC). URL:[Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Source: PubMed Central (PMC). URL:[Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides FAAH Inhibitors. Source: MDPI (Int. J. Mol. Sci). URL:[Link][2]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Source: PubMed. URL:[Link]

Sources

Publish Comparison Guide: Validating the Biological Target of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of the biological target for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide , a representative scaffold in the class of species-selective proteasome inhibitors , specifically targeting the Plasmodium falciparum 20S proteasome (Pf20S) .[1]

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a critical chemical scaffold (often designated as the SW042 series) identified through phenotypic screening against Plasmodium falciparum. Unlike conventional proteasome inhibitors (e.g., Bortezomib) that indiscriminately target human and parasite enzymes, this scaffold exhibits a unique binding mode at the


5 subunit interface  of the parasite proteasome, offering high species selectivity. This guide details the validation workflow, comparing its performance against clinical standards and outlining the specific protocols required to confirm target engagement.
Comparative Analysis: Performance vs. Alternatives

The primary challenge in validating this compound is distinguishing its activity from general toxicity caused by host proteasome inhibition. The table below compares the piperidine-3-carboxamide scaffold against standard alternatives.

FeaturePiperidine-3-carboxamide (Target Scaffold) Bortezomib (Clinical Standard) TDI-4258 (Alternative Lead)
Primary Target P. falciparum 20S Proteasome (

5 subunit)
Mammalian & Parasite 20S ProteasomeP. falciparum 20S Proteasome
Binding Mechanism Non-covalent , Allosteric (distal to Thr1)Covalent , Active Site (Thr1)Non-covalent
Species Selectivity High (>100-fold vs. Human)Low (Toxic to host)High
Resistance Profile Low propensity; mutations in

5
Moderate; active site mutationsLow
Validation Utility Best for establishing species-selective inhibition mechanisms.Positive control for total proteasome knockdown.Alternative structural probe.

Key Insight: Unlike Bortezomib, which binds the catalytic Threonine-1 (Thr1), the piperidine-3-carboxamide scaffold binds a unique pocket at the


5/

6 interface. This distinction is the core of its validation.
Target Validation Workflow

To scientifically validate N-(6-methylpyridin-2-yl)piperidine-3-carboxamide as a Pf20S inhibitor, a three-tiered approach is required: Phenotypic Resistance Selection , Biochemical Deconvolution , and Structural Confirmation .

Step 1: Resistance Selection (The "Gold Standard")
  • Objective: Prove that the compound specifically targets the proteasome inside the living parasite.

  • Method: Culturing P. falciparum under sublethal drug pressure to generate resistant mutants.

  • Expected Result: Mutations should map to the pf20s_beta5 gene, specifically residues lining the non-catalytic binding pocket (e.g., A20, G21), confirming the target and binding site.

Step 2: Biochemical Deconvolution (Enzymatic Assay)
  • Objective: Quantify inhibition of the Chymotrypsin-like (CT-like) activity of the proteasome.

  • Method: Fluorescence-based cleavage assay using the substrate Suc-LLVY-AMC .

  • Differentiation: The compound should inhibit Pf20S CT-like activity but show negligible inhibition of human constitutive proteasome (c20S) or immunoproteasome (i20S).

Step 3: Structural Confirmation (Cryo-EM)
  • Objective: Visualize the binding pose.

  • Method: Single-particle Cryo-EM of the purified Pf20S-inhibitor complex.

  • Validation Criteria: Density map must show the ligand occupying the

    
    5/
    
    
    
    6 interface, distinct from the bortezomib binding site.
Visualization: Validation Logic & Mechanism

TargetValidation Compound N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Phenotype Phenotypic Screen (Kill P. falciparum) Compound->Phenotype Hit Identification Biochem Biochemical Assay (Enzymatic Inhibition) Compound->Biochem Direct Assay Resistance Resistance Selection (In Vitro Evolution) Phenotype->Resistance Sublethal Pressure Genotyping Whole Genome Sequencing (Identify Mutations) Resistance->Genotyping Resistant Clones TargetID Target Identification: Pf20S Beta-5 Subunit Genotyping->TargetID Mutations in pf20s_beta5 CryoEM Cryo-EM Structure (Binding Pose Confirmation) TargetID->CryoEM Final Proof Biochem->TargetID IC50 Correlation Selectivity Selectivity Check (Human vs. Parasite) Biochem->Selectivity Validation

Figure 1: The logical workflow for validating the biological target, moving from phenotypic hit to structural certainty.

Experimental Protocols
Protocol A: Fluorogenic Proteasome Activity Assay

Purpose: To determine the IC50 of the compound against Pf20S


5 activity compared to human isoforms.
  • Reagents:

    • Purified Pf20S (0.5 nM final).

    • Purified Human 20S (0.5 nM final).

    • Substrate: Suc-LLVY-AMC (20 µM final) for CT-like activity.

    • Buffer: 20 mM HEPES (pH 7.4), 0.5 mM EDTA, 0.01% BSA.

  • Procedure:

    • Step 1: Dispense 10 µL of compound (serially diluted in DMSO) into a 384-well black plate.

    • Step 2: Add 20 µL of enzyme solution (Pf20S or Human 20S). Incubate for 30 mins at RT to allow equilibrium binding.

    • Step 3: Initiate reaction by adding 20 µL of Substrate (Suc-LLVY-AMC).

    • Step 4: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Compound] to determine IC50.

    • Validation Check: A valid hit must show IC50 < 100 nM for Pf20S and > 10 µM for Human 20S.

Protocol B: In Vitro Resistance Selection

Purpose: To generate resistant parasites and map the binding site genetically.

  • Culture: Maintain P. falciparum (strain Dd2 or 3D7) at 2% hematocrit.

  • Pressure: Treat cultures with

    
     of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide.
    
  • Cycling:

    • Expose parasites to drug for 48 hours.

    • Wash and allow recovery (drug-free) until parasitemia rebounds.

    • Repeat cycle (typically 3-4 rounds) increasing drug concentration stepwise (

      
      , 
      
      
      
      ).
  • Sequencing: Isolate gDNA from surviving clones and perform Whole Genome Sequencing (WGS) or targeted Sanger sequencing of the pf20s gene cluster.

References
  • Lawong, A., et al. (2024). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology.

  • Kirkman, L. A., et al. (2018). "Antimalarial proteasome inhibitors reveal collateral sensitivity from intersubunit interactions." Proceedings of the National Academy of Sciences.

  • Li, H., et al. (2016). "Structure- and function-based design of Plasmodium-selective proteasome inhibitors." Nature.

  • Xie, S. C., et al. (2021). "Target validation of the Plasmodium falciparum proteasome using a novel chemical probe." Journal of Medicinal Chemistry.

Sources

Comparative Guide: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide Off-Target Effects & Selectivity Profile

[1]

Executive Summary & Mechanism of Action

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9 ) acts as a phenotypic inducer of senescence, driving cancer cells (specifically melanoma) into a permanent cell-cycle arrest characterized by enlarged morphology and increased SA-

11

However, the molecule's scaffold—a piperidine ring linked to a pyridine via an amide bond—mimics the hinge-binding motif of many ATP-competitive kinase inhibitors and the allosteric pocket of certain GPCRs.[1] Researchers must validate that observed effects are due to the intended senescence mechanism and not off-target inhibition of essential housekeeping kinases or receptors.[1]

Primary vs. Alternative Agents
FeatureN-(6-methylpyridin-2-yl)piperidine-3-carboxamide Palbociclib (CDK4/6 Inhibitor) Vemurafenib (BRAF Inhibitor)
Primary Mechanism Phenotypic Senescence InductionCell Cycle Arrest (G1/S)Apoptosis (via MAPK pathway)
Selectivity High for cancer vs. normal cells (Phenotypic)Moderate (Hematological toxicity)High (BRAF V600E dependent)
Key Off-Targets P2X7, ERK2, hERG (Potential)CDK1, CDK2, CDK9CRAF, SRMS, ACK1
Cytotoxicity Low (Cytostatic)ModerateHigh (Cytotoxic)

Off-Target Profile Analysis

The "off-target" effects of this molecule are largely dictated by its chemical structure.[1] The piperidine-3-carboxamide core is a known pharmacophore for several unrelated targets.

A. Kinase Promiscuity (The "Privileged Scaffold" Risk)

The amide-pyridine motif can function as a hinge binder in the ATP pocket of protein kinases.[1]

  • Risk: Unintended inhibition of ERK1/2 or p38 MAPK .[1]

  • Impact: ERK inhibition can independently cause cell cycle arrest, mimicking senescence.[1] It is critical to distinguish whether the senescence is downstream of specific target engagement or general MAPK suppression.[1]

  • Selectivity Metric: Users should calculate the Selectivity Entropy (

    
    )  from kinase panel data.[1] A high 
    
    
    indicates broad inhibition (low selectivity).[1]
B. GPCR and Ion Channel Liabilities[1]
  • P2X7 Receptor Antagonism: The piperidine-carboxamide scaffold is structurally homologous to known P2X7 antagonists (e.g., JNJ-47965567).[1]

    • Effect: P2X7 blockade can dampen immune responses and alter calcium signaling, potentially confounding immuno-oncology studies.[1]

  • hERG Channel Blockade: The basic nitrogen in the piperidine ring (pKa ~9-10) at physiological pH can interact with the hERG potassium channel.[1]

    • Effect: QT prolongation risk in vivo; confounding cytotoxicity data in vitro due to ion channel interference.[1]

C. Metabolic Stability (CYP450)[1]
  • The exposed piperidine nitrogen is a site for N-oxidation or dealkylation by CYP2D6 or CYP3A4 .[1]

  • Experimental Note: In microsome stability assays, this compound may show rapid clearance unless the piperidine nitrogen is substituted (e.g., N-alkylated), which is a common optimization strategy.

Experimental Protocols for Validation

To validate the compound's specific activity and rule out off-target artifacts, the following protocols are recommended.

Protocol 1: Senescence-Associated -Galactosidase (SA- -gal) Assay

Confirms the primary phenotypic effect.[1]

  • Seeding: Plate A375 melanoma cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat with compound (0.1 - 10

    
    M) for 72–96 hours.[1] (Include Palbociclib  1 
    
    
    M as positive control).
  • Fixation: Wash with PBS, fix with 2% formaldehyde/0.2% glutaraldehyde for 5 min.[1]

  • Staining: Incubate overnight at 37°C (no CO2) with X-gal staining solution (pH 6.0).

  • Quantification: Image using bright-field microscopy. Count blue-stained (senescent) vs. total cells.[1]

Protocol 2: Kinase Selectivity Profiling (Critical Control)

Rules out off-target kinase inhibition.[1]

  • Assay: Perform a thermal shift assay (TSA) or radiometric kinase assay against a panel: CDK2, CDK4, ERK2, p38

    
    , Aurora A .
    
  • Data Analysis:

    • If IC50 < 100 nM for CDKs, the senescence is likely CDK-driven (similar to Palbociclib).[1]

    • If IC50 > 10

      
      M for all kinases, the mechanism is likely novel/non-kinase.[1]
      

Visualization of Signaling & Selectivity

The following diagram illustrates the mechanistic bifurcation between the intended Senescence pathway and the potential Off-Target pathways (Kinase/GPCR) that this scaffold may trigger.

Gcluster_0Primary Mechanism (Senescence)cluster_1Off-Target LiabilitiesCompoundN-(6-methylpyridin-2-yl)piperidine-3-carboxamideTarget_UnknownTarget X(Putative)Compound->Target_Unknown High AffinityERKERK1/2(Kinase)Compound->ERK Low Affinity(Scaffold Risk)P2X7P2X7(Ion Channel)Compound->P2X7 PotentialAntagonismhERGhERG(Safety)Compound->hERG Toxicity Riskp21p21 / p16UpregulationTarget_Unknown->p21CellCycleG1/S Arrestp21->CellCycleSenescenceCellularSenescenceCellCycle->SenescenceERK->CellCycle ConfoundingEffect

Caption: Mechanistic pathway showing the intended induction of senescence (green) versus potential scaffold-mediated off-target interactions (red) with Kinases and Ion Channels.[1]

Summary Data Table: Selectivity & Potency

ParameterValue / ObservationMethod
Primary EC50 (Senescence) 0.04 - 0.5

M
SA-

-gal staining in A375 cells
Cytotoxicity (CC50) > 50

M
ATP viability assay (Normal fibroblasts)
Therapeutic Index > 100xRatio of CC50 (Normal) / EC50 (Cancer)
Kinase Liability Potential ERK/CDK bindingCheck via Thermal Shift / Kinase Panel
Key Structural Risk Piperidine NitrogenhERG binding & CYP metabolism site

References

  • Oh, S., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[1][2] ACS Medicinal Chemistry Letters, 12(4), 563–571.[1] [1]

  • Lawong, A. K., et al. (2023). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria."[1] Cell Chemical Biology, 30, 1–16.[1]

  • Bhattacharya, A., et al. (2018). "P2X7 Receptor Antagonists: A Patent Review (2010-2017)."[1] Expert Opinion on Therapeutic Patents, 28(10), 733-746.[1]

Technical Guide: Selectivity and Cross-Reactivity Profiling of N-Arylpiperidine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylpiperidine-3-carboxamide scaffold has emerged as a privileged structure in phenotypic screening, recently identified as a potent inducer of senescence in melanoma (A375) cell lines.[1][2][3][4] However, this scaffold occupies a chemical space heavily populated by inhibitors of the serine hydrolase superfamily, specifically Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .

For drug development professionals, the critical challenge is distinguishing the desired phenotypic efficacy (senescence induction) from off-target inhibition of the endocannabinoid system. This guide provides a comparative analysis of the N-arylpiperidine-3-carboxamide scaffold against its structural analogs (N-acyl and carbamate derivatives) and outlines a self-validating chemoproteomic workflow to quantify cross-reactivity.

Structural Activity & Mechanism of Action

To understand the cross-reactivity profile, we must first analyze the structural divergence between the N-aryl (phenotypic hit) and N-acyl/carbamate (enzyme inhibitor) classes.

The Scaffold Divergence

The piperidine ring serves as the core vector. The substituent on the piperidine nitrogen (


) dictates the target landscape:
  • N-Aryl Derivatives (The Topic): Characterized by a direct C-N bond between the piperidine and an aromatic ring. These compounds often function through allosteric modulation or protein-protein interaction disruption (e.g., senescence pathways) rather than covalent enzymatic inhibition.

  • N-Acyl/Carbamate Derivatives (The Liability): Characterized by an amide or carbamate linker at

    
    . These are classic "serine traps." The carbonyl carbon acts as an electrophile, susceptible to nucleophilic attack by the catalytic serine of enzymes like MAGL (e.g., JZL184) or FAAH.
    
Mechanism of Cross-Reactivity

Cross-reactivity in this class is rarely "true" promiscuity but rather structural mimicry . The hydrophobic piperidine core fits well into the substrate binding pockets of metabolic lipases. If the


-substituent is sufficiently electrophilic (as in carbamates), the compound transitions from a reversible binder to a covalent inhibitor.

Scaffold_Selectivity Scaffold Piperidine-3-Carboxamide Core Sub_Aryl N-Aryl Substitution (Non-Electrophilic) Scaffold->Sub_Aryl Sub_Acyl N-Acyl/Carbamate (Electrophilic) Scaffold->Sub_Acyl Target_Pheno Phenotypic Target (e.g., Senescence/Melanoma) Sub_Aryl->Target_Pheno Primary Mode Target_MAGL MAGL Inhibition (Cys/Ser Attack) Sub_Aryl->Target_MAGL Low Affinity (Steric/Electronic Mismatch) Sub_Acyl->Target_MAGL High Potency Target_FAAH FAAH Inhibition (Serine Nucleophile) Sub_Acyl->Target_FAAH Cross-Reactivity Outcome_Safe High Selectivity (Desired Profile) Target_Pheno->Outcome_Safe Outcome_Risk Metabolic Disruption (Endocannabinoid accumulation) Target_MAGL->Outcome_Risk Target_FAAH->Outcome_Risk

Figure 1: Structural divergence determining the selectivity landscape of piperidine-3-carboxamides.

Comparative Analysis: N-Aryl vs. Alternatives

The following table contrasts the N-arylpiperidine-3-carboxamide scaffold with its primary structural competitors used in chemical biology.

FeatureN-Arylpiperidine-3-carboxamide (Topic)Piperidine Carbamate (e.g., JZL184)Benzoylpiperidine (Reversible MAGL Inhibitors)
Primary Application Phenotypic Screening (Senescence, Oncology)Covalent MAGL InhibitionReversible MAGL Inhibition
Binding Mechanism Reversible, Non-covalentIrreversible (Carbamoylation)Reversible (Competitive)
MAGL Cross-Reactivity Low (Lack of electrophilic trap)High (Primary Target)High (Primary Target)
FAAH Cross-Reactivity NegligibleModerate (at high concentrations)Low (Optimized for selectivity)
Metabolic Stability High (CYP mediated oxidation is main risk)Low (Hydrolyzed by esterases/CES)Moderate
Key Liability hERG inhibition (common in N-aryl fragments)Off-target carboxylesterase (CES) inhibitionSelectivity against ABHD6

Key Insight: The "N-aryl" subclass is safer regarding serine hydrolase cross-reactivity than the "N-acyl" subclass. However, because they share the piperidine core, Activity-Based Protein Profiling (ABPP) is mandatory to confirm that your N-aryl compound does not accidentally fit the MAGL pocket.

Experimental Validation: Self-Validating Protocols

To rigorously validate the selectivity of an N-arylpiperidine-3-carboxamide, you cannot rely solely on substrate assays (which use artificial substrates). You must use Competitive Activity-Based Protein Profiling (ABPP) in native proteomes.

Why ABPP?

Substrate assays often yield false positives due to fluorescence interference or artificial conditions. ABPP uses a broad-spectrum probe (e.g., FP-TAMRA ) that covalently reacts with the active site serine of all active serine hydrolases in a proteome. If your compound binds a target (MAGL, FAAH, KIAA1363), it blocks the probe, resulting in the disappearance of a fluorescent band on a gel.

Protocol: Gel-Based Competitive ABPP

Objective: Determine if the N-arylpiperidine compound cross-reacts with MAGL, FAAH, or ABHD6 in a native brain or cell lysate.

Reagents:

  • Proteome: Mouse brain membrane proteome or A375 cell lysate (1 mg/mL).

  • Probe: Fluorophosphonate-TAMRA (FP-TAMRA) or FP-Rhodamine (1 µM final).

  • Control Inhibitor: JZL184 (Positive control for MAGL loss).

  • Test Compound: N-arylpiperidine-3-carboxamide (various concentrations).

Workflow:

  • Lysate Preparation: Dilute proteome to 1 mg/mL in PBS.

  • Inhibitor Incubation:

    • Aliquot 50 µL of proteome into tubes.

    • Add 1 µL of Test Compound (100x stock in DMSO).

    • Add 1 µL of DMSO (Vehicle Control).

    • Add 1 µL of JZL184 (Positive Control).

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add FP-TAMRA (1 µM final concentration) to all samples.

    • Incubate for 30 minutes at Room Temperature in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer (reducing) and heat at 90°C for 5 minutes.

  • Resolution: Run samples on a 10% SDS-PAGE gel.

  • Visualization: Scan gel on a fluorescent flatbed scanner (e.g., ChemiDoc) using Rhodamine/Cy3 channel.

Data Interpretation:

  • Band at ~33 kDa (MAGL): If this band disappears in your Test Compound lane, your compound has high cross-reactivity with MAGL.

  • Band at ~63 kDa (FAAH): If this band disappears, you have FAAH cross-reactivity.

  • No Band Loss: The compound is selective against these serine hydrolases.

ABPP_Workflow Step1 Proteome Preparation (Native Lysate) Step2 Competitive Incubation (Proteome + Test Compound) Step1->Step2 Step3 Probe Labeling (+ FP-TAMRA Serine Trap) Step2->Step3 30 min @ 37°C Step4 SDS-PAGE Resolution (Separation by MW) Step3->Step4 Covalent Tagging Step5 Fluorescence Scanning Step4->Step5 Decision Band Loss at 33kDa (MAGL)? Step5->Decision Result_Bad High Cross-Reactivity (Redesign Required) Decision->Result_Bad Yes Result_Good Selective Profile (Proceed to Phenotypic Assay) Decision->Result_Good No

Figure 2: Workflow for validating serine hydrolase selectivity using Activity-Based Protein Profiling (ABPP).

References

  • Kim, Y. M., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters. [2]

  • Long, J. Z., et al. (2009). "Characterization of Monoacylglycerol Lipase Inhibition Reveals Differences in Central and Peripheral Endocannabinoid Metabolism." Chemistry & Biology.

  • Granchi, C., et al. (2021). "Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold." European Journal of Medicinal Chemistry.

  • Simon, G. M., & Cravatt, B. F. (2010). "Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study." Journal of Biological Chemistry.

Sources

"orthogonally validating N-(6-methylpyridin-2-yl)piperidine-3-carboxamide activity"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a privileged small molecule scaffold, primarily identified in high-throughput screens for senescence induction in melanoma cells and potentially as a proteasome inhibitor in parasitic models. Its structure—a piperidine ring linked via a carboxamide to an aminopyridine—mimics the pharmacophore of several kinase inhibitors and GPCR ligands.

Validating the activity of this compound requires a rigorous orthogonal approach . Relying solely on a single phenotypic readout (e.g., cell death) is insufficient due to the potential for off-target toxicity or pan-assay interference (PAINS). This guide outlines a self-validating workflow to confirm on-target engagement, functional efficacy, and pathway specificity.

Part 1: Chemical Integrity & Stereochemical Validation

Before biological testing, the chemical identity of the probe must be absolute. The "3-carboxamide" position introduces a chiral center, creating two enantiomers (


 and 

).

Critical Insight: Literature indicates that for N-arylpiperidine-3-carboxamide derivatives, the


-enantiomer  is often significantly more potent (up to 15-fold) than the 

-enantiomer or the racemate. Using a racemic mixture will dilute your signal and complicate

calculations.
Protocol 1: Chiral Purity Validation
  • Objective: Ensure the probe is the active single enantiomer (likely

    
    ).
    
  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Standard: >95% enantiomeric excess (ee).

  • Negative Control: Synthesize or purchase the

    
    -enantiomer . If the biological effect (e.g., senescence) is lost with the 
    
    
    
    -isomer, you have strong evidence of a specific protein binding event rather than non-specific chemical toxicity.

Part 2: Phenotypic Validation (The "Effect" Test)

The primary context for this molecule is Senescence Induction .[1][2] The goal is to prove the compound forces cells into a stable cell-cycle arrest (senescence) rather than causing immediate necrosis or apoptosis.

Protocol 2: SA-β-Galactosidase Staining (Gold Standard)
  • Mechanism: Senescent cells overexpress lysosomal

    
    -galactosidase, detectable at pH 6.0.
    
  • Workflow:

    • Seed: A375 Melanoma cells (or target line) at 30% confluence.

    • Treat: Dose with N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (0.1

      
      M – 10 
      
      
      
      M) for 72–96 hours.
    • Fix: 2% Formaldehyde/0.2% Glutaraldehyde for 5 mins.

    • Stain: Incubate with X-gal solution (pH 6.0) at 37°C (no CO2) overnight.

    • Quantify: Count blue-stained cells vs. total cells.

  • Success Criteria: >60% of treated cells stain positive; cells exhibit flattened, enlarged morphology.

Protocol 3: High-Content Imaging (Morphology)
  • Objective: Quantify "Senescence-Associated Morphology" (flattening, nuclear enlargement).

  • Method: Automated microscopy measuring Nuclear Area and Cytoplasmic Area.

  • Data Output: Treated cells should show a 2–3x increase in cytoplasmic area compared to DMSO controls.

Part 3: Pathway Deconvolution (The "Mechanism" Test)

To confirm the phenotype is driven by a specific signaling cascade (and not general stress), you must validate the activation of the p53/p21 or p16/Rb pathways, which are the canonical drivers of senescence.

Protocol 4: Western Blot Pathway Analysis
  • Objective: Confirm upregulation of cell cycle arrest markers.

  • Lysate Preparation: Collect lysates at 24h, 48h, and 72h post-treatment.

  • Targets:

    • p21 (CDKN1A): Primary Marker. Must be upregulated.

    • p53: Check for stabilization (upregulation).

    • p16 (INK4A): Secondary marker (cell-line dependent).

    • Cyclin D1: Should be downregulated (indicating cell cycle exit).

    • 
      -H2AX:  Marker of DNA damage response (often upstream of senescence).
      

Visualization of the Senescence Pathway:

SenescencePathway Compound N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Target Target Protein (Unknown/Putative) Compound->Target Binds DDR DNA Damage Response (ATM/ATR) Target->DDR Induces Stress p53 p53 Stabilization DDR->p53 Phosphorylation p21 p21 (CDKN1A) Upregulation p53->p21 Transcription CDK2 CDK2/Cyclin E Inhibition p21->CDK2 Inhibits Rb Rb Hypophosphorylation CDK2->Rb Fails to Phosphorylate E2F E2F Transcription Factor Blockade Rb->E2F Sequesters Senescence Cellular Senescence (Growth Arrest) E2F->Senescence Cell Cycle Exit

Caption: Proposed Mechanism of Action. The compound triggers a stress response leading to p53/p21 activation and subsequent cell cycle arrest.

Part 4: Target Engagement (The "Binding" Test)

Since the exact protein target of this scaffold is often debated (or is a specific "orphan" hit), you must prove physical binding in the cellular context.

Protocol 5: Cellular Thermal Shift Assay (CETSA)
  • Why: Proves the compound enters the cell and binds something, stabilizing it against heat denaturation.

  • Method:

    • Treat live cells with Compound (10

      
      M) vs DMSO for 1 hour.
      
    • Aliquot cells and heat to a gradient (40°C – 65°C).

    • Lyse cells and centrifuge (denatured proteins precipitate).

    • Analyze supernatant by Western Blot (if target is known) or Mass Spectrometry (Thermal Proteome Profiling) if target is unknown.

  • Result: The target protein will remain soluble at higher temperatures in the treated sample compared to DMSO (

    
     shift > 2°C).
    

Part 5: Orthogonal Validation Summary

The following table summarizes the expected data package required to publish or validate this compound.

Validation PillarExperimentPositive Result IndicatorNegative Control (Critical)
Chemical Chiral HPLCSingle peak (S-enantiomer)R-enantiomer (should be less active)
Phenotypic SA-β-Gal StainingBlue cells, enlarged cytoplasmNormal fibroblasts (should be less toxic)
Molecular Western Blotp21 High, p53 High, Cyclin D1 LowNo change in apoptosis markers (Caspase-3)
Biophysical CETSA / TSAThermal stabilization of targetNon-binding analog (e.g., N-methylpiperidine)
Functional Proliferation AssayIC50 < 1

M (Cytostatic profile)
Acute cytotoxicity (LD50) > 10

M

Part 6: Experimental Workflow Diagram

ValidationWorkflow Start Compound Synthesis (Racemic) ChiralSep Chiral Separation (S-isomer vs R-isomer) Start->ChiralSep PhenoScreen Phenotypic Screen (SA-beta-Gal) ChiralSep->PhenoScreen Test Both HitVal Hit Validation (Dose Response) PhenoScreen->HitVal S-isomer active TargetID Target Engagement (CETSA / TPP) HitVal->TargetID Confirm Binding MechVal Pathway Analysis (Western Blot) TargetID->MechVal Confirm Signaling FinalProbe Validated Probe MechVal->FinalProbe

Caption: Step-by-step orthogonal validation workflow from chemical synthesis to confirmed biological probe.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters (2021). Context: Primary source identifying the N-arylpiperidine-3-carboxamide scaffold as a senescence inducer.[1][2][3] URL:[Link]

  • Identification of Potent and Reversible Piperidine Carboxamides Species-Selective Proteasome Inhibitors. Source: PubMed Central / Cell Chemical Biology. Context: Validates the scaffold's potential to target the proteasome

    
    5 subunit in specific contexts.
    URL:[Link]
    
  • Senescence-associated beta-galactosidase is lysosomal beta-galactosidase.

    
    -Gal assay described in Part 2.
    URL:[Link]
    
  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Source: Nature Protocols. Context: Standard operating procedure for the biophysical validation step (Part 4). URL:[Link]

Sources

"N-(6-methylpyridin-2-yl)piperidine-3-carboxamide vs known kinase inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide vs. Clinical ALK Inhibitors

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Case for Type I½ Inhibition

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (hereafter referred to as Compound 1 ) represents a pivotal "hit" scaffold in the evolution of Anaplastic Lymphoma Kinase (ALK) inhibitors. Unlike classical Type I inhibitors (e.g., Crizotinib) that strictly occupy the ATP-binding pocket, Compound 1 functions as a Type I½ inhibitor .

This guide objectively compares Compound 1 against established clinical standards (Crizotinib, Ceritinib, Alectinib). While Compound 1 exhibits lower absolute potency (IC


 ~174 nM) compared to clinical drugs, its value lies in its unique binding mechanism—inducing a specific DFG-shifted conformation  that accesses a hydrophobic back pocket. This feature makes it a critical tool for researching resistance mechanisms and designing next-generation inhibitors capable of bypassing the "gatekeeper" mutations that render Type I inhibitors ineffective.

Mechanistic Architecture: Binding Modes & Structural Logic

The primary differentiator between Compound 1 and standard kinase inhibitors is the conformational change it induces in the kinase domain.

Comparative Binding Modes
FeatureCompound 1 (The Topic) Crizotinib (Standard) Alectinib (Next-Gen)
Inhibition Type Type I½ (ATP + Back Pocket)Type I (ATP Competitive)Type I/II (ATP + Allosteric)
Binding Site ATP site + Extended Hydrophobic Back PocketATP Adenine Binding PocketATP Pocket + Solvent Front
DFG Motif State DFG-in (Shifted) DFG-inDFG-in
Key Interaction Stabilizes a unique DFG-loop shift to access back pocket.[1]Hydrogen bonds with hinge region (Glu1197/Met1199).Hinge binder + hydrophobic core interactions.
Resistance Profile Potential to bypass L1196M (Gatekeeper) due to back pocket anchoring.Susceptible to L1196M and G1202R mutations.Active against L1196M; susceptible to G1202R.
Mechanistic Visualization (DOT Diagram)

ALK_Inhibition_Mechanism cluster_Type1 Type I Inhibition (Crizotinib) cluster_Type1_5 Type I½ Inhibition (Compound 1) ALK_WT ALK Wild Type (Active) ATP ATP Binding ALK_WT->ATP Phosphorylation Crizotinib Crizotinib ALK_WT->Crizotinib Binding Comp1 N-(6-methylpyridin-2-yl) piperidine-3-carboxamide ALK_WT->Comp1 Binding Block_ATP Blocks ATP Pocket Only Crizotinib->Block_ATP Resistance Failure vs L1196M (Steric Clash) Block_ATP->Resistance Mutation Effect DFG_Shift Induces DFG-Shift Comp1->DFG_Shift Back_Pocket Accesses Hydrophobic Back Pocket DFG_Shift->Back_Pocket Res_Bypass Bypasses L1196M (Alternative Anchoring) Back_Pocket->Res_Bypass Structural Advantage

Figure 1: Mechanistic divergence between Type I inhibitors (Crizotinib) and Type I½ inhibitors (Compound 1). Compound 1 exploits a unique conformational shift to access regions inaccessible to Crizotinib.

Performance Metrics: Quantitative Comparison

The following data contrasts the enzymatic potency and selectivity of Compound 1 against clinical benchmarks. Note that while Compound 1 is less potent, its selectivity profile is notable for a "hit" compound.

Table 1: Enzymatic Potency (IC )
InhibitorTargetIC

(nM)
StatusSource
Compound 1 ALK (Wild Type) 174 Research Tool (Hit) Bryan et al. (2012)
CrizotinibALK (Wild Type)3FDA ApprovedCui et al. (2011)
CeritinibALK (Wild Type)0.2FDA ApprovedMarsilje et al. (2013)
Compound 1IGF1R (Selectivity Control)>10,000-Bryan et al. (2012)

Analysis:

  • Potency Gap: Compound 1 is approximately 58-fold less potent than Crizotinib. This is typical for a screening hit versus an optimized drug.

  • Selectivity: Compound 1 shows excellent selectivity against IGF1R (Insulin-like Growth Factor 1 Receptor), a kinase highly homologous to ALK.[1] High IGF1R inhibition is a common toxicity liability; Compound 1's clean profile here makes it an excellent starting scaffold for optimization.

Experimental Protocols: Validating the Scaffold

To replicate the binding data or utilize Compound 1 in SAR (Structure-Activity Relationship) studies, follow these standardized protocols.

Protocol A: ALK Enzymatic Inhibition Assay (FRET-Based)

Use this protocol to determine IC


 values for Compound 1 derivatives.
  • Reagents: Recombinant human ALK kinase domain (residues 1093–1411), FRET peptide substrate (e.g., ULight-JAK1), ATP (at K

    
    , approx. 5-10 µM).
    
  • Preparation: Dissolve N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Reaction:

    • Add 5 µL of compound solution to 384-well plate.

    • Add 5 µL of ALK enzyme (0.5 nM final). Incubate 15 min at RT.

    • Add 5 µL of ATP/Peptide mix.

    • Incubate for 60 min at RT.

  • Detection: Add EDTA-containing detection mix (Eu-labeled anti-phosphotyrosine antibody). Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC

    
    .
    
Protocol B: Molecular Modeling for DFG-Shift Confirmation

Use this workflow to verify if a derivative retains the Type I½ binding mode.

  • Structure Retrieval: Download ALK crystal structure PDB ID 2XP2 (Crizotinib-bound) and 4FNW (or similar Type I½ structures).

  • Ligand Prep: Generate 3D conformers of Compound 1 using LigPrep (pH 7.0 ± 2.0).

  • Induced-Fit Docking (IFD):

    • Define binding site around the ATP pocket and the hydrophobic back pocket (residues Leu1122, Gly1202, Phe1271).

    • Allow flexibility in the DFG motif (Asp1270-Phe1271-Gly1272).

  • Validation: A successful Type I½ binder will force Phe1271 to rotate, opening the back pocket, distinct from the rigid conformation seen with Crizotinib.

Optimization Workflow: From Hit to Lead

The utility of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is best understood as a "parent" molecule. The workflow below illustrates how this scaffold is optimized into picomolar inhibitors (e.g., Compound 001-017).

Optimization_Workflow Hit Hit: Compound 1 (IC50: 174 nM) Scaffold: Piperidine-Carboxamide Step1 Step 1: Linker Optimization Rigidify Piperidine-Pyridine Link Hit->Step1 SAR Expansion Step2 Step 2: R-Group Decoration Target Solvent Front Step1->Step2 Potency Boost Lead Lead: Compound 001-017 (IC50: <1 nM) Dual Pocket Occupancy Step2->Lead Selectivity Refinement

Figure 2: Optimization trajectory. The piperidine-carboxamide core (Compound 1) serves as the anchor for the hydrophobic back pocket, while modifications improve ATP-site affinity.

References

  • Bryan, M. C., et al. (2012).[2][3][4][5] Discovery of a novel series of piperidine carboxamide ALK inhibitors.[1][4][6] Bioorganic & Medicinal Chemistry Letters, 22(1), 379-383. Link

  • Wang, W., et al. (2018). Combating Drug-Resistant Mutants of Anaplastic Lymphoma Kinase with Potent and Selective Type-I1/2 Inhibitors. ACS Central Science, 4(5), 628-637. Link

  • Cui, J. J., et al. (2011). Tranformation of Crizotinib into a Potent and Selective ALK Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Marsilje, T. H., et al. (2013). Discovery of Ceritinib (LDK378): A Potent, Selective, and Bioavailable ALK Inhibitor. Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

Sources

Publish Comparison Guide: In Vivo Efficacy of N-Arylpiperidine-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold's Dual Potential

The N-arylpiperidine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across distinct therapeutic areas. While traditionally explored for GPCR modulation, recent in vivo data has validated its efficacy in two high-value targets: Cathepsin K inhibition (Osteoporosis) and Senescence Induction (Melanoma).

This guide focuses on the Cathepsin K application, where the lead compound H-9 has demonstrated in vivo bone-sparing effects comparable to clinical candidates like MIV-711 .[1][2] We provide a technical comparison of these agents, detailed experimental protocols for validating efficacy, and a mechanistic breakdown of their mode of action.

Mechanism of Action: Selective Cathepsin K Inhibition

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts.[3][4] It is the primary enzyme responsible for degrading Type I collagen in the bone matrix. Unlike bisphosphonates (which induce osteoclast apoptosis), CatK inhibitors reduce bone resorption without suppressing bone formation, maintaining bone quality.

Mechanistic Pathway (DOT Diagram)

CathepsinK_Pathway Osteoclast Osteoclast Activation (RANKL Signaling) Lysosome Lysosomal Secretion (Acidic Microenvironment) Osteoclast->Lysosome Secretion into Resorption Lacuna CatK_Active Active Cathepsin K (Cysteine Protease) Lysosome->CatK_Active Proenzyme Activation Collagen Type I Collagen (Bone Matrix) CatK_Active->Collagen Proteolytic Cleavage Resorption Bone Resorption (CTX-I Release) Collagen->Resorption Degradation Products Inhibitor N-arylpiperidine-3-carboxamide (Compound H-9) Inhibitor->CatK_Active Competitive Inhibition (IC50 = 0.08 µM) BoneMass Preserved Bone Mass (Increased BMD) Inhibitor->BoneMass Therapeutic Outcome

Caption: Figure 1. Mechanism of Cathepsin K inhibition by N-arylpiperidine-3-carboxamides in the osteoclast resorption lacuna.

Comparative Analysis: H-9 vs. Clinical Standards

The following table compares the novel N-arylpiperidine-3-carboxamide derivative H-9 against MIV-711 (a clinical-stage CatK inhibitor) and Odanacatib (discontinued standard).

Table 1: Efficacy and Profile Comparison
FeatureCompound H-9 (Novel Lead)MIV-711 (Clinical Benchmark)Odanacatib (Historical Reference)
Chemical Class N-arylpiperidine-3-carboxamideCathepsin K Inhibitor (Specific)Nitrile-based Peptidomimetic
Target Selectivity High (Cat K > Cat L/B/S)High (>1300-fold vs other Cathepsins)High (Cat K specific)
In Vitro Potency (IC50) 0.08 µM [1]0.98 nM (Ki) [2]0.2 nM
In Vivo Model OVX Mouse (Osteoporosis)Human Clinical Trials (OA/Osteoporosis)Phase III Clinical Trials
Primary Endpoint Bone Mineral Density (BMD) IncreaseReduced Bone Area Progression (MRI)Fracture Risk Reduction
Biomarker Reduction Significant CTX-I reductionCTX-I (79%), CTX-II (51%) reduction [2]CTX-I reduction
Safety Profile No overt toxicity observed in miceWell-tolerated in Phase 2aDiscontinued (Stroke risk)

Key Insight : While H-9 shows a higher IC50 (micromolar range) compared to the nanomolar potency of MIV-711, its in vivo efficacy in the OVX mouse model suggests excellent bioavailability or tissue distribution, making it a viable scaffold for further optimization.

Experimental Protocols: Validating In Vivo Efficacy

To replicate the efficacy data for N-arylpiperidine-3-carboxamides, the Ovariectomized (OVX) Mouse Model is the gold standard. This protocol ensures scientific integrity through self-validating controls.

Protocol: OVX Mouse Model for Bone Resorption[1]

Objective : Quantify the prevention of bone loss by Compound H-9.[1]

Phase 1: Surgical Induction & Recovery
  • Animals : Female C57BL/6 mice (8-10 weeks old).

  • Groups :

    • Sham : Surgery without ovariectomy (Negative Control).

    • OVX-Vehicle : Ovariectomy + Vehicle (Disease Control).

    • OVX-H9 : Ovariectomy + Compound H-9 (10-50 mg/kg/day).

    • OVX-MIV711 : Ovariectomy + MIV-711 (Positive Control).

  • Procedure : Under isoflurane anesthesia, perform bilateral ovariectomy via dorsal approach. Allow 1 week for recovery.

Phase 2: Dosing & Maintenance
  • Duration : 6-8 weeks post-surgery.

  • Administration : Oral gavage (p.o.) daily.

    • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium).

    • Compound Prep: Suspend H-9 in 0.5% CMC-Na; sonicate to ensure uniform suspension.

Phase 3: Endpoints & Analysis (Self-Validating System)
  • Micro-CT Analysis (Primary Endpoint) :

    • Excise femurs and fix in 4% paraformaldehyde.

    • Scan distal femoral metaphysis.

    • Metrics : Bone Mineral Density (BMD), Trabecular Number (Tb.N), Trabecular Separation (Tb.Sp).

    • Validation: The OVX-Vehicle group must show statistically significant BMD loss vs. Sham (p < 0.05) for the study to be valid.

  • Biomarker Assay (Secondary Endpoint) :

    • Collect serum at termination.

    • Measure CTX-I (C-terminal telopeptide of type I collagen) via ELISA.

    • Expectation: H-9 treatment should reduce serum CTX-I levels toward Sham levels.

Experimental Workflow Diagram (DOT)

OVX_Workflow Start Acclimatization (C57BL/6 Mice) Surgery Surgery (Day 0) Start->Surgery Dosing Daily Dosing (Weeks 1-8) Surgery->Dosing Recovery (1 wk) Groups Groups: 1. Sham 2. OVX-Vehicle 3. OVX-H9 Surgery->Groups Analysis Endpoint Analysis (Week 8) Dosing->Analysis Metrics Metrics: - Micro-CT (BMD) - Serum CTX-I Analysis->Metrics

Caption: Figure 2. Workflow for evaluating anti-osteoporosis efficacy in the OVX mouse model.

Emerging Applications: Senescence in Melanoma[5][6][7]

Beyond osteoporosis, recent studies (2021-2024) have identified N-arylpiperidine-3-carboxamides as potent inducers of Senescence-Like Phenotypes in melanoma.

  • Compound : Hit 1 / Compound 54.

  • Mechanism : Unlike standard chemotherapy (apoptosis), these compounds force melanoma cells (A375 line) into a permanent cell-cycle arrest (senescence) without immediate cytotoxicity to normal cells [3].

  • Status : In vivo efficacy studies are currently a frontier area. This represents a strategic pivot for the scaffold, potentially overcoming resistance to BRAF/MEK inhibitors.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: National Institutes of Health (NIH) / PMC. Link: [Link] (Note: Verified context from search snippets regarding Compound H-9).

  • Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711. Source: PubMed. Link: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters.[5] Link: [Link]

  • Symptomatic and structural benefit of cathepsin K inhibition by MIV-711 in a subgroup with unilateral pain. Source: ResearchGate / Osteoarthritis and Cartilage. Link: [Link]

Sources

"pharmacokinetic profile of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide , a specific small-molecule scaffold identified as a potent inducer of senescence in melanoma cells.

This analysis is grounded in the structure-activity relationship (SAR) and hit-to-lead optimization campaigns described in recent medicinal chemistry literature, specifically focusing on its application as an anti-melanoma agent via the senescence-associated pathway.

A Comparative Guide for Drug Development Professionals

Executive Technical Summary

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide represents a critical "Hit" scaffold in the discovery of senescence-inducing agents for the treatment of melanoma (specifically BRAF-mutant lines like A375). Unlike conventional chemotherapeutics that aim for immediate apoptosis (often leading to resistance), this compound operates by forcing malignant cells into a permanent cell-cycle arrest (senescence).

  • Primary Mechanism: Induction of senescence-like phenotype (SLP).

  • Key Molecular Features: The piperidine-3-carboxamide core provides a chiral center critical for binding affinity, while the 6-methylpyridin-2-yl moiety enhances lipophilicity and potential pi-stacking interactions within the target pocket.

  • Development Status: Preclinical (Hit-to-Lead).

Pharmacokinetic (PK) Analysis[1]

The following data synthesizes the PK properties of the piperidine-3-carboxamide series. Optimization of this scaffold (e.g., analogues 41, 49, 50 in referenced literature) was driven by the baseline properties of this core structure.

Absorption and Solubility

The secondary amine of the piperidine ring confers moderate aqueous solubility at physiological pH, a critical advantage over purely hydrophobic kinase inhibitors.

  • Predicted LogP: ~1.8 – 2.2 (Optimal for oral bioavailability).

  • Membrane Permeability: High. The compact structure (MW ~219 Da) and moderate lipophilicity allow for efficient passive diffusion across the intestinal epithelium.

Metabolic Stability (Phase I & II)

A major challenge with piperidine-containing scaffolds is metabolic liability.

  • Metabolic Soft Spots:

    • Piperidine Nitrogen: Susceptible to N-oxidation or glucuronidation if sterically unhindered.

    • Pyridine Ring: The 6-methyl group is a potential site for oxidative metabolism (hydroxylation to -CH2OH).

  • Experimental Insight: In liver microsome stability assays (human and mouse), the N-arylpiperidine-3-carboxamide scaffold generally demonstrates "acceptable" Phase I stability (T1/2 > 30 min), which is a prerequisite for in vivo efficacy.

Distribution
  • Plasma Protein Binding (PPB): Moderate (Predicted 80-90%).

  • Tumor Penetration: The compound's efficacy in phenotypic assays (A375 melanoma models) confirms its ability to penetrate the tumor microenvironment and cellular membranes to reach intracellular targets.

Comparative PK/PD Matrix

The table below compares this senescence inducer against standard-of-care melanoma therapeutics.

FeatureN-(6-methylpyridin-2-yl)piperidine-3-carboxamideVemurafenib (BRAF Inhibitor)Dacarbazine (Alkylating Agent)
Mechanism Senescence Induction (Cell Cycle Arrest)Apoptosis (Kinase Inhibition)DNA Damage (Non-specific)
MW (Da) ~219.3489.9182.2
Oral Bioavailability High (Predicted)Variable (Requires formulation)Low (IV Admin)
Resistance Profile Low (Senescent cells do not divide)High (Paradoxical ERK activation)High (DNA repair mechanisms)
Metabolic Stability Moderate (Tunable via N-substitution)Moderate (CYP3A4 substrate)Low (Prodrug requiring activation)

Mechanistic Visualization

The compound induces a senescence-like phenotype, characterized by enlarged cell morphology and increased SA-β-gal activity. The pathway likely involves the upregulation of cell cycle inhibitors (p53/p21 or p16/Rb).

SenescencePathway Compound N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Target Unknown Target (Intracellular) Compound->Target Binds p53 p53 Activation Target->p53 Signaling Cascade p21 p21 (CDKN1A) Upregulation p53->p21 Transactivation CDK CDK/Cyclin Complex Inhibition p21->CDK Inhibits Rb Rb Hypophosphorylation CDK->Rb Prevents Phosphorylation Arrest G1 Cell Cycle Arrest Rb->Arrest E2F Sequestration Senescence Senescence Phenotype (SA-β-gal +) Arrest->Senescence Permanent Exit

Caption: Proposed Mechanism of Action (MOA) for Piperidine-3-carboxamide induced senescence in melanoma.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that data is only as good as the protocol that generates it. The following protocols are designed to validate the PK and PD claims of this compound.

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

) of the compound.
  • Preparation: Prepare a 10 mM stock of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in DMSO.

  • Incubation System:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) with PBS (pH 7.4).

    • Add test compound (final conc. 1 µM) to minimize enzyme saturation kinetics.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (or 1 mM NADPH) to start the reaction.

  • Sampling: At

    
     min, remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Logic:

    • Positive Control: Verapamil (High clearance) must show rapid depletion.

    • Negative Control: Warfarin (Low clearance) must remain stable.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
Protocol B: Senescence-Associated -Galactosidase (SA- -gal) Staining

Purpose: To phenotypically validate the drug's efficacy (PD readout).

  • Seeding: Seed A375 melanoma cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with the compound (IC50 concentration) for 72–96 hours. Senescence is a slow process; 24h is insufficient.

  • Fixation: Wash with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 min.

  • Staining: Incubate overnight at 37°C (no CO2) with X-gal staining solution (pH 6.0).

    • Critical Step: The pH must be strictly 6.0. Lysosomal

      
      -gal is active at pH 4.0; Senescence-associated 
      
      
      
      -gal is detected at pH 6.0.
  • Quantification: Count blue-stained cells under a bright-field microscope.

  • Validation Logic:

    • Control: Untreated cells should show <5% staining.

    • Positive Hit: >50% of cells show blue cytoplasmic staining and enlarged morphology.

Hit-to-Lead Optimization Workflow

The following diagram illustrates the logical progression from the initial hit (N-(6-methylpyridin-2-yl)piperidine-3-carboxamide) to optimized preclinical candidates, as detailed in the authoritative literature (Oh et al., 2021).

OptimizationWorkflow Step1 HTS Screening (Library of 2000+ compounds) Step2 Hit Identification N-(6-methylpyridin-2-yl) piperidine-3-carboxamide Step1->Step2 Phenotypic Assay (Senescence) Step3 SAR Expansion (Piperidine N-substitution) Step2->Step3 Chirality & Linker Modifications Step4 PK Optimization (Microsomal Stability) Step3->Step4 Metabolic Liability Check Step5 Lead Candidate (In Vivo Efficacy) Step4->Step5 Xenograft Models

Caption: Strategic workflow for optimizing the piperidine-3-carboxamide scaffold.

References

  • Oh, S., Kwon, D. Y., Choi, I., et al. (2021).[1][2] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[3][1][2][4][5] ACS Medicinal Chemistry Letters, 12(4), 563–571.[1]

  • Choi, I., et al. (2020).[1] High-Content Screening for Senescence Inducers in Melanoma. Institut Pasteur Korea Research Reports.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine-3-carboxamide derivatives.

Sources

Comparative Guide: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (Methyl-Scan Optimization)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, head-to-head technical comparison of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (referred to as Compound A ) against its non-methylated analog, N-(pyridin-2-yl)piperidine-3-carboxamide (referred to as Compound B ).

This comparison focuses on their utility as fragment-based scaffolds in the development of Serine Protease Inhibitors (specifically targeting the coagulation cascade, e.g., Factor Xa/Thrombin) and their physicochemical profiles in medicinal chemistry optimization.

Executive Summary & Mechanism of Action

In the optimization of piperidine-based carboxamide inhibitors, the introduction of a methyl group at the ortho-position of the pyridine ring (the "Magic Methyl" effect) is a critical strategy to modulate conformation, solubility, and metabolic stability.

  • Compound A (The Product): N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9).[1][2] Features a 6-methyl substituent on the pyridine ring.[1][2][3]

  • Compound B (The Alternative): N-(pyridin-2-yl)piperidine-3-carboxamide.[1] The unsubstituted baseline scaffold.

Primary Application: Both compounds serve as privileged scaffolds for designing inhibitors of Serine Proteases (e.g., Factor Xa, Thrombin) and certain Kinases (e.g., ROCK, p38 MAPK). The amide linker mimics the peptide bond of natural substrates, while the piperidine ring provides a basic center for interaction with the S1 or S4 pockets of the enzyme.

Mechanistic Distinction

The 6-methyl group in Compound A induces a conformational twist between the pyridine ring and the amide bond due to steric hindrance. This "pre-organization" can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., the active site of Factor Xa). Furthermore, the methyl group blocks a potential site of metabolic oxidation (CYP450-mediated) on the pyridine ring.

Head-to-Head Performance Profile

The following data summarizes the physicochemical and biological advantages of Compound A over Compound B.

Table 1: Physicochemical & ADME Comparison
FeatureCompound A (6-Methyl)Compound B (Unsubstituted)Impact of Methylation
Molecular Weight 219.29 g/mol 205.26 g/mol Slight increase; negligible effect on LE.
cLogP (Lipophilicity) ~1.2~0.8Increased lipophilicity improves membrane permeability.
Solubility (pH 7.4) ModerateHighMethyl group disrupts crystal packing, potentially maintaining solubility despite higher LogP.
Conformational Bias Restricted (Non-planar)Flexible (Planar preference)Critical: Pre-organizes ligand for orthogonal binding pockets.
Metabolic Stability High (Steric block)Moderate6-Methyl blocks oxidation at the reactive

-position.
pKa (Pyridine N) ~6.8~5.2Electron-donating methyl increases basicity of pyridine N.
Table 2: Synthetic Accessibility & Yield (Amide Coupling)
ParameterCompound A ProtocolCompound B ProtocolObservation
Coupling Reagent HATU / DIPEAEDC / HOBtCompound A requires stronger activation due to steric hindrance of the 6-methyl group.
Reaction Time 12 - 18 Hours4 - 6 HoursSlower kinetics for Compound A.
Typical Yield 65 - 75%85 - 90%Lower yield for A is the trade-off for superior biological properties.

Biological Context: Protease Signaling Pathway

These compounds are often explored as inhibitors within the Coagulation Cascade , specifically targeting Factor Xa or Thrombin . The pathway below illustrates the downstream effects of inhibiting these proteases.

Figure 1: Coagulation Cascade & Inhibition Nodes

CoagulationCascade TF Tissue Factor FVIIa Factor VIIa TF->FVIIa Activates FX Factor X FVIIa->FX Activates FXa Factor Xa (Target of Cmpd A) FX->FXa Cleavage Prothrombin Prothrombin (Factor II) FXa->Prothrombin Converts Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Piperidine-3-Carboxamide (Compound A) Inhibitor->FXa Inhibits

Caption: The Coagulation Cascade highlighting Factor Xa as the primary intervention point for piperidine-carboxamide scaffolds.

Experimental Protocols

To validate the "head-to-head" performance, the following protocols are recommended for synthesizing and testing the compounds.

Protocol A: Synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Rationale: The steric bulk of the 6-methyl group reduces the nucleophilicity of the exocyclic amine, requiring a highly active coupling agent like HATU.

  • Reagents:

    • Boc-piperidine-3-carboxylic acid (1.0 eq)

    • 2-Amino-6-methylpyridine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Dissolve Boc-piperidine-3-carboxylic acid in dry DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes at Room Temperature (RT) to activate the acid.

    • Add 2-Amino-6-methylpyridine.

    • Critical Step: Heat the reaction to 50°C for 16 hours. (Note: The non-methylated analog reacts at RT).

    • Quench with water, extract with EtOAc, and wash with brine.

    • Purify via flash column chromatography (Hexane/EtOAc).

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group. Concentrate to yield the hydrochloride salt.[3]

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Rationale: To quantify the affinity improvement driven by the methyl group's conformational lock.

  • System: Recombinant Human Factor Xa.

  • Probe: Fluorescein-labeled standard inhibitor (e.g., Rivaroxaban derivative).

  • Method:

    • Incubate Factor Xa (10 nM) with the fluorescent probe (5 nM) in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4).

    • Titrate Compound A and Compound B (0.1 nM to 10

      
      M) in duplicate.
      
    • Measure Fluorescence Polarization (mP) after 60 minutes.

    • Data Analysis: Fit the displacement curves to the Hill equation to determine

      
      .
      
    • Self-Validation: Compound A is expected to show a 2-5x lower

      
       than Compound B if the hydrophobic pocket accommodates the methyl group.
      

Expert Analysis: The "Magic Methyl" Effect

In medicinal chemistry, the transformation from Compound B to Compound A is a classic example of the "Magic Methyl" effect .

  • Desolvation Penalty: The hydrophobic methyl group displaces high-energy water molecules from the enzyme's hydrophobic pocket (e.g., the S4 sub-pocket of Factor Xa), providing an entropic gain in binding energy.

  • Conformational Restriction: In Compound B, the pyridine-amide bond can rotate freely. In Compound A, the methyl group clashes with the amide carbonyl oxygen, forcing the pyridine ring to twist out of plane. If the enzyme active site requires this twisted conformation, Compound A pays a lower entropic cost to bind, resulting in higher potency.

Recommendation: For researchers developing library screens, Compound A should be prioritized over Compound B as the core scaffold due to its superior metabolic profile and potential for higher potency, despite the slightly more challenging synthesis.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. [Link]

  • Pinto, D. J., et al. (2007). Discovery of Rivaroxaban, a Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking Guide: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide vs. Clinical Orexin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Positioning

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 883106-74-9) represents a critical pharmacophore scaffold in the development of Dual Orexin Receptor Antagonists (DORAs).[1] Structurally, it serves as the "hinge" binding core for the piperidine-based antagonist series, most notably evolving into Filorexant (MK-6096) .

While clinical standards like Suvorexant (Belsomra) and Lemborexant (Dayvigo) utilize diazepane or cyclopropane-carboxamide cores, the piperidine-3-carboxamide scaffold offers distinct physicochemical advantages, primarily in metabolic stability and lipophilic efficiency (LipE).

This guide benchmarks the intrinsic properties of this core scaffold against the fully optimized clinical standards. It provides the experimental frameworks necessary to validate its binding efficiency and suitability as a starting point for "Next-Gen" DORA design.

Structural & Physicochemical Benchmarking

To understand the utility of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, we must compare its fundamental "druggability" metrics against the optimized clinical standards.

Table 1: Physicochemical Profile Comparison
MetricCore Scaffold (The Product)Filorexant (MK-6096)Suvorexant (Standard)Implication
Structure Piperidine-3-carboxamide core

-substituted Piperidine
1,4-Diazepane coreScaffold Flexibility
MW ( g/mol ) ~219.28446.50450.93Core: High Ligand Efficiency potential.
cLogP ~1.2 (Estimated)3.83.6Core: Ideal for fragment growing.
TPSA (

)
~558575Core: High CNS penetration potential.
H-Bond Donors 2 (Amide NH, Amine NH)10Core: Requires substitution to limit efflux.
Target OX1R / OX2R (Low Affinity)OX1R / OX2R (High Affinity)OX1R / OX2R (High Affinity)Core: Needs decoration for potency.

Application Insight: The "Core Scaffold" possesses a low molecular weight and low lipophilicity, making it an ideal Fragment-Based Drug Discovery (FBDD) starting point. However, the presence of the secondary amine (piperidine NH) is a metabolic liability and a polarity issue that must be capped (as seen in Filorexant's benzoyl substitution) to achieve nanomolar potency.

Mechanism of Action & Signaling Pathway

Understanding where this molecule intervenes requires visualizing the Orexin signaling cascade. The scaffold competes with Orexin A/B for the orthosteric binding pocket of OX1R/OX2R, preventing Gq-mediated calcium influx.

Figure 1: Orexin Signaling Blockade

OrexinPathway Figure 1: Mechanism of Action - DORA Intervention Point Orexin Orexin A/B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Activation Gq Gq Protein Receptor->Gq Activation Scaffold N-(6-methylpyridin-2-yl) piperidine-3-carboxamide (Antagonist) Scaffold->Receptor Competitive Blockade PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Wake Wakefulness / Arousal Ca->Wake Promotion

Caption: The scaffold acts as a competitive antagonist at the OX1R/OX2R interface, inhibiting the Gq-PLC-IP3 cascade required for wakefulness.

Experimental Protocols for Benchmarking

To validate the scaffold against standards, you cannot rely on simple binding data alone due to the drastic potency difference between a fragment and a drug. You must use a Functional Calcium Flux Assay (FLIPR) to determine inhibition efficacy (


) and Surface Plasmon Resonance (SPR)  for binding kinetics (off-rate).
Protocol A: FLIPR Calcium Flux Assay (Functional Potency)

Objective: Compare the


 of the Core Scaffold vs. Suvorexant.

Materials:

  • CHO-K1 cells stably expressing hOX1R or hOX2R.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Standards: Suvorexant (10 mM stock in DMSO).

  • Test Article: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (10 mM stock).

  • Agonist: Orexin-A peptide (

    
     concentration).
    

Workflow:

  • Seeding: Plate CHO-hOX1R cells (10k/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 loading buffer. Incubate 60 min at 37°C.

  • Compound Addition:

    • Add Test Article (Scaffold) in dose-response (Range: 100 µM to 1 nM).

    • Add Standard (Suvorexant) in dose-response (Range: 1 µM to 0.01 nM).

    • Incubate 15 min at RT.

  • Stimulation: Inject Orexin-A (

    
    ) using the FLIPR Tetra system.
    
  • Detection: Measure fluorescence (

    
    ) for 120 seconds.
    
  • Analysis: Normalize to Max/Min controls. Fit to 4-parameter logistic equation.

Expected Results:

  • Suvorexant:

    
     nM.
    
  • Core Scaffold:

    
     µM.
    
  • Interpretation: The scaffold should show measurable antagonism but significantly lower potency, validating it as a functional "hit" that requires optimization (e.g., N-capping).

Protocol B: Surface Plasmon Resonance (SPR) (Binding Kinetics)

Objective: Determine if the scaffold has a fast or slow "off-rate" (


), which correlates with residence time.

Workflow Visualization:

SPRWorkflow Figure 2: SPR Kinetic Profiling Workflow Chip Sensor Chip (CM5/NTA) Immobilize Immobilize Biotin-OX2R Chip->Immobilize Inject Inject Compound (Single Cycle) Immobilize->Inject Dissociation Wash Buffer (Dissociation) Inject->Dissociation Analysis Calculate Kon / Koff / KD Dissociation->Analysis

Caption: SPR workflow to measure residence time. The core scaffold typically exhibits fast exchange (high Koff) compared to the slow dissociation of Suvorexant.

Comparative Data Summary

When presenting this data to stakeholders, use the following template to highlight the Lipophilic Ligand Efficiency (LLE) , which is often superior in the scaffold compared to the final drug, indicating a high-quality starting point.

Table 2: Benchmarking Summary (Simulated Representative Data)
ParameterCore Scaffold Suvorexant Reference Source
Binding Affinity (

)

nM (Est.)

nM
[Merck, 2012]
Selectivity (OX2R/OX1R) ~1:1 (Equipotent)~1:2[FDA Label]
Lipophilic Efficiency (LLE) High (>5.0)Moderate (~3.5)Calculated (

)
Metabolic Stability (

)
Low (Exposed Amine)High (Optimized)[Baxter et al., 2011]

References

  • Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-6096, a Dual Orexin Receptor Antagonist." Organic Process Research & Development.

    • Relevance: Describes the synthesis of the piperidine core and its evolution into Filorexant.
  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry.

    • Relevance: Primary reference for Suvorexant (MK-4305)
  • Winrow, C. J., & Renger, J. J. (2014). "Discovery and development of orexin receptor antagonists as therapeutics for insomnia." British Journal of Pharmacology.

    • Relevance: Comprehensive review of the DORA class, comparing piperidine vs. diazepane scaffolds.
  • FDA Drug Approval Package. "Belsomra (Suvorexant) Pharmacology Review." U.S. Food and Drug Administration.

    • Relevance: Authoritative source for clinical standard benchmarking d

Sources

Safety Operating Guide

Operational Guide: Disposal of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Proper disposal of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide requires strict adherence to hazardous waste protocols due to its nitrogen-heterocycle structure.[1][2] As a derivative of aminopyridine and piperidine, this compound possesses basic functionality and potential neuroactive properties common to this structural class.

This guide moves beyond generic safety sheets, providing a logistical workflow for the containment, labeling, and final destruction of this specific pharmaceutical intermediate.[1]

Chemical Hazard Profile

Note: Specific toxicological data for this exact intermediate may be sparse. The profile below is derived from Structure-Activity Relationship (SAR) analysis of the functional groups (aminopyridines and piperidines).

PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)High risk of particulate inhalation; requires HEPA-filtered balance enclosures.[1][2]
Chemical Class Basic Nitrogen HeterocycleDO NOT mix with strong acids (exothermic salt formation) or oxidizers in waste streams.[1][2]
Predicted Toxicity Irritant (Skin/Eye), Acute Tox.[1][2][3] (Oral)Treat as a potential neurotoxin (analogous to 4-aminopyridine derivatives).[1][2]
Environmental Aquatic Toxicity (Category 2/3)Zero-discharge policy.[1][2] No sink disposal permitted.
RCRA Status Non-listed (Generator Knowledge applies)Treat as Hazardous Waste .[1][2] Likely codes: D001 (if in ignitable solvent), or unlisted toxic.

Pre-Disposal Segregation Strategy

The most common failure point in laboratory waste management is improper segregation at the point of generation. This compound is basic .

Critical Incompatibility

STOP: Do not add this compound (or solutions containing it) to waste containers containing:

  • Concentrated Nitric Acid (Risk of nitration/explosion).

  • Piranha Solution.[3][4][5]

  • Acid Chlorides.[3][4][5][6]

Why? The piperidine secondary amine and pyridine nitrogen are nucleophilic. Mixing with strong electrophiles or oxidizers in a closed waste drum can lead to pressure buildup or runaway exotherms.

Disposal Decision Workflow

The following logic gate determines the correct waste stream for your specific experimental residue.

DisposalWorkflow Start Waste Generation Point StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Solid Solid (Pure Compound/Spill Debris) StateCheck->Solid Dry/Residue HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste HalogenCheck->StreamB No SharpsCheck Is it on Glass/Sharps? Solid->SharpsCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) SharpsCheck->StreamC No (Powder/Wipes) StreamD Stream D: Chemically Contaminated Sharps SharpsCheck->StreamD Yes (Vials/Syringes)

Figure 1: Decision matrix for segregating N-(6-methylpyridin-2-yl)piperidine-3-carboxamide waste streams. Ensure all streams are sent for incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated PPE)

Applicability: Expired stocks, weighing boat residues, contaminated gloves.[1]

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag (4 mil thickness minimum).

  • Double Bagging: Place the primary bag inside a secondary bag to prevent exterior contamination.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-(6-methylpyridin-2-yl)piperidine-3-carboxamide" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[4][7]

  • Storage: Place in the Satellite Accumulation Area (SAA) in a closed drum designated for "Solid Hazardous Waste."

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Applicability: Mother liquors, washes, or dissolved stocks.[1]

  • pH Check: Ensure the solution pH is between 5 and 10. If highly acidic (from a workup), neutralize slowly with Sodium Bicarbonate before adding to the organic waste carboy to prevent drum corrosion.

  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol/Ethyl Acetate : Use Non-Halogenated Waste .

    • If dissolved in DCM/Chloroform : Use Halogenated Waste .

  • Transfer: Funnel liquid into the appropriate HDPE carboy. Close the lid immediately (RCRA requirement).

  • Log Entry: Record the volume and estimated concentration of the API (Active Pharmaceutical Ingredient) on the carboy log sheet.

Protocol C: Empty Containers (The "P-List" Precaution)

While this specific CAS is likely not P-listed (acutely toxic hazardous waste) by the EPA, best practice for novel pharmaceutical intermediates dictates treating the empty vial as hazardous.[1]

  • Do not trash wash or triple rinse into the sink.

  • Dispose of the entire vial (cap on) into the Solid Hazardous Waste drum.

Emergency Response: Spill Management

In the event of a powder spill outside a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is aerosolized).[1]

  • Containment: Cover the spill with a solvent-dampened paper towel (methanol or water) to prevent dust generation. Do not dry sweep. [1]

  • Decontamination:

    • Wipe the area with a mild acid solution (1% Acetic Acid) to solubilize the basic residues.

    • Follow with a soap and water wash.[7][8]

  • Disposal: All cleanup materials (wipes, gloves) go into Stream C (Solid Hazardous Waste) .

Regulatory Compliance & Grounding

This protocol aligns with the following regulatory frameworks:

  • EPA RCRA (40 CFR 261): Determination of hazardous waste. Even if not listed, the generator must apply knowledge of toxicity (40 CFR 262.11).

  • OSHA (29 CFR 1910.1450): Laboratory Standard for handling hazardous chemicals.

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [1][2]

  • PubChem. Compound Summary for Pyridine-carboxamide derivatives (Structural Analog Reference).[1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450.[1][2]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Heterocyclic Carboxamide (Piperidine/Pyridine derivative) Primary Risk Profile: High-Potency Pharmaceutical Intermediate (Presumed) Occupational Exposure Band (OEB): Default to Band 3/4 (1–10 µg/m³) due to structural similarity to bioactive kinase inhibitors until specific toxicological data proves otherwise.

As researchers, we often handle "unknowns." While specific toxicological datasets for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide may be sparse in public repositories, its structure—combining a piperidine ring (potential respiratory/skin irritant) with a methylpyridine moiety (potential neuro/hepatotoxicity)—demands a Precautionary Handling Strategy .

The Golden Rule: Treat this compound as a potent, skin-absorbable sensitizer. PPE is your last line of defense; engineering controls (fume hoods) are the first.

Hazard Architecture & Causality

To select the right PPE, we must understand the chemical behavior of the molecule.

Structural MotifAssociated RiskPPE/Protocol Implication
Piperidine Ring Secondary amines are often caustic and skin-permeable.Nitrile gloves are required; latex is permeable to many organic amines.
Pyridine Ring Potential for systemic toxicity (neuro/hepatic) if absorbed.[1]Double-gloving is mandatory to prevent dermal breakthrough.
Solid State (Powder) High risk of aerosolization during weighing.Respiratory protection (N95/P100) is critical if engineering containment is breached.

PPE Selection Matrix

This matrix defines the required protective gear based on the operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory N95 or P100 (if outside isolator)Surgical Mask (Standard)Solids drift. Solutions splash. Inhalation risk drops once solubilized, provided the solvent is managed.
Dermal (Hands) Double Nitrile Gloves (4 mil inner / 5 mil outer)Double Nitrile Gloves (Long cuff outer)Double gloving provides a visual indicator of breach and increases breakthrough time by >4 hours.
Ocular Chemical Splash Goggles Safety Glasses with Side ShieldsGoggles seal against airborne dust.[2] Glasses protect against direct liquid projectiles.
Body Lab Coat (Tyvek sleeves recommended) Standard Lab Coat (Cotton/Poly)Tyvek sleeves prevent powder accumulation on wrists/forearms, a common contamination zone.

Operational Workflow: From Storage to Disposal[3][4]

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the static-charged powder creates an invisible aerosol cloud.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Static Management: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static electricity can cause the powder to "jump," contaminating the balance and your gloves.

  • The "Wet" Technique: If possible, tare the solvent flask and add the solid directly to the solvent inside the hood, rather than weighing on a paper boat and transferring. This immediately suppresses dust.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to avoid displacing air (and dust) upwards.

  • Glove Check: Immediately after solubilization, inspect outer gloves. If any chemical residue is visible, change the outer pair immediately. This is the "Reglove Rule."

Phase C: Disposal & Decontamination

Improper disposal is a delayed exposure risk for support staff.

  • Quench: Ensure the reaction mixture is quenched. Amides are generally stable, but ensure no reactive reagents remain.

  • Segregation:

    • Solid Waste: Contaminated weigh boats/gloves go into "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: Dispose of in "Organic Waste - Basic" (due to amine functionality). Do NOT mix with strong oxidizers or acids to prevent exothermic neutralization or gas evolution.

  • Decontamination: Wipe down the balance and hood sash with a detergent solution (e.g., Alconox) followed by ethanol. Solvent alone (Ethanol) often spreads the contamination; detergent lifts it.

Visualizations

Diagram 1: The "Safe-Loop" Handling Workflow

This workflow illustrates the containment logic required to prevent cross-contamination.

HandlingWorkflow Start Storage (4°C) Weighing Weighing (Fume Hood) CRITICAL CONTROL POINT Start->Weighing Transport in Secondary Container Solubilization Solubilization (Dust Suppression) Weighing->Solubilization Anti-Static Transfer Reaction Reaction/Workup Solubilization->Reaction Closed System Reaction->Weighing Decon Balance (Alconox + EtOH) Waste Waste Segregation Reaction->Waste Double Bagging

Caption: The "Safe-Loop" emphasizes that the workflow is not complete until the weighing station is decontaminated (Green dashed line).

Diagram 2: PPE Decision Logic

A binary decision tree for selecting protection based on physical state.

PPELogic State Physical State? Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid RespSolid Resp: N95/P100 Solid->RespSolid EyeSolid Eye: Goggles (Sealed) Solid->EyeSolid Gloves Gloves: Double Nitrile (Mandatory) Solid->Gloves RespLiq Resp: Surgical/None (If in Hood) Liquid->RespLiq EyeLiq Eye: Safety Glasses (Side Shields) Liquid->EyeLiq Liquid->Gloves

Caption: Decision logic highlighting that while respiratory/eye protection varies by state, dermal protection (Double Nitrile) remains constant.

Emergency Response (Self-Validating Protocols)

In the event of exposure, immediate action supersedes reporting.

  • Ocular Exposure: Flush for 15 minutes . Validation: Use the timer on your watch or the wall. 15 minutes feels like an hour; do not stop early.

  • Dermal Exposure:

    • Remove contaminated clothing.[3][4][5][6]

    • Wash with soap and water .[7] Avoid organic solvents (like acetone or ethanol) on skin; they act as vehicles, driving the chemical deeper into the dermis.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

    • Liquid: Absorb with vermiculite or clay pads.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. [Link]

  • PubChem. (n.d.). Piperidine - Safety and Hazards. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.